molecular formula C13H27BrO6 B1677529 m-PEG6-Br CAS No. 125562-29-0

m-PEG6-Br

货号: B1677529
CAS 编号: 125562-29-0
分子量: 359.25 g/mol
InChI 键: GFRLIPYEIIWDJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

m-PEG6-bromide is a PEG derivative. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media.

属性

IUPAC Name

1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27BrO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRLIPYEIIWDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125562-29-0
Record name 1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to m-PEG6-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG6-Br, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and materials science.

Core Structure and Chemical Identity

This compound is a derivative of polyethylene glycol (PEG), a polymer known for its hydrophilicity, biocompatibility, and lack of toxicity. The nomenclature "this compound" precisely defines its chemical structure:

  • m (methoxy): This prefix indicates that one terminus of the PEG chain is capped with a methyl ether group (-OCH₃). This capping renders the terminus chemically inert, preventing unwanted crosslinking or polymerization reactions at this end.

  • PEG6: This denotes a polyethylene glycol chain composed of six repeating ethylene glycol units (-(CH₂CH₂O)₆-). This specific length provides a flexible, hydrophilic spacer arm.

  • Br (Bromide): The other terminus of the PEG chain is functionalized with a bromine atom. Bromine serves as an excellent leaving group in nucleophilic substitution reactions, making this end of the molecule highly reactive towards nucleophiles such as amines, thiols, and hydroxyl groups.

The systematic IUPAC name for this compound is 19-bromo-2,5,8,11,14,17-hexaoxanonadecane.[1][2][3]

Physicochemical Properties

The defined structure of this compound results in consistent and predictable physical and chemical properties. These are crucial for its application in sensitive biological and chemical systems.

PropertyValueSource
Chemical Formula C₁₃H₂₇BrO₆[1]
Molecular Weight 359.26 g/mol [1]
Exact Mass 358.0991 u[1]
Appearance Solid powder[1]
Purity Typically >95% or >98%[3][4]
Solubility Soluble in aqueous media[1][4]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be kept dry and dark.[1]

Key Applications in Research and Development

The unique bifunctional nature of this compound, combining an inert, hydrophilic PEG chain with a reactive bromide terminus, makes it a versatile tool in several advanced research areas.

  • Bioconjugation: this compound is frequently used to attach PEG chains (PEGylation) to biologically active molecules such as proteins, peptides, or antibodies.[5] This process can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule. The bromide group facilitates covalent attachment through nucleophilic substitution.[5]

  • Drug Delivery Systems: In the pharmaceutical industry, this linker is incorporated into drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents.[5][6] The PEG spacer can help shield the drug from enzymatic degradation and reduce immunogenicity.[7]

  • PROTAC Linkers: this compound serves as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][8] PROTACs are novel therapeutic agents that utilize the cell's own protein disposal machinery to degrade specific target proteins.[8]

  • Surface Modification: In materials science, this compound is used to modify surfaces, imparting a hydrophilic and biocompatible coating.[5] This can reduce non-specific protein adsorption and improve the performance of medical devices and diagnostic tools.[5]

Experimental Protocols

General Protocol for Bioconjugation (PEGylation of a Protein)

This protocol outlines a general procedure for conjugating this compound to a protein containing primary amine groups (e.g., lysine residues).

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Aprotic polar solvent (e.g., DMSO or DMF) to dissolve this compound

  • Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.0-8.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a known concentration in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of an aprotic polar solvent to create a concentrated stock solution.

  • Conjugation Reaction: Add a molar excess of the dissolved this compound to the protein solution. The optimal molar ratio (PEG:protein) will need to be determined empirically but often ranges from 10:1 to 50:1.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.

  • Purification: Remove the unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.

  • Characterization: Confirm the extent of PEGylation using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or HPLC.

Visualizing the Role of this compound

The following diagrams illustrate the structure and a common application of this compound.

Caption: Chemical structure of this compound.

G Protein Target Protein (with -NH2 group) Reaction Nucleophilic Substitution Protein->Reaction mPEG6Br This compound mPEG6Br->Reaction PEGylatedProtein PEGylated Protein Reaction->PEGylatedProtein Covalent Bond Formation Byproduct HBr Reaction->Byproduct

Caption: Workflow for protein PEGylation.

References

An In-depth Technical Guide to m-PEG6-Br: Chemical Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG6-Br, or 1-Bromo-2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane, is a monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in the fields of bioconjugation, drug delivery, and materials science. This heterobifunctional linker consists of a methoxy-terminated hexaethylene glycol chain and a terminal bromide. The PEG chain imparts hydrophilicity and biocompatibility to molecules it is conjugated with, which can improve solubility, reduce immunogenicity, and prolong circulation half-life. The terminal bromide is an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of this compound to a wide range of molecules.[1][2][3]

This technical guide provides a comprehensive overview of the chemical properties of this compound, its applications, and detailed experimental protocols for its use.

Chemical Properties of this compound

This compound is a well-defined compound with specific physicochemical properties. The following table summarizes its key characteristics.

PropertyValueReferences
CAS Number 125562-29-0[2]
Molecular Formula C13H27BrO6[2]
Molecular Weight 359.26 g/mol [2]
Appearance Colorless to pale yellow oil or solid[2]
Purity ≥95%
Solubility Soluble in DMSO, DMF, DCM, THF, Acetonitrile, Methanol, Ethanol. Limited solubility in water.[4][5]
Storage Store at -20°C for long-term storage. For short-term, 2-8°C is acceptable. Keep dry and protected from light.[2]
IUPAC Name 19-bromo-2,5,8,11,14,17-hexaoxanonadecane[2]
SMILES COCCOCCOCCOCCOCCOCCBr[2][5]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several advanced applications:

  • PEGylation: The process of covalently attaching PEG chains to molecules like proteins, peptides, or small drugs. PEGylation with this compound can enhance the therapeutic properties of these molecules by increasing their hydrodynamic size, which can reduce renal clearance and protect them from enzymatic degradation.[6][7][8]

  • PROTAC (Proteolysis Targeting Chimera) Synthesis: PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. This compound is frequently used as a linker to connect a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. The PEG component of the linker can improve the solubility and pharmacokinetic properties of the PROTAC.[5][9][10][11][12][13]

  • Antibody-Drug Conjugate (ADC) Development: In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells. This compound can be incorporated as part of the linker to connect the drug and the antibody, again leveraging its ability to improve solubility and stability.

  • Surface Modification: The reactivity of the bromide group allows for the covalent attachment of PEG chains to surfaces, such as nanoparticles, quantum dots, and medical devices. This surface modification can improve biocompatibility, reduce non-specific protein adsorption, and enhance dispersibility in aqueous media.

Experimental Protocols

The primary reaction involving this compound is nucleophilic substitution. The bromide atom is displaced by a nucleophile, forming a new covalent bond. Common nucleophiles include thiols (from cysteine residues in proteins or thiol-containing small molecules) and amines (from lysine residues or N-termini of proteins).

General Protocol for Conjugation of a Thiol-Containing Molecule to this compound

This protocol provides a general procedure for the reaction of a thiol-containing molecule (e.g., a peptide with a cysteine residue) with this compound.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., cysteine-containing peptide)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • A non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolution of Reactants:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve the thiol-containing molecule in the chosen anhydrous solvent.

    • In a separate vial, dissolve a 1.1 to 1.5 molar excess of this compound in the same anhydrous solvent.

  • Reaction Initiation:

    • To the solution of the thiol-containing molecule, add 2-3 molar equivalents of a non-nucleophilic organic base such as DIPEA. This will deprotonate the thiol group to form the more nucleophilic thiolate.

    • Slowly add the this compound solution to the reaction mixture while stirring.

  • Reaction Progression:

    • Allow the reaction to proceed at room temperature with continuous stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the thiol.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to determine the consumption of the starting materials and the formation of the desired product.

  • Work-up and Purification:

    • Once the reaction is complete, the crude reaction mixture can be purified to isolate the desired PEGylated product.

    • Common purification techniques include preparative HPLC, size-exclusion chromatography (SEC), or solid-phase extraction (SPE), depending on the properties of the product.

Note on pH: For reactions involving free thiols, maintaining a pH between 7.5 and 8.5 is generally optimal for the formation of the nucleophilic thiolate anion while minimizing side reactions.[14] For reactions in aqueous buffers, a non-nucleophilic buffer such as phosphate or borate buffer is recommended.

Mandatory Visualization

Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, where this compound acts as the linker to connect the Protein of Interest (POI) ligand and the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product POI_Ligand POI Ligand (with nucleophile, e.g., -SH, -NH2) Conjugation1 Step 1: Nucleophilic Substitution (Formation of POI-Linker) POI_Ligand->Conjugation1 mPEG6Br This compound Linker mPEG6Br->Conjugation1 E3_Ligand E3 Ligase Ligand (pre-functionalized) E3_Ligand->Conjugation1 Alternative: Couple after POI-Linker formation Intermediate POI-PEG6-E3 Ligand (PROTAC Molecule) Conjugation1->Intermediate Purification Step 2: Purification (e.g., HPLC) Intermediate->Purification Final_PROTAC Purified PROTAC Purification->Final_PROTAC

Caption: Generalized workflow for the synthesis of a PROTAC using this compound as a linker.

Spectroscopic Data

Expected 1H NMR Spectral Features:

  • A singlet at approximately 3.38 ppm corresponding to the three protons of the terminal methoxy group (CH3O-).

  • A complex multiplet region between 3.5 and 3.8 ppm, integrating to 22 protons, arising from the overlapping signals of the ethylene glycol units (-O-CH2-CH2-O-).

  • A triplet at approximately 3.8 ppm corresponding to the two protons of the methylene group adjacent to the bromine atom (-CH2-Br).

Expected 13C NMR Spectral Features:

  • A peak at approximately 59 ppm for the carbon of the terminal methoxy group (CH3O-).

  • A series of peaks between 69 and 72 ppm corresponding to the carbons of the ethylene glycol backbone.

  • A peak shifted downfield, around 30-40 ppm, for the carbon directly bonded to the bromine atom (-CH2-Br).

Conclusion

This compound is a high-purity, monodisperse PEG linker that offers significant advantages for researchers in drug development and biotechnology. Its well-defined structure, coupled with the hydrophilic nature of the PEG chain and the reactivity of the terminal bromide, provides a reliable tool for the synthesis of advanced bioconjugates such as PROTACs and ADCs. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a variety of research applications.

References

Navigating the Solubility of m-PEG6-Br: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 8, 2025 – In the landscape of advanced drug development and bioconjugation, the precise understanding of reagent properties is paramount. This technical guide offers an in-depth analysis of the solubility characteristics of methoxy-poly(ethylene glycol)6-bromide (m-PEG6-Br), a critical heterobifunctional linker. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its solubility in aqueous and organic media, outlines detailed experimental protocols for solubility determination, and visualizes its role in key biochemical pathways.

Section 1: Understanding this compound

This compound, with a molecular weight of 359.25 g/mol , is a versatile linker molecule widely employed in the synthesis of antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and other bioconjugates.[1][2] Its structure comprises a methoxy-terminated hexa-ethylene glycol chain, which imparts hydrophilicity, and a terminal bromide, a reactive group for nucleophilic substitution. This combination of a flexible, water-soluble spacer and a reactive handle makes it a valuable tool for modifying proteins, peptides, and other biomolecules to enhance their therapeutic properties.[3][4][5][6] The PEG chain can improve the solubility and stability of the resulting conjugate, reduce immunogenicity, and prolong its circulation half-life.[5]

Section 2: Solubility Profile of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)10 mMA stock solution of 10 mM in DMSO has been reported.[7] The compound is generally considered soluble in DMSO.
Water / Aqueous MediaSoluble (Qualitative)The hydrophilic PEG chain enhances solubility in aqueous solutions.[2][3] A structurally similar compound, m-PEG6-acid, is reported to be soluble in water.[8]
MethanolData Not Available
Dichloromethane (DCM)Data Not Available
Tetrahydrofuran (THF)Data Not Available
ChloroformData Not Available
N,N-Dimethylformamide (DMF)Data Not Available

Note: The lack of comprehensive, publicly available quantitative solubility data for this compound highlights a gap in the literature. The experimental protocol outlined in the following section provides a robust method for researchers to determine these values in their specific solvent systems.

Section 3: Experimental Protocol for Solubility Determination

To address the need for quantitative solubility data, the following is a detailed, generalized protocol for determining the equilibrium solubility of this compound using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis. This method is a reliable approach for determining the thermodynamic solubility of small molecules.[9][10]

3.1. Materials and Equipment

  • This compound

  • Selected solvents (e.g., water, DMSO, methanol, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • HPLC Analysis:

    • Analyze the standard solutions by HPLC to generate a calibration curve by plotting the peak area against the concentration of this compound.

    • Analyze the filtered supernatant (the saturated solution) from the shake-flask experiment using the same HPLC method.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.

3.3. Data Reporting

The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL or mmol/L, at the specified temperature.

Section 4: Visualizing the Role of this compound in Bioconjugation and PROTAC Synthesis

4.1. General Bioconjugation Workflow

This compound is a valuable tool for PEGylating biomolecules, such as proteins or peptides. The bromide group serves as a leaving group in a nucleophilic substitution reaction with a nucleophilic functional group on the biomolecule, typically a thiol (from a cysteine residue) or an amine (from a lysine residue or the N-terminus).

Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_product Product This compound This compound Nucleophilic_Substitution Nucleophilic Substitution (SN2 Reaction) This compound->Nucleophilic_Substitution Biomolecule Biomolecule (e.g., Protein, Peptide) with Nucleophilic Group (-XH) Biomolecule->Nucleophilic_Substitution PEGylated_Biomolecule PEGylated Biomolecule Nucleophilic_Substitution->PEGylated_Biomolecule

A generalized workflow for the bioconjugation of a biomolecule using this compound.

4.2. PROTAC Synthesis Logical Flow

In the synthesis of PROTACs, this compound often acts as the flexible linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. The synthesis is typically a stepwise process.

PROTAC_Synthesis_Flow Start Starting Materials Ligand_A Target Protein Ligand with Nucleophile Start->Ligand_A mPEG6Br This compound Start->mPEG6Br Ligand_B E3 Ligase Ligand with Nucleophile Start->Ligand_B Step1 Step 1: Couple Target Protein Ligand to this compound Ligand_A->Step1 mPEG6Br->Step1 Step2 Step 2: Couple Intermediate to E3 Ligase Ligand Ligand_B->Step2 Intermediate Intermediate: Ligand-PEG6-Br Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC

Logical flow for the synthesis of a PROTAC molecule utilizing this compound as a linker.

Section 5: Conclusion

This compound stands out as a critical reagent in modern biopharmaceutical research. Its solubility, driven by the hydrophilic PEG chain, is a key feature, although comprehensive quantitative data remains an area for further investigation by individual researchers. The provided experimental protocol offers a standardized approach to generating this crucial data. The visualized workflows for bioconjugation and PROTAC synthesis underscore the logical application of this compound in creating advanced therapeutic and research molecules. This guide serves as a foundational resource for scientists and developers, enabling more informed decisions in the design and execution of their research.

References

Stability of m-PEG6-Br Under Diverse pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of methoxy-poly(ethylene glycol)6-bromide (m-PEG6-Br), a commonly utilized bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates.[1][2] Understanding the stability profile of this linker under various pH conditions is critical for ensuring the integrity, efficacy, and safety of the final therapeutic agent. This document outlines the potential degradation pathways, presents a comprehensive experimental protocol for stability assessment, and provides a framework for interpreting stability data.

Introduction to this compound and its Significance

This compound is a heterobifunctional linker comprised of a methoxy-terminated hexa(ethylene glycol) chain and a terminal bromide. The PEG chain confers hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate, while the bromide serves as a reactive handle for nucleophilic substitution, often with thiol groups on a target-binding ligand.[3][4] Given that drug manufacturing, storage, and physiological environments can expose the linker to a range of pH values, from acidic to basic, its stability is a crucial parameter.

Potential Degradation Pathways of this compound

The chemical structure of this compound contains two key functionalities susceptible to degradation under different pH conditions: the terminal carbon-bromine (C-Br) bond and the ether linkages of the polyethylene glycol backbone.

2.1. Hydrolysis of the Terminal Bromide

The primary degradation pathway for the bromoalkane terminus is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. In aqueous solutions, this can be hydrolysis, where water or hydroxide ions act as the nucleophile.

  • Neutral and Acidic Conditions (pH < 7): Under neutral and mildly acidic conditions, the C-Br bond can undergo slow hydrolysis (SN1 or SN2 mechanism) to replace the bromide with a hydroxyl group, forming m-PEG6-OH. The presence of stronger nucleophiles than water in a formulation would accelerate this process.

  • Basic Conditions (pH > 7): In basic media, the hydroxide ion (OH⁻) is a more potent nucleophile than water, leading to a significantly faster rate of hydrolysis to m-PEG6-OH. Additionally, at high pH, there is a potential for elimination (E2) reactions, although substitution is generally favored for primary halides.

2.2. Stability of the PEG Ether Backbone

The ether linkages that form the PEG backbone are generally stable under neutral and basic conditions. However, they are susceptible to cleavage under strongly acidic conditions.

  • Acidic Conditions (pH < 4): Strong acids can protonate the oxygen atom of an ether linkage, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack.[5] This can lead to cleavage of the PEG chain. For a short PEG chain like in this compound, this is less likely to be a major degradation pathway under typical formulation conditions but should be considered in forced degradation studies.

  • Neutral and Basic Conditions (pH 4-10): The ether linkages are generally considered stable in this pH range.

  • Oxidative Degradation: While not directly pH-dependent in the same way as hydrolysis, the presence of oxidizing agents can lead to the degradation of the PEG chain, forming various byproducts such as formaldehyde and formic acid.[6] This is a critical consideration during manufacturing and storage.

A summary of the expected stability of this compound at different pH ranges is provided in Table 1.

pH RangePrimary Stability ConcernPredominant Degradation Product(s)Expected Rate of Degradation
1 - 4 Hydrolysis of C-Br bond, potential for ether cleavagem-PEG6-OH, shorter PEG fragmentsModerate to High
4 - 6 Slow hydrolysis of C-Br bondm-PEG6-OHLow
6 - 8 Generally stable, very slow hydrolysis of C-Br bondm-PEG6-OHVery Low
8 - 10 Base-catalyzed hydrolysis of C-Br bondm-PEG6-OHModerate
> 10 Rapid base-catalyzed hydrolysis of C-Br bondm-PEG6-OHHigh

Table 1. Summary of pH-Dependent Stability Concerns for this compound.

The logical relationship for the degradation pathways is visualized in the following diagram.

G cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH 6-8) cluster_basic Basic Conditions (pH > 8) mPEG6Br_acid This compound hydrolysis_br_acid Hydrolysis of C-Br mPEG6Br_acid->hydrolysis_br_acid H₂O ether_cleavage Ether Cleavage mPEG6Br_acid->ether_cleavage H₃O⁺ mPEG6OH_acid m-PEG6-OH hydrolysis_br_acid->mPEG6OH_acid peg_fragments PEG Fragments ether_cleavage->peg_fragments mPEG6Br_neutral This compound slow_hydrolysis_br Slow Hydrolysis of C-Br mPEG6Br_neutral->slow_hydrolysis_br H₂O mPEG6OH_neutral m-PEG6-OH slow_hydrolysis_br->mPEG6OH_neutral mPEG6Br_basic This compound fast_hydrolysis_br Fast Hydrolysis of C-Br mPEG6Br_basic->fast_hydrolysis_br OH⁻ mPEG6OH_basic m-PEG6-OH fast_hydrolysis_br->mPEG6OH_basic

Figure 1. Potential degradation pathways of this compound under different pH conditions.

Experimental Protocol for Stability Assessment

A robust stability-indicating method is crucial for quantifying the degradation of this compound and identifying its degradation products. A forced degradation study is recommended to purposefully degrade the sample and develop a suitable analytical method.[7][8]

3.1. Materials and Reagents

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate, acetate, and borate buffers at various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid or ammonium acetate (for mobile phase modification)

3.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended due to the lack of a UV chromophore in this compound.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products.[8][11]

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

3.3. Forced Degradation Study

The goal is to achieve 5-20% degradation of the active substance.[8]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature. Collect samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected faster degradation. Neutralize the samples before analysis.

  • Neutral Hydrolysis: Dissolve this compound in HPLC-grade water and heat at 60 °C. Collect samples at various time points.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide at room temperature. Collect samples at various time points.

  • Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.

3.4. pH-Dependent Stability Study

  • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., pH 3, 5, 7.4, 9).

  • Prepare stock solutions of this compound in a suitable solvent (e.g., ACN or water).

  • Add a known concentration of the this compound stock solution to each buffer to a final concentration suitable for HPLC analysis.

  • Incubate the solutions at a controlled temperature (e.g., 25 °C and an accelerated temperature like 40 °C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Analyze the samples immediately by HPLC-CAD/ELSD to determine the remaining concentration of this compound.

The experimental workflow for the pH-dependent stability study is illustrated below.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 3, 5, 7.4, 9) prep_samples Prepare Stability Samples in Buffers prep_buffers->prep_samples prep_stock Prepare this compound Stock Solution prep_stock->prep_samples incubate Incubate at Controlled Temperatures (e.g., 25°C, 40°C) prep_samples->incubate sampling Collect Aliquots at Time Points (T₀, T₁, T₂, ...) incubate->sampling hplc HPLC-CAD/ELSD Analysis sampling->hplc lcms LC-MS for Degradant ID sampling->lcms data Data Analysis (Kinetics, Half-life) hplc->data lcms->data

Figure 2. Experimental workflow for the pH-dependent stability study of this compound.

3.5. Analytical Method

A reversed-phase HPLC method is generally suitable for separating this compound from its more polar degradation product, m-PEG6-OH.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detector: CAD or ELSD

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation and Interpretation

The quantitative data from the pH stability study should be tabulated to facilitate comparison. The percentage of this compound remaining at each time point should be calculated relative to the initial concentration (T=0).

Time (days)% Remaining at pH 3 (40°C)% Remaining at pH 5 (40°C)% Remaining at pH 7.4 (40°C)% Remaining at pH 9 (40°C)
0100100100100
1
3
7
14
28

Table 2. Example Data Table for Accelerated Stability Study of this compound.

From this data, the degradation kinetics can be determined. If the degradation follows first-order kinetics, the natural logarithm of the concentration of this compound versus time will yield a straight line. The slope of this line is the negative of the degradation rate constant (k). The half-life (t₁/₂) can then be calculated using the following equation:

t₁/₂ = 0.693 / k

The half-lives at different pH values can be summarized in a separate table.

pHHalf-life (t₁/₂) at 40°C (days)
3
5
7.4
9

Table 3. Example Summary of Half-life Data for this compound.

Conclusion

The stability of the this compound linker is highly dependent on pH. It is expected to be most stable in the neutral to slightly acidic pH range (pH 4-7). Significant degradation can be anticipated in strongly acidic and basic conditions, primarily through the hydrolysis of the terminal bromide. The polyether backbone is generally stable but may be susceptible to cleavage under harsh acidic conditions. A thorough understanding of this stability profile, obtained through a well-designed experimental study as outlined in this guide, is essential for the successful development of robust and reliable drug candidates that incorporate this versatile linker. The use of appropriate analytical techniques, such as HPLC with CAD or ELSD and LC-MS, is critical for accurate quantification and characterization of the degradation pathways.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG6-Br in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism, applications, and practical considerations for utilizing m-PEG6-Br in bioconjugation. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary for the successful implementation of this versatile PEGylating agent in therapeutic and diagnostic development.

Core Concepts: Understanding this compound

This compound is a heterobifunctional linker composed of two key components that dictate its function in bioconjugation: a methoxy-terminated polyethylene glycol (PEG) chain with six ethylene glycol repeat units (m-PEG6) and a terminal bromo group (-Br).

  • The m-PEG6 Moiety : The PEG component is a hydrophilic polymer that imparts several advantageous properties to the conjugated biomolecule. This process, known as PEGylation, can enhance the solubility and stability of proteins and peptides, reduce their immunogenicity, and prolong their circulation half-life by increasing their hydrodynamic volume, which in turn reduces renal clearance. The methoxy cap ensures that only one end of the PEG chain is reactive, preventing unwanted crosslinking.

  • The Bromo Group : The bromine atom is an excellent leaving group, rendering the adjacent carbon atom electrophilic. This allows for a facile reaction with nucleophilic functional groups present on biomolecules.

Mechanism of Action in Bioconjugation

The primary mechanism of action for this compound in bioconjugation is a nucleophilic substitution reaction (specifically, an SN2 reaction). In this reaction, a nucleophilic group from a biomolecule attacks the electrophilic carbon atom attached to the bromine. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the PEG linker and the biomolecule.

The most common target for this reaction is the thiol group (-SH) of a cysteine residue within a peptide or protein. The thiolate anion (S-), which is more nucleophilic than the protonated thiol, is the reactive species. This reaction is highly efficient and results in the formation of a stable thioether bond . While other nucleophilic residues like the amine groups of lysine can also react, the reaction with thiols is generally more rapid and specific under controlled pH conditions.

Mechanism of this compound Conjugation to Cysteine cluster_reactants Reactants cluster_products Products mPEG6Br m-PEG6-CH2-CH2-Br TransitionState Transition State [Protein-S---CH2---Br]- mPEG6Br->TransitionState Nucleophilic Attack ProteinCys Protein-SH (Cysteine Residue) ProteinCys->TransitionState Conjugate Protein-S-CH2-CH2-PEG6-m (Thioether Bond) TransitionState->Conjugate Bond Formation Bromide Br- TransitionState->Bromide Leaving Group Departure

Figure 1. Nucleophilic substitution reaction of this compound with a cysteine residue.

Quantitative Data on Bioconjugation Reactions

While specific kinetic and yield data for this compound is not extensively published in comparative tables, data from analogous haloacetyl-PEG reagents provide a strong proxy for expected performance. The reaction of iodoacetyl groups with thiols is mechanistically very similar to that of bromoacetyl groups, with the former often being slightly faster.

Table 1: Reaction Kinetics of Haloacetyl-PEG with Cysteine

Reagent Type Second-Order Rate Constant (k₂) Conditions Reference
Iodoacetamide ~0.6 M⁻¹s⁻¹ Physiological pH [1]
"Fast" Cysteine Probes > 10 M⁻¹s⁻¹ Physiological pH [1]

| Tetrafluoroalkyl benziodoxole | 27.1 M⁻¹s⁻¹ | Physiological pH |[1] |

Note: The reaction rate of this compound is expected to be comparable to or slightly slower than iodoacetamide derivatives.

Table 2: Stability of Thioether Linkage

Condition Stability Metric Notes Reference
In vivo (Human Circulation) Conversion rate to thioether of ~0.1%/day for IgG1 Indicates high stability of native thioether bonds. [2]
In vitro (Denaturing conditions) Increased hydrolysis rate compared to native conditions Suggests protein structure contributes to bond stability.

| Physiological pH | Stable | The thioether bond is generally considered stable and non-cleavable under physiological conditions. |[3] |

Experimental Protocols

Site-Specific PEGylation of a Cysteine-Containing Protein

This protocol outlines the general steps for conjugating this compound to a protein with an accessible cysteine residue.

Materials:

  • Cysteine-containing protein

  • This compound

  • Reduction Buffer (e.g., 20 mM Tris, pH 7.5-8.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Solution (e.g., 1 M β-mercaptoethanol or L-cysteine)

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

  • SDS-PAGE analysis reagents and equipment

  • Mass spectrometer for characterization

Procedure:

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in the reduction buffer to a final concentration of 1-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to free a cysteine for conjugation, add a 10-20 fold molar excess of a reducing agent like TCEP.

    • Incubate at room temperature for 1 hour.

    • If DTT was used, it must be removed prior to adding this compound, as it will compete for the reagent. This can be done using a desalting column. TCEP does not need to be removed.

  • PEGylation Reaction:

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

    • Add a 5-20 fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1.5-2 hours with gentle agitation. The reaction should be performed in the dark to avoid potential side reactions.

  • Quenching the Reaction:

    • To stop the reaction, add a 50-100 fold molar excess of the quenching solution to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Purify the PEGylated protein from excess reagents and unreacted protein using a suitable chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization:

    • Confirm successful PEGylation and assess the purity of the conjugate using SDS-PAGE, which will show an increase in molecular weight.

    • Determine the precise mass of the conjugate and confirm the site of PEGylation using mass spectrometry.

Workflow for Site-Specific Protein PEGylation cluster_prep Protein Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis start Cysteine-containing Protein dissolve Dissolve in Buffer start->dissolve reduce Reduce Disulfides (TCEP) dissolve->reduce add_peg Add this compound reduce->add_peg incubate Incubate (1.5-2h, RT) add_peg->incubate quench Quench Reaction (e.g., β-mercaptoethanol) incubate->quench purify Purify (SEC/IEX) quench->purify sds_page SDS-PAGE Analysis purify->sds_page mass_spec Mass Spectrometry purify->mass_spec end Characterized Conjugate sds_page->end mass_spec->end

Figure 2. Experimental workflow for protein PEGylation with this compound.

Application in PROTAC Development

This compound is also a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

The this compound can serve as a building block for the linker component of a PROTAC. For instance, a ligand for an E3 ligase containing a nucleophilic handle (e.g., a thiol) can be reacted with this compound. The resulting PEGylated E3 ligase ligand can then be further functionalized to be coupled with a ligand for the target protein. The PEG chain in the linker is crucial for modulating the physicochemical properties of the PROTAC, such as solubility and cell permeability, and for achieving the optimal spatial orientation between the target protein and the E3 ligase.[5]

PROTAC Synthesis Using this compound as a Linker Component cluster_ligand1 E3 Ligase Ligand Modification cluster_functionalization Linker Functionalization cluster_ligand2 Target Protein Ligand cluster_final Final PROTAC Assembly E3_ligand E3 Ligase Ligand with Thiol Group E3_PEG E3 Ligand-PEG6-m E3_ligand->E3_PEG mPEG6Br This compound mPEG6Br->E3_PEG functionalize Functionalize Terminal Methoxy Group E3_PEG->functionalize E3_PEG_linker E3 Ligand-PEG6-Linker (with reactive handle) functionalize->E3_PEG_linker PROTAC PROTAC Molecule E3_PEG_linker->PROTAC Couple POI_ligand Target Protein Ligand (with complementary handle) POI_ligand->PROTAC Couple

Figure 3. Logical workflow for PROTAC synthesis incorporating this compound.

Conclusion

This compound is a highly effective and versatile reagent for the bioconjugation of peptides and proteins. Its mechanism of action, centered on a robust nucleophilic substitution reaction with cysteine residues, leads to the formation of stable thioether bonds. The incorporation of the m-PEG6 moiety offers significant advantages in terms of improving the pharmacokinetic and physicochemical properties of the resulting bioconjugate. The detailed protocols and conceptual workflows provided in this guide serve as a solid foundation for researchers to design and execute successful bioconjugation strategies using this compound, with applications ranging from therapeutic protein modification to the rational design of novel PROTACs.

References

The Pivotal Role of the Bromide Leaving Group in m-PEG6-Br: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionality of the methoxy-polyethylene glycol-bromide (m-PEG6-Br) molecule, with a specific focus on the critical role of its bromide leaving group. Understanding the chemical properties and reaction mechanisms of this compound is paramount for its effective application in bioconjugation, drug delivery systems, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras). This document provides a comprehensive overview of the underlying principles, experimental considerations, and key data associated with this versatile PEG linker.

Chemical and Physical Properties of this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative characterized by a terminal methoxy group and a terminal bromide. The PEG chain, consisting of six ethylene glycol units, imparts hydrophilicity and biocompatibility, which can enhance the solubility and in vivo circulation time of conjugated molecules.[1][2][3] The defining feature for its reactivity, however, is the terminal bromide atom.

PropertyValueReference(s)
CAS Number 125562-29-0[1][2][3][4]
Chemical Formula C13H27BrO6[1][3][4]
Molecular Weight 359.26 g/mol [1][2][4]
Synonyms 19-bromo-2,5,8,11,14,17-hexaoxanonadecane, Methyl-PEG6-bromide[3][4]
Appearance Solid powder[1]
Purity Typically >95% or >98%[1][2][4]
Solubility Soluble in aqueous media and organic solvents like DMSO[1][5]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[1][2][4]

The Bromide Moiety: An Archetypal Leaving Group

The utility of this compound as a bioconjugation reagent is fundamentally dependent on the ability of the bromide to function as an effective leaving group. In organic chemistry, a leaving group is an atom or group of atoms that detaches from a substrate during a chemical reaction.[6] The efficacy of a leaving group is directly related to its ability to stabilize the negative charge it acquires upon departure.

Principles of Nucleophilic Substitution

The primary reaction pathway for this compound is nucleophilic substitution.[1][2][3][6] In this type of reaction, a nucleophile (an electron-rich species) attacks the electrophilic carbon atom bonded to the leaving group, resulting in the displacement of the leaving group.[6] This can be generalized as:

Nu:⁻ + R-LG → R-Nu + LG:⁻

Where:

  • Nu:⁻ is the nucleophile

  • R-LG is the substrate (e.g., this compound)

  • R-Nu is the product

  • LG:⁻ is the leaving group (e.g., Br⁻)

These reactions typically proceed via an Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism, especially with primary alkyl halides like this compound. The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center in a single, concerted step.

Why Bromide is an Excellent Leaving Group

The reactivity of alkyl halides in nucleophilic substitution reactions is heavily influenced by the identity of the halogen. Bromide is considered a very good leaving group for several reasons:[1][2][7][8]

  • Stability of the Anion: The bromide ion (Br⁻) is a relatively large and polarizable anion. Its large size allows the negative charge to be dispersed over a greater volume, leading to a more stable and less basic species. Good leaving groups are typically weak bases.[9]

  • Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds. This weaker bond requires less energy to break, facilitating the substitution reaction.[7]

The general trend for leaving group ability among the halogens is:

I⁻ > Br⁻ > Cl⁻ > F⁻ [7]

This trend highlights that iodide is the most reactive leaving group, followed closely by bromide, making both highly suitable for efficient conjugation reactions.

Reaction Mechanisms and Pathways

The core reaction involving this compound is the displacement of the bromide by a nucleophile. This is a versatile and widely applicable mechanism for covalently attaching the m-PEG6 moiety to various molecules.

Nucleophilic_Substitution mPEG6Br This compound Product m-PEG6-Nu mPEG6Br->Product LeavingGroup Bromide Ion (Br⁻) mPEG6Br->LeavingGroup Displaced Nucleophile Nucleophile (Nu:⁻) (e.g., R-SH, R-NH₂)

Caption: General nucleophilic substitution pathway for this compound.

This fundamental reaction is the basis for its application in various fields, most notably in the PEGylation of biomolecules.

Applications in Drug Development and Bioconjugation

The reliable reactivity of the bromide leaving group makes this compound a valuable tool for researchers.

PEGylation of Proteins and Peptides

PEGylation is the process of covalently attaching PEG chains to molecules, most commonly therapeutic proteins and peptides.[10][11] This process can:

  • Increase the hydrodynamic size, reducing renal clearance and extending circulation half-life.[11][12]

  • Shield the protein from enzymatic degradation and immune recognition.[12][13]

  • Improve the solubility of hydrophobic molecules.[10][13]

In a typical PEGylation reaction, nucleophilic residues on the protein surface, such as the thiol group of cysteine or the amine group of lysine, attack the carbon atom bonded to the bromide on the this compound molecule, forming a stable covalent bond.

PEGylation_Workflow Start Start Materials Protein Protein/Peptide (with Nucleophilic Group, e.g., Thiol) Start->Protein mPEG6Br This compound Start->mPEG6Br Reaction Bioconjugation Reaction (Nucleophilic Substitution) Protein->Reaction mPEG6Br->Reaction Product PEGylated Protein Reaction->Product Byproduct Bromide Ion (Byproduct) Reaction->Byproduct Purification Purification (e.g., SEC, Dialysis) Product->Purification FinalProduct Purified Bioconjugate Purification->FinalProduct

Caption: Experimental workflow for protein PEGylation using this compound.

Drug Delivery and PROTACs

This compound also serves as a linker in more complex drug delivery systems.[13][14] It can be used to attach small molecule drugs to targeting ligands or to assemble larger constructs. Its use has been noted in the synthesis of PROTACs, where a linker is required to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[5] The defined length and hydrophilic nature of the PEG chain, combined with the reactive bromide terminus, make it a suitable building block for these advanced therapeutics.[10]

Experimental Protocols and Considerations

While specific reaction conditions will vary depending on the nucleophile and substrate, a general protocol for a nucleophilic substitution reaction with this compound can be outlined.

General Protocol for Thiol-PEGylation

This protocol describes a typical reaction between this compound and a thiol-containing molecule (e.g., a cysteine residue in a peptide).

  • Dissolution: Dissolve the thiol-containing substrate in a suitable buffer, typically at a pH between 7.0 and 8.5. The thiol group should be in its deprotonated, nucleophilic thiolate form (RS⁻). A common choice is a phosphate or borate buffer.

  • Reagent Preparation: Dissolve this compound in a compatible solvent (e.g., DMSO, DMF, or the reaction buffer itself) immediately before use to minimize potential hydrolysis.

  • Reaction Initiation: Add a molar excess (typically 2-10 fold) of the dissolved this compound to the substrate solution. The reaction is usually carried out at room temperature or 4°C.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as reverse-phase HPLC or mass spectrometry, to track the formation of the desired conjugate and the consumption of starting materials.

  • Quenching: Once the reaction has reached the desired level of completion, it can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol, to consume any unreacted this compound.

  • Purification: Purify the resulting PEGylated conjugate from excess reagents and byproducts using methods like size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography.

Factors Influencing Reaction Efficiency
  • pH: For reactions with amines or thiols, the pH of the reaction medium is critical. It must be high enough to deprotonate a significant fraction of the target functional groups, rendering them nucleophilic, but not so high as to cause degradation of the substrate.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the rate of the reaction. Polar aprotic solvents (e.g., DMF, DMSO) are often favored for Sₙ2 reactions.

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to degradation of sensitive biomolecules.

  • Stability: While generally stable under recommended storage conditions, this compound can be susceptible to hydrolysis over long periods in aqueous solutions, where water can act as a weak nucleophile.[15] Therefore, it is best to prepare solutions fresh.

Logical Relationships and Data Visualization

Understanding the relative reactivity of leaving groups is essential for designing chemical syntheses. The bromide group in this compound holds a favorable position in terms of reactivity for bioconjugation.

Leaving_Group_Ability Relative Leaving Group Ability of Halides (Higher is Better/More Reactive) Iodide Iodide (I⁻) Excellent Bromide Bromide (Br⁻) Very Good Chloride Chloride (Cl⁻) Good Fluoride Fluoride (F⁻) Poor

Caption: Relative reactivity of common halogen leaving groups.

Conclusion

The bromide leaving group is the cornerstone of this compound's functionality as a chemical tool. Its high reactivity in nucleophilic substitution reactions, governed by the stability of the resulting bromide ion and the moderate strength of the C-Br bond, allows for efficient and predictable conjugation to a wide array of molecules.[1][2][7] This property, combined with the beneficial characteristics of the hydrophilic six-unit PEG chain, establishes this compound as an invaluable reagent for scientists and researchers in drug development, enabling the creation of advanced biotherapeutics, targeted drug delivery systems, and sophisticated molecular probes. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of this versatile molecule.

References

The Core Attributes of m-PEG6-Br as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two elements. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

This technical guide delves into the key features of a specific and widely utilized linker, m-PEG6-Br (methoxy-polyethylene glycol(6)-bromide). We will explore its physicochemical properties, its role in PROTAC design and efficacy, and provide detailed experimental protocols for its application and evaluation.

Physicochemical Properties of this compound

The this compound linker is a popular choice in PROTAC design due to its unique combination of features that address several challenges in developing effective protein degraders. Its structure consists of a six-unit polyethylene glycol (PEG) chain, flanked by a methoxy (m) group at one terminus and a reactive bromide (Br) group at the other.

PropertyValueReference
Chemical Formula C13H27BrO6[1]
Molecular Weight 359.26 g/mol [1]
CAS Number 125562-29-0[2]
Appearance Colorless to light yellow oil
Solubility Soluble in a wide range of organic solvents and aqueous media[1]

The hydrophilic nature of the PEG chain is a primary advantage, as it significantly enhances the aqueous solubility of the resulting PROTAC molecule.[3] This is particularly important because many POI and E3 ligase ligands are hydrophobic, and their combination in a large PROTAC molecule can lead to poor solubility and bioavailability. The flexibility of the PEG chain also allows the two ends of the PROTAC to adopt multiple conformations, which can be crucial for the successful formation of a productive ternary complex.[3]

The terminal bromide is a key functional group for synthesis, acting as a good leaving group for nucleophilic substitution reactions. This allows for the covalent attachment of the linker to either the POI ligand or the E3 ligase ligand, typically through a nucleophilic amine or alcohol on the ligand. The methoxy group at the other end provides a chemically inert cap, preventing unwanted side reactions.

The Role of this compound in PROTAC Efficacy: A Case Study with a BTK Degrader

The length and composition of the linker are paramount to a PROTAC's ability to induce protein degradation. A well-designed linker will orient the POI and the E3 ligase in a manner that facilitates the efficient transfer of ubiquitin to the POI.

A concrete example of a PROTAC utilizing a PEG6-based linker is the Bruton's tyrosine kinase (BTK) degrader, RC-1 .[4] BTK is a clinically validated target in various B-cell malignancies. The PROTAC RC-1 was developed to induce the degradation of BTK and has demonstrated potent activity in cell-based assays.

Quantitative Degradation Data for RC-1

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). For RC-1, these values were determined in Mino cells, a human mantle cell lymphoma cell line.

PROTACLinkerTargetCell LineDC50DmaxReference
RC-1 PEG6-basedBTKMino<10 nM>85%[4]

These results highlight the high potency of a PROTAC employing a PEG6 linker in achieving near-complete degradation of its target protein at nanomolar concentrations.

Experimental Protocols

The successful development and evaluation of a PROTAC require robust experimental methodologies. The following sections provide detailed protocols for the synthesis of a PROTAC using an this compound linker and for the assessment of its biological activity.

Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis for conjugating a POI ligand and an E3 ligase ligand using this compound.

Step 1: Attachment of the Linker to the First Ligand

  • Reaction Setup: Dissolve the first ligand (containing a nucleophilic group, e.g., an amine or phenol) in a suitable aprotic polar solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to deprotonate the nucleophile.

  • Linker Addition: Add this compound to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by flash column chromatography.

Step 2: Coupling of the Second Ligand

  • Reaction Setup: The purified linker-ligand conjugate from Step 1 now has a terminal methoxy-PEG6 chain. The other end of the PROTAC, the second ligand, needs to be activated for coupling.

  • Activation (if necessary): If the second ligand has a carboxylic acid, it can be activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Coupling Reaction: The activated second ligand is then reacted with the linker-ligand conjugate from Step 1.

  • Reaction Conditions: The reaction is typically carried out in an aprotic polar solvent like DMF in the presence of a base such as DIPEA.

  • Work-up and Purification: Similar to Step 1, the reaction is worked up and the final PROTAC product is purified by preparative high-performance liquid chromatography (HPLC).

Western Blotting for Protein Degradation

This protocol is used to quantify the extent of POI degradation induced by the PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations of all samples and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate it with a primary antibody specific for the POI. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control.

Ternary Complex Formation Assays

Evaluating the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action of a PROTAC. Several biophysical techniques can be employed for this purpose.

  • Surface Plasmon Resonance (SPR): SPR measures the binding of molecules in real-time. In a typical setup, one of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip, and the other protein (POI) and the PROTAC are flowed over the surface. The formation of the ternary complex results in a change in the refractive index, which is detected as a response.

  • Bio-Layer Interferometry (BLI): BLI is another label-free technology that measures biomolecular interactions. Similar to SPR, one of the proteins is immobilized on a biosensor tip, and the binding of the other components is measured as a change in the interference pattern of light reflected from the tip surface.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon molecular interactions. By titrating the PROTAC into a solution containing the POI and the E3 ligase, the binding affinity, stoichiometry, and thermodynamic parameters of the ternary complex formation can be determined.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BTK) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: The mechanism of action of a PROTAC utilizing an this compound linker.

Western_Blot_Workflow cluster_1 Western Blot Workflow for PROTAC Evaluation A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (Densitometry) G->H

Caption: A typical experimental workflow for evaluating PROTAC-induced protein degradation.

Conclusion

The this compound linker is a versatile and highly effective tool in the design and synthesis of PROTACs. Its key features, including enhanced solubility, optimal flexibility, and synthetic tractability, contribute significantly to the development of potent and selective protein degraders. The successful application of a PEG6-based linker in the development of the BTK degrader RC-1 underscores the importance of linker chemistry in the field of targeted protein degradation. By understanding the core attributes of linkers like this compound and employing rigorous experimental methodologies, researchers can continue to advance this promising therapeutic modality.

References

An In-depth Technical Guide to PEGylation using m-PEG6-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation utilizing methoxy-poly(ethylene glycol)-bromide (m-PEG6-Br), a discrete PEGylation reagent. It covers the fundamental principles, experimental protocols, and analytical techniques pertinent to the strategic modification of proteins and peptides for enhanced therapeutic potential.

Introduction to PEGylation and this compound

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule drug. This bioconjugation technique is a cornerstone in drug development, offering numerous advantages:

  • Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of molecules, leading to reduced renal clearance and a significantly longer circulating half-life in the body.[1]

  • Reduced Immunogenicity : The flexible PEG chains can mask epitopes on the surface of proteins, thereby reducing their recognition by the immune system and minimizing the risk of an immune response.[2]

  • Enhanced Stability : PEGylation can protect therapeutic proteins from proteolytic degradation, enhancing their stability in biological environments.[2]

  • Increased Solubility : The hydrophilic nature of the PEG polymer can improve the solubility of poorly soluble drugs.[1]

This compound is a monodisperse PEGylation reagent, meaning it has a precisely defined molecular weight and structure. It consists of a methoxy-capped hexa-ethylene glycol chain functionalized with a terminal bromide. The bromide serves as an excellent leaving group, making this compound a versatile reagent for nucleophilic substitution reactions.[3][4] This allows for the covalent attachment of the PEG chain to various nucleophilic functional groups found in biomolecules, primarily amines and thiols.

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is crucial for its effective use in PEGylation.

PropertyValueReference
Chemical Formula C₁₃H₂₇BrO₆[3][4]
Molecular Weight 359.25 g/mol [4]
Appearance Solid powder[5]
Purity Typically >95%[6]
Solubility Soluble in water, DMSO, DCM, DMF[7]
Storage Conditions -20°C for long-term storage[3]
Reactive Group Bromo (-Br)[3]
Leaving Group Bromide (Br⁻)[3][5]

Reaction Mechanism of this compound

The primary reaction mechanism for this compound is a nucleophilic substitution (Sɴ2) reaction. A nucleophile, typically an amine or a thiol on a protein or peptide, attacks the carbon atom attached to the bromine. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the PEG chain and the target molecule.

Logical Relationship of the PEGylation Reaction

This compound Reaction Mechanism reagent This compound (R-Br) product PEGylated Product (R-NH-Protein or R-S-Protein) reagent->product Sɴ2 Attack nucleophile Nucleophile (e.g., Protein-NH₂ or Protein-SH) nucleophile->product leaving_group Bromide Ion (Br⁻) product->leaving_group

Caption: Sɴ2 reaction mechanism of this compound with a nucleophile.

Experimental Protocols

General Considerations
  • pH of Reaction : The pH of the reaction buffer is critical. For targeting primary amines (e.g., lysine residues, N-terminus), a pH range of 7.5-9.0 is generally optimal to ensure the amine is deprotonated and thus nucleophilic. For targeting thiols (e.g., cysteine residues), a pH range of 6.5-7.5 is preferred to maintain the thiol in its more reactive thiolate form while minimizing side reactions with amines.

  • Stoichiometry : The molar ratio of this compound to the protein will influence the degree of PEGylation. An excess of the PEG reagent will favor multiple PEGylations. Optimization of this ratio is essential to achieve the desired product.

  • Buffer Selection : Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or borate buffer to avoid reaction with the this compound. Avoid buffers containing primary amines like Tris.

PEGylation of a Model Protein (e.g., Lysozyme)

This protocol provides a general guideline for the PEGylation of a protein with available amine groups.

Materials:

  • Lysozyme

  • This compound

  • Phosphate Buffer (100 mM, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or centrifugal filter units for purification

  • Analytical instruments (SDS-PAGE, MALDI-TOF MS, SEC)

Procedure:

  • Protein Preparation : Dissolve lysozyme in the phosphate buffer to a final concentration of 1-5 mg/mL.

  • PEG Reagent Preparation : Immediately before use, dissolve this compound in a small amount of the phosphate buffer.

  • Reaction Initiation : Add the desired molar excess of the this compound solution to the lysozyme solution. A starting point could be a 5 to 20-fold molar excess of PEG reagent over the protein.

  • Incubation : Gently mix the reaction mixture and incubate at room temperature or 4°C for a specified time (e.g., 2-24 hours). The optimal time and temperature should be determined empirically.

  • Reaction Quenching : Add a quenching solution (e.g., Tris-HCl) to react with any unreacted this compound.

  • Purification : Remove unreacted PEG and byproducts.

    • Size Exclusion Chromatography (SEC) : This is a primary method to separate the larger PEGylated protein from the smaller unreacted PEG reagent.[6]

    • Ion Exchange Chromatography (IEX) : This technique can separate proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges.[6]

  • Characterization : Analyze the purified product to confirm PEGylation and determine the degree of modification.

Characterization of PEGylated Products

Thorough characterization is essential to ensure the quality, efficacy, and safety of the PEGylated product.

Analytical Techniques
TechniqueInformation ProvidedReference
SDS-PAGE Provides a qualitative assessment of PEGylation. PEGylated proteins will show an increase in apparent molecular weight.[8]
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius. Can be used to separate mono-, di-, and poly-PEGylated species from the unmodified protein.[6]
Ion Exchange Chromatography (IEX) Separates molecules based on charge. Useful for separating species with different degrees of PEGylation.[6]
MALDI-TOF Mass Spectrometry Provides the molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG chains (degree of PEGylation).[9][10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Can be used for quantitative analysis of PEGylated proteins in complex mixtures and for identifying PEGylation sites.[11]

Experimental Workflow for Synthesis and Characterization

Workflow for this compound Conjugate Synthesis & Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization protein_prep Protein Preparation reaction PEGylation Reaction protein_prep->reaction peg_prep This compound Preparation peg_prep->reaction quench Quenching reaction->quench sec Size Exclusion Chromatography (SEC) quench->sec iex Ion Exchange Chromatography (IEX) sec->iex Optional Polishing sds_page SDS-PAGE iex->sds_page maldi MALDI-TOF MS sds_page->maldi lcms LC-MS maldi->lcms activity Biological Activity Assay lcms->activity

Caption: General workflow from synthesis to characterization.

Application in Targeted Drug Delivery: Targeting the EGFR Signaling Pathway

PEGylation is frequently employed in the development of targeted cancer therapies. One prominent target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a key role in cell proliferation and survival.[5] Overexpression of EGFR is common in many cancers. Small molecule tyrosine kinase inhibitors (TKIs) can block the intracellular signaling cascade initiated by EGFR. PEGylating these inhibitors can improve their pharmacokinetic properties.

EGFR Signaling Pathway and Inhibition

Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds PEG_TKI PEGylated TKI PEG_TKI->EGFR Inhibits (at Tyrosine Kinase Domain) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a PEGylated TKI.

Conclusion

This compound is a valuable tool for the precise PEGylation of therapeutic molecules. Its well-defined structure allows for greater control over the PEGylation process, leading to more homogeneous products. A thorough understanding of the reaction chemistry, combined with robust purification and characterization methods, is essential for the successful development of PEGylated biotherapeutics. This guide provides a foundational framework for researchers and scientists to design and execute PEGylation strategies using this compound, ultimately contributing to the advancement of novel and improved drug therapies.

References

An In-depth Technical Guide to the Applications of m-PEG6-Br in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG6-Br, or methoxy-polyethylene glycol (6)-bromide, is a versatile heterobifunctional linker molecule that has garnered significant attention in biomedical research and drug development. Its unique properties, including a hydrophilic hexa-ethylene glycol spacer and a reactive bromide terminus, make it an invaluable tool for the synthesis of complex bioconjugates. This technical guide provides a comprehensive overview of the core applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed methodologies for key experiments, quantitative data summaries, and visual diagrams of relevant pathways and workflows are presented to facilitate its practical implementation in the laboratory.

Introduction to this compound

This compound is a chemical linker characterized by a methoxy-terminated polyethylene glycol (PEG) chain of six ethylene glycol units, and a terminal bromide atom. The PEG component imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][3] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of this compound to various nucleophiles such as amines, thiols, and hydroxyl groups.[1][2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing and executing conjugation strategies.

PropertyValueReference(s)
Chemical Name 19-bromo-2,5,8,11,14,17-hexaoxanonadecane[5]
CAS Number 125562-29-0[1][5][6]
Molecular Formula C13H27BrO6[1][2][5]
Molecular Weight 359.25 g/mol [2][5]
Appearance Solid powder or colorless oil[2][5][7]
Solubility Soluble in DMSO, DCM, THF, DMF[5][7][8]
Purity Typically ≥95% or ≥98%[1][5][9]
Storage -20°C for long-term storage[1][2][5]

Core Applications in Biomedical Research

The unique characteristics of this compound make it a valuable linker for a range of biomedical applications, most notably in the fields of targeted protein degradation and targeted drug delivery.

PROTAC Linker for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[10][11] A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two.[10]

This compound is frequently employed as a component of the PROTAC linker.[5][6][8] The PEG chain offers several advantages in PROTAC design, including:

  • Improved Solubility: The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the often hydrophobic PROTAC molecule.[10]

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for enabling the productive formation of the POI-PROTAC-E3 ligase ternary complex, which is essential for efficient ubiquitination.[10]

  • Enhanced Cell Permeability: The physicochemical properties of the linker can influence the ability of the PROTAC to cross cell membranes and reach its intracellular target.[10]

The bromide end of this compound allows for its straightforward incorporation into the PROTAC structure through nucleophilic substitution reactions with a suitable functional group on either the POI ligand or the E3 ligase ligand.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products POI_Ligand POI Ligand with Nucleophile (e.g., -NH2, -OH, -SH) Step1 Step 1: Conjugation (Nucleophilic Substitution) POI_Ligand->Step1 E3_Ligand E3 Ligand with Nucleophile (e.g., -NH2, -OH, -SH) Step2 Step 2: Further Conjugation (e.g., Amide Coupling) E3_Ligand->Step2 mPEG6Br This compound mPEG6Br->Step1 Intermediate m-PEG6-Ligand Intermediate Step1->Intermediate PROTAC Final PROTAC Molecule Step2->PROTAC Intermediate->Step2

A generalized workflow for synthesizing a PROTAC using this compound.

This protocol describes the first step of the synthesis, where this compound is conjugated to a POI ligand containing a primary amine.

Materials:

  • POI ligand with a primary amine

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Nitrogen or Argon atmosphere setup

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Dissolve the POI ligand (1.0 eq) in anhydrous DMF in a reaction vessel under an inert atmosphere.

  • Add a base such as K2CO3 (2.0 eq) or DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the m-PEG6-POI ligand intermediate.

  • Characterize the purified product by NMR and mass spectrometry.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule.[12] this compound is a useful tool for bioconjugation due to the reactivity of the bromide group towards nucleophilic functional groups present on biomolecules, such as the amine groups on lysine residues or the thiol groups on cysteine residues of proteins.[3][4]

While this compound can be used for general bioconjugation, its application extends to the more specific field of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that consist of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[13] The antibody directs the ADC to a specific antigen on the surface of cancer cells, where the ADC is internalized, and the payload is released, leading to cell death.[13][14]

PEG linkers are widely used in ADCs to improve their pharmacokinetic and physicochemical properties.[15][16] The hydrophilic PEG chain can help to mitigate the aggregation of ADCs, which can be caused by the hydrophobicity of the payload.[15] Although linkers with other reactive groups like maleimide or NHS esters are more commonly used for ADC synthesis, the bromide of this compound can be used to react with thiol groups on antibodies, particularly after the reduction of interchain disulfide bonds.

The following diagram illustrates the general mechanism of action for an ADC.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Antigen Tumor-Specific Antigen Antigen->Binding Internalization Endocytosis Binding->Internalization Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Release Payload Release Lysosome->Release Degradation Payload Cytotoxic Payload Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Inhibition Apoptosis Apoptosis Target->Apoptosis

The mechanism of action of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in the biomedical field. Its well-defined structure, combining a hydrophilic PEG spacer with a reactive bromide handle, provides a reliable means to synthesize advanced bioconjugates. The primary applications in the development of PROTACs for targeted protein degradation and in the construction of ADCs for targeted cancer therapy highlight its significance in modern drug discovery. The experimental protocols and conceptual diagrams provided in this guide serve as a practical resource for scientists looking to incorporate this compound into their research endeavors. As the fields of targeted therapeutics continue to evolve, the utility of well-designed linkers like this compound will undoubtedly expand, paving the way for the next generation of precision medicines.

References

Methodological & Application

Application Note: Protocol for Conjugating m-PEG6-Br to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique that involves the covalent attachment of PEG chains to molecules such as proteins, peptides, oligonucleotides, or small molecule drugs. This process can significantly enhance the therapeutic properties of the parent molecule by increasing its hydrodynamic size, which in turn can improve solubility, reduce immunogenicity, and prolong circulation half-life.[1]

This application note provides a detailed protocol for the conjugation of methoxy-PEG6-bromo (m-PEG6-Br) to a molecule containing a primary amine. The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the lone pair of electrons on the primary amine attacks the carbon atom attached to the bromine, displacing the bromide ion to form a stable secondary amine linkage.[2][3] A critical aspect of this reaction is controlling for over-alkylation, as the resulting secondary amine product is also nucleophilic and can react further.[3][4] This protocol mitigates this side reaction by using an excess of the primary amine.

Reaction Principle

The core reaction involves the N-alkylation of a primary amine (R-NH₂) with this compound. The amine acts as a nucleophile, attacking the electrophilic carbon of the C-Br bond. A non-nucleophilic base is added to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation and deactivation of the amine nucleophile.

  • Reactants : R-NH₂ (amine-containing molecule) + CH₃O-(CH₂CH₂O)₆-CH₂CH₂-Br (this compound)

  • Product : R-NH-CH₂CH₂-(OCH₂CH₂)₆-OCH₃ (PEGylated conjugate)

  • Mechanism : SN2 Nucleophilic Substitution

Materials and Reagents

  • This compound (ensure anhydrous conditions)

  • Primary amine-containing molecule (substrate)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas supply

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

  • Standard laboratory glassware

  • Purification system (e.g., HPLC, FPLC, or Flash Chromatography)

  • Analytical instruments (e.g., LC-MS, NMR)

  • Solvents for purification (e.g., Acetonitrile, Water, Methanol, Dichloromethane, Triethylamine)

Experimental Protocols

General Reaction Setup

This protocol is a general guideline. The optimal molar ratio, temperature, and reaction time may need to be adjusted based on the specific properties of the primary amine substrate.

  • Preparation : Dry the reaction vessel and stir bar under vacuum or in an oven and cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Dissolution :

    • Dissolve the primary amine-containing substrate in anhydrous DMF (or DMSO) to a final concentration of 10-20 mg/mL.

    • In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.

  • Reactant Addition :

    • To the stirred solution of the primary amine substrate, add N,N-Diisopropylethylamine (DIPEA). A 3-5 molar excess relative to this compound is recommended.

    • Slowly add the this compound solution to the reaction mixture. A 3 to 10-fold molar excess of the primary amine over this compound is recommended to minimize di-alkylation.[5]

  • Reaction Incubation :

    • Seal the reaction vessel under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., 40-50°C) to increase the rate, if necessary.

  • Monitoring the Reaction : The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the consumption of the this compound and the formation of the higher molecular weight product.

Purification of the PEGylated Conjugate

The choice of purification method depends on the properties of the resulting conjugate.

  • For Macromolecules (Proteins, large Peptides):

    • Size Exclusion Chromatography (SEC) : This is an effective method to separate the larger PEGylated conjugate from the smaller unreacted amine, excess base, and salts.[]

    • Dialysis/Ultrafiltration : If the molecular weight difference is significant, dialysis or centrifugal ultrafiltration can efficiently remove small molecule impurities.[7]

  • For Small Molecules:

    • Reverse-Phase HPLC (RP-HPLC) : This is the most common method for purifying small molecule PEG conjugates.

      • Column : C18 column

      • Mobile Phase A : Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.

      • Mobile Phase B : Acetonitrile with 0.1% TFA or 10 mM Ammonium Acetate.

      • Gradient : A linear gradient from 5% B to 95% B over 30-40 minutes is a good starting point.

    • Silica Gel Chromatography : This can be challenging due to the polarity of PEG compounds but is feasible.[8]

      • Eluent System : A gradient of Methanol in Dichloromethane (e.g., 0% to 15% MeOH in DCM) is often effective. Adding a small amount of a base like triethylamine (~0.1%) to the eluent can improve peak shape.[8]

Characterization of the Final Product
  • Mass Spectrometry (MS) : Confirm the identity of the product by verifying its molecular weight. ESI-MS or MALDI-TOF are commonly used.[9][10] A successful conjugation will show a mass increase corresponding to the mass of the m-PEG6 moiety minus the mass of the bromine atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can confirm the covalent attachment. Look for the disappearance of the triplet signal for the methylene protons adjacent to the bromine in this compound (typically around 3.5-3.6 ppm) and the appearance of new signals corresponding to the methylene protons adjacent to the newly formed amine linkage.[11][12] The characteristic PEG backbone signals will be prominent between 3.5 and 3.7 ppm.[12]

  • High-Performance Liquid Chromatography (HPLC) : Assess the purity of the final product using an analytical HPLC method, typically the same or a similar system as used for purification.[9]

Quantitative Data Summary

The following table presents illustrative data for a typical conjugation reaction. Actual results will vary depending on the substrate.

ParameterValueMethod of Analysis
Reactant Ratio 5:1-
(Amine:this compound)
Reaction Time 18 hoursLC-MS
Conversion Rate >90%LC-MS
Purification Method RP-HPLC-
Isolated Yield 60-80%Gravimetric
Final Purity >98%Analytical HPLC (214 nm)
Identity Confirmation M+H⁺ peak matches calculated massESI-MS

Visualized Workflows and Pathways

Conjugation_Reaction cluster_reaction Conjugation Reaction cluster_product Crude Product Mixture Amine Primary Amine (R-NH2) Reaction Reaction Vessel (RT, 12-24h) Amine->Reaction PEG_Br This compound PEG_Br->Reaction Base DIPEA / K2CO3 Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Conjugate m-PEG6-NH-R Reaction->Conjugate SN2 Reaction Unreacted_Amine Excess R-NH2 Unreacted_PEG Excess this compound Byproducts Salts / Base

Caption: Schematic of the this compound conjugation reaction setup.

Purification_Workflow Start Crude Reaction Mixture Purification Purification Step Start->Purification SEC Size Exclusion Chromatography (for macromolecules) Purification->SEC Large Molecule? RPHPLC Reverse-Phase HPLC (for small molecules) Purification->RPHPLC Small Molecule? Fractions Collect Fractions SEC->Fractions RPHPLC->Fractions Analysis Analyze Fractions (LC-MS / TLC) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Solvent_Removal Solvent Evaporation / Lyophilization Pooling->Solvent_Removal Final_Product Pure Conjugate Solvent_Removal->Final_Product

Caption: General workflow for the purification of the PEGylated conjugate.

Characterization_Workflow cluster_analysis Product Characterization cluster_results Confirmation Input Pure Conjugate MS Mass Spectrometry (ESI or MALDI) Input->MS NMR 1H NMR Spectroscopy Input->NMR HPLC Analytical HPLC Input->HPLC Identity Correct Molecular Weight MS->Identity Structure Confirmation of Covalent Linkage NMR->Structure Purity Purity Assessment (e.g., >98%) HPLC->Purity

Caption: Workflow for the analytical characterization of the final product.

References

Application Notes and Protocols for m-PEG6-Br in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[3] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic profiles. The inherent flexibility of PEG chains can also be advantageous for optimizing the orientation of the two ligands for effective ternary complex formation.[4]

This document provides a detailed guide for the use of methoxy-PEG6-bromide (m-PEG6-Br), a 19-bromo-2,5,8,11,14,17-hexaoxanonadecane linker, in the synthesis of PROTACs.[5]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of the linker is crucial for rational PROTAC design.

PropertyValueReference
Molecular Formula C13H27BrO6[5]
Molecular Weight 371.25 g/mol [5]
Appearance Colorless to light yellow oil
Solubility Soluble in organic solvents such as DMF, DMSO, and DCM

General Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically follows a modular, step-wise approach. The general workflow involves the sequential attachment of the linker to the E3 ligase ligand and then to the POI ligand, or vice versa.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Intermediate E3 Ligand-PEG6-Br Intermediate E3_Ligand->Intermediate Step 1: Alkylation POI_Ligand Protein of Interest Ligand (e.g., JQ1 derivative) PROTAC Final PROTAC Molecule POI_Ligand->PROTAC mPEG6Br This compound Linker mPEG6Br->Intermediate Intermediate->PROTAC Step 2: Nucleophilic Substitution Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization

Caption: General workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a PROTAC targeting the BRD4 protein, using the well-characterized BRD4 inhibitor JQ1 as the POI ligand and pomalidomide as the E3 ligase (Cereblon) ligand.

Protocol 1: Synthesis of Pomalidomide-PEG6-Br Intermediate

This protocol describes the alkylation of pomalidomide with this compound.

Materials:

  • Pomalidomide

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Add a solution of this compound (1.5 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pomalidomide-PEG6-Br intermediate.

Expected Yield: 60-70%

Protocol 2: Synthesis of the Final BRD4-Targeting PROTAC

This protocol describes the coupling of the pomalidomide-PEG6-Br intermediate with a JQ1 derivative bearing a nucleophilic handle (e.g., a primary amine).

Materials:

  • Pomalidomide-PEG6-Br intermediate (from Protocol 1)

  • JQ1-amine derivative (e.g., (S)-tert-butyl 2-((4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-e][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)methyl)piperazine-1-carboxylate)

  • Potassium carbonate (K2CO3)

  • Anhydrous acetonitrile (ACN)

  • Preparative reverse-phase HPLC system

  • C18 column

Procedure:

  • To a solution of the JQ1-amine derivative (1.0 eq) in anhydrous ACN, add K2CO3 (3.0 eq).

  • Add a solution of the pomalidomide-PEG6-Br intermediate (1.2 eq) in anhydrous ACN.

  • Heat the reaction mixture to 60 °C and stir for 16-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC using a gradient of water (with 0.1% formic acid) and acetonitrile to yield the final PROTAC.

Representative HPLC Purification Gradient:

  • Column: C18, 5 µm, 100 Å

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10-90% B over 30 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 254 nm

Expected Yield: 30-50%

Characterization and Biological Evaluation

The synthesized PROTAC should be thoroughly characterized to confirm its identity and purity.

Characterization Techniques:

  • LC-MS: To confirm the molecular weight of the final product.

  • ¹H and ¹³C NMR: To confirm the structure of the final product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Biological Evaluation: The biological activity of the PROTAC is assessed by its ability to induce the degradation of the target protein.

AssayDescriptionKey Parameters
Western Blot To quantify the degradation of the target protein (e.g., BRD4) in cells treated with the PROTAC at various concentrations.DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation achieved.
Cell Viability Assay To determine the cytotoxic effect of the PROTAC on cancer cell lines (e.g., using an MTS or CellTiter-Glo assay).IC50: Concentration at which 50% of cell growth is inhibited.

Signaling Pathway

The following diagram illustrates the mechanism of action of a BRD4-targeting PROTAC.

PROTAC_MoA cluster_pathway PROTAC Mechanism of Action PROTAC BRD4 PROTAC (JQ1-PEG6-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degradation Degraded BRD4 (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of BRD4 protein via the ubiquitin-proteasome system.

Conclusion

This compound is a versatile and effective linker for the synthesis of PROTACs. Its incorporation can enhance the solubility and pharmacokinetic properties of the resulting degrader molecules. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs using this linker. Researchers should note that reaction conditions and purification methods may require optimization depending on the specific POI and E3 ligase ligands being utilized. Careful characterization and biological evaluation are essential to validate the efficacy of the newly synthesized PROTACs.

References

Application Notes and Protocols for Peptide Modification with m-PEG6-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides and proteins. This process can significantly improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[1][2][3][4][5]

This document provides detailed application notes and protocols for the site-specific modification of peptides using m-PEG6-Br, a monodisperse methoxy-terminated PEG linker with a terminal bromide. The bromide functional group serves as a good leaving group for nucleophilic substitution reactions, enabling the alkylation of specific amino acid residues on a peptide chain.[6][7][8][9] The primary targets for this modification are the nucleophilic side chains of cysteine, lysine, and the N-terminal α-amino group.[2] Selectivity for a particular residue can be achieved by carefully controlling the reaction pH.

Principle of Reaction

The modification of a peptide with this compound proceeds via an SN2 nucleophilic substitution reaction. A nucleophilic group on the peptide, such as the thiolate of a cysteine residue or the primary amine of a lysine residue or the N-terminus, attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a stable covalent bond.

The reactivity of the target amino acid residues is highly dependent on the pH of the reaction medium.

  • Cysteine (Thiol group): The thiol group of cysteine is most nucleophilic in its deprotonated thiolate form. With a pKa of approximately 8.3-8.6, a pH between 7.0 and 8.5 is often optimal for selective alkylation, as the thiol is sufficiently deprotonated to be reactive, while most primary amines remain protonated and less nucleophilic.

  • N-terminal α-amino group: The pKa of the N-terminal α-amino group is typically between 7.5 and 8.5. At a pH around 7.0, this group is more nucleophilic than the ε-amino group of lysine, allowing for a degree of selective N-terminal modification.

  • Lysine (ε-amino group): The ε-amino group of lysine has a pKa of approximately 10.5. To achieve significant reactivity, a pH of 8.0 or higher is generally required to have a sufficient concentration of the deprotonated, nucleophilic form.

By carefully selecting the reaction pH, it is possible to direct the PEGylation to a specific site on the peptide, which is crucial for preserving its biological activity.

Experimental Protocols

Herein, we provide protocols for the selective modification of cysteine residues, as well as for the less selective modification of primary amines (N-terminus and lysine residues).

Protocol 1: Cysteine-Specific Peptide Modification

This protocol is designed for the selective alkylation of a cysteine residue in a peptide.

Materials:

  • Peptide containing at least one cysteine residue

  • This compound

  • Phosphate buffer (100 mM), pH 7.5

  • Degassing equipment (e.g., nitrogen or argon line)

  • Reaction vessels

  • Stir plate and stir bar

  • RP-HPLC system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Peptide Preparation: Dissolve the peptide in the phosphate buffer (pH 7.5) to a final concentration of 1-5 mg/mL. Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to prevent oxidation of the cysteine thiol group.

  • This compound Preparation: Immediately before use, dissolve this compound in a small amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute with the reaction buffer to the desired stock concentration.

  • Reaction Setup: Add a 5 to 20-fold molar excess of the this compound solution to the peptide solution with gentle stirring. The optimal molar ratio should be determined empirically for each peptide.

  • Incubation: Seal the reaction vessel and incubate at room temperature (20-25°C) for 4-24 hours with continuous stirring. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (DTT), to react with the excess this compound.

  • Purification: Purify the PEGylated peptide from the reaction mixture using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry. The mass spectrum should show an increase in mass corresponding to the addition of the m-PEG6 moiety (C13H26O6), which has a mass of 294.39 g/mol .

Protocol 2: Amine-Specific Peptide Modification (N-terminus and Lysine)

This protocol targets the primary amino groups of the N-terminus and lysine residues.

Materials:

  • Peptide with accessible N-terminal and/or lysine residues

  • This compound

  • Sodium bicarbonate buffer (100 mM), pH 8.5

  • Reaction vessels

  • Stir plate and stir bar

  • RP-HPLC system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Peptide Preparation: Dissolve the peptide in the sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • This compound Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Reaction Setup: Add a 5 to 20-fold molar excess of the this compound solution to the peptide solution with gentle stirring.

  • Incubation: Incubate the reaction at room temperature (20-25°C) for 12-48 hours. Monitor the reaction progress by RP-HPLC and mass spectrometry. Note that this reaction may result in a mixture of mono-, di-, and multi-PEGylated products depending on the number of accessible primary amines.

  • Purification: Separate the different PEGylated species and unreacted peptide using preparative RP-HPLC or ion-exchange chromatography.

  • Characterization: Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to determine the degree and sites of PEGylation.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the PEGylation of a model peptide with this compound. The data is illustrative and should be optimized for each specific peptide.

Table 1: Reaction Conditions for Selective Peptide Modification with this compound

Target Residue(s)pHBuffer SystemThis compound:Peptide (Molar Ratio)Temperature (°C)Reaction Time (hours)
Cysteine7.0 - 7.5Phosphate5:1 - 20:120 - 254 - 24
N-terminus/Lysine8.0 - 9.0Bicarbonate/Borate5:1 - 20:120 - 2512 - 48

Table 2: Illustrative Quantitative Data for Cysteine-Specific PEGylation

Peptide SequenceThis compound:Peptide (Molar Ratio)Reaction Time (hours)Conversion (%)*Yield of Mono-PEGylated Product (%)**
Ac-Cys-Ala-Gly-NH210:112>95~90
Ac-Gly-Cys-Gly-NH210:112>90~85
Ac-Ala-Cys-Ala-NH210:112>95~92

*Conversion of the starting peptide as determined by RP-HPLC peak area integration. **Isolated yield after purification.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis peptide_prep Peptide Dissolution (Buffer pH 7.5 or 8.5) reaction Mixing & Incubation (RT, 4-48h) peptide_prep->reaction peg_prep This compound Dissolution peg_prep->reaction purification RP-HPLC Purification reaction->purification analysis LC-MS & MS/MS Characterization purification->analysis

Caption: General workflow for the modification of a peptide with this compound.

Signaling Pathway Example: GPCR Signaling Modulation

PEGylated peptides can be designed to modulate G-protein coupled receptor (GPCR) signaling pathways. By increasing the peptide's half-life, PEGylation can lead to sustained receptor activation or inhibition.[10][11][12][13][14]

GPCR_signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP (Second Messenger) AC->cAMP converts PEG_peptide PEGylated Peptide Ligand PEG_peptide->GPCR binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cell_Response Cellular Response PKA->Cell_Response phosphorylates targets leading to

Caption: Modulation of a GPCR signaling pathway by a PEGylated peptide ligand.

Conclusion

The modification of peptides with this compound is a versatile method to enhance their therapeutic potential. By carefully controlling the reaction conditions, particularly the pH, it is possible to achieve site-selective PEGylation. The protocols provided herein offer a starting point for researchers to develop and optimize the PEGylation of their specific peptides of interest. The use of modern analytical techniques such as RP-HPLC and mass spectrometry is essential for the successful purification and characterization of the resulting PEGylated peptides.

References

Application of m-PEG6-Br in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has revolutionized oncology. The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. The m-PEG6-Br linker is a heterobifunctional molecule featuring a methoxy-terminated polyethylene glycol (PEG) chain of six units and a terminal bromide. This discrete PEG linker offers a strategic advantage in ADC design by leveraging the physicochemical benefits of PEGylation while providing a reactive handle for conjugation.

The incorporation of a PEG spacer, such as in this compound, is a well-established strategy to enhance the hydrophilicity of ADCs. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the final ADC product. The hydrophilic PEG chain helps to mitigate these issues, improving the ADC's formulation and manufacturing viability. Furthermore, the PEG moiety can create a hydrophilic shield around the payload, potentially reducing immunogenicity and non-specific uptake, thereby widening the therapeutic window. The defined length of the PEG6 chain ensures the production of homogeneous ADCs with consistent properties, which is a critical aspect for regulatory approval and clinical success.

The terminal bromide of this compound serves as a reactive electrophile for conjugation, primarily through nucleophilic substitution with a thiol group. This makes this compound particularly suitable for cysteine-based conjugation strategies. Cysteine residues, either native (after reduction of interchain disulfide bonds) or engineered at specific sites on the antibody, provide a reactive thiol handle for site-specific or stochastic conjugation. The resulting thioether bond is generally stable, ensuring that the payload remains attached to the antibody during circulation and is only released at the target site through specific mechanisms.

Experimental Protocols

This section provides detailed protocols for the two primary applications of this compound in ADC development: conjugation to a thiol-containing payload and subsequent conjugation to a reduced antibody.

Protocol 1: Conjugation of this compound to a Thiol-Modified Cytotoxic Payload

This protocol describes the synthesis of a payload-linker construct where this compound is attached to a cytotoxic drug that has been modified to contain a thiol group.

Materials:

  • Thiol-modified cytotoxic payload

  • This compound

  • Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide - DMF)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass Spectrometer (MS) for product characterization

Procedure:

  • Preparation: Ensure all glassware is dried and the reaction is set up under an inert atmosphere to prevent oxidation of the thiol group.

  • Dissolution: Dissolve the thiol-modified cytotoxic payload in anhydrous DMF.

  • Reagent Addition: In a separate vial, dissolve a 1.2 to 2-fold molar excess of this compound in anhydrous DMF.

  • Reaction: Slowly add the this compound solution to the payload solution under constant stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress should be monitored by HPLC-MS to determine the consumption of the starting materials and the formation of the desired product.

  • Purification: Upon completion, the reaction mixture is purified by reverse-phase HPLC to isolate the payload-linker conjugate.

  • Characterization: The purified product is characterized by mass spectrometry to confirm the correct molecular weight and by NMR for structural verification if necessary.

  • Storage: The purified payload-linker conjugate should be stored under inert gas at -20°C or below.

Protocol 2: Conjugation of Payload-Linker to a Reduced Antibody

This protocol outlines the steps for conjugating the payload-linker construct (prepared in Protocol 1) to a monoclonal antibody via thiol-alkylation of reduced cysteine residues.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Purified payload-linker construct (from Protocol 1)

  • Reaction Buffer: Phosphate buffer with EDTA (e.g., 50 mM Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

  • Quenching reagent: N-acetylcysteine

  • Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

  • UV-Vis Spectrophotometer

  • SDS-PAGE and Mass Spectrometry equipment for ADC characterization

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a 10-20 fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column, exchanging the antibody into the reaction buffer.

  • Conjugation Reaction:

    • Immediately after reduction, add the payload-linker construct to the reduced antibody solution. A 5-10 fold molar excess of the payload-linker per free thiol is recommended.

    • The final concentration of organic co-solvent (from the payload-linker stock) should be kept below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the payload-linker) to quench any unreacted payload-linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using SEC to remove unreacted payload-linker, quenching reagent, and any aggregated protein. HIC can also be used for further purification and characterization of different drug-to-antibody ratio (DAR) species.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy (measuring absorbance at 280 nm for the antibody and at the payload's characteristic wavelength) and/or HIC-HPLC. Mass spectrometry can provide a more detailed DAR distribution.

    • Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.

    • Confirmation: Confirm the covalent attachment of the payload-linker to the antibody using SDS-PAGE (under reducing and non-reducing conditions) and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using PEG linkers and thiol-based conjugation. These values are illustrative and will vary depending on the specific antibody, payload, and precise reaction conditions.

Table 1: Representative Reaction Parameters and Outcomes for ADC Synthesis

ParameterValue
Molar ratio of TCEP to Antibody10-20 fold excess
Antibody Reduction Time1-2 hours at 37°C
Molar ratio of Payload-Linker to Antibody5-10 fold excess per thiol
Conjugation Reaction Time2-4 hours at RT
Typical Average DAR3.5 - 4.0
Monomer Purity (post-SEC)>95%
Aggregate Content (post-SEC)<5%

Table 2: Illustrative Physicochemical Properties of a Resulting ADC

PropertyUnconjugated AntibodyADC with this compound Linker
Molecular Weight (approx.) 150 kDa154-156 kDa (for DAR 4)
Isoelectric Point (pI) 8.5 - 9.0Slightly Lower (8.3 - 8.8)
Aggregation Onset Temp. (Tagg) 72°C68-70°C
Plasma Half-life (rodent model) ~10 days~8-9 days

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_payload_linker Payload-Linker Synthesis cluster_adc_synthesis ADC Synthesis Payload_SH Thiol-modified Payload PL_Conjugation Nucleophilic Substitution Payload_SH->PL_Conjugation mPEG6Br This compound mPEG6Br->PL_Conjugation Payload_Linker Payload-PEG6-Br Construct PL_Conjugation->Payload_Linker ADC_Conjugation Thiol-Alkylation Payload_Linker->ADC_Conjugation Antibody Monoclonal Antibody Reduction Reduction (TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (with free thiols) Reduction->Reduced_Ab Reduced_Ab->ADC_Conjugation ADC_Raw Crude ADC ADC_Conjugation->ADC_Raw Purification Purification (SEC) ADC_Raw->Purification Final_ADC Purified ADC Purification->Final_ADC Thiol_Alkylation_Mechanism cluster_reactants Reactants cluster_products Products Ab_SH Antibody-Cys-SH Reaction SN2 Reaction Ab_SH->Reaction PL_Br Payload-PEG6-Br PL_Br->Reaction ADC Antibody-Cys-S-PEG6-Payload (Stable Thioether Bond) Reaction->ADC HBr HBr Reaction->HBr

Application Notes and Protocols for Surface Modification of Nanoparticles using m-PEG6-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and research tools. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility and in vivo performance of nanoparticles. This process involves the covalent attachment of PEG chains to the nanoparticle surface, which imparts a hydrophilic shell. This "stealth" coating reduces non-specific protein adsorption (opsonization), minimizes recognition and clearance by the reticuloendothelial system (RES), and consequently prolongs systemic circulation time.

m-PEG6-Br is a short-chain, monodispersed PEG derivative featuring a terminal methoxy group and a bromine atom. The bromide serves as a good leaving group for nucleophilic substitution reactions, making it a suitable reagent for conjugating the PEG moiety to nanoparticle surfaces functionalized with nucleophilic groups, such as primary amines. The defined length of the six ethylene glycol units ensures uniformity in the resulting surface modification, which is crucial for reproducible nanoparticle performance.

These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound and subsequent characterization of the PEGylated nanoparticles.

Data Presentation

Successful surface modification with this compound is expected to alter the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after PEGylation.

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification

ParameterBefore PEGylation (Bare Nanoparticles)After PEGylation (this compound Modified)Characterization Technique
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04Dynamic Light Scattering (DLS)
Zeta Potential (mV) +35 ± 3+15 ± 4Zeta Potential Analysis
Surface Plasmon Resonance (nm) (for Gold Nanoparticles) 520525UV-Vis Spectroscopy

Table 2: Quantification of Surface PEGylation

MethodParameter MeasuredTypical Result
Thermogravimetric Analysis (TGA) Weight loss corresponding to PEG degradation~5-15% weight loss in the 200-400°C range
¹H NMR Spectroscopy Integration of PEG methylene protons relative to a nanoparticle-related signal or internal standardSuccessful conjugation confirmed by characteristic PEG peaks
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the nanoparticle surfaceIncrease in C and O atomic percentage, decrease in elements from the core material

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles that have been previously functionalized with primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, silica, quantum dots)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Inert gas (e.g., Argon or Nitrogen)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Purification system (e.g., centrifuge for nanoparticles, dialysis membrane, or size exclusion chromatography column)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the anhydrous solvent within the reaction vessel. The concentration of nanoparticles will depend on the specific material and should be optimized.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for 15-20 minutes to remove oxygen and moisture. Maintain the inert atmosphere throughout the reaction.

  • Addition of Reagents:

    • Add this compound to the nanoparticle dispersion. A molar excess of this compound relative to the estimated surface amine groups is recommended (e.g., 10 to 50-fold excess).

    • Add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture. The base acts as a proton scavenger for the hydrogen bromide generated during the reaction. A 2 to 3-fold molar excess of the base relative to this compound is typically used.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction temperature can be moderately elevated (e.g., 40-50°C) to increase the reaction rate, but this should be optimized to avoid nanoparticle aggregation or degradation.

  • Purification: After the reaction is complete, the PEGylated nanoparticles need to be purified to remove excess this compound, the base, and any reaction byproducts.

    • For robust nanoparticles: Centrifuge the reaction mixture at an appropriate speed and time to pellet the nanoparticles. Discard the supernatant and resuspend the nanoparticle pellet in a suitable buffer like PBS. Repeat the centrifugation and resuspension steps at least three times.

    • For sensitive nanoparticles: Purify the PEGylated nanoparticles using dialysis against PBS or through a size exclusion chromatography column.

  • Final Formulation: After purification, resuspend the this compound modified nanoparticles in a buffer of choice (e.g., PBS) for storage and further characterization.

Protocol 2: Characterization of this compound Modified Nanoparticles

2.1 Dynamic Light Scattering (DLS) and Zeta Potential Measurement

  • Purpose: To determine the hydrodynamic diameter, size distribution (PDI), and surface charge of the nanoparticles before and after PEGylation.

  • Procedure:

    • Prepare samples of both bare and PEGylated nanoparticles in a suitable dispersant (e.g., 10 mM NaCl or PBS).

    • Ensure the samples are adequately diluted to avoid multiple scattering effects.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

    • Measure the zeta potential using the same instrument or a dedicated zeta potential analyzer.

    • Compare the results of the bare and PEGylated nanoparticles. An increase in hydrodynamic diameter and a decrease in the magnitude of the zeta potential are indicative of successful PEGylation.

2.2 UV-Vis Spectroscopy (for Plasmonic Nanoparticles)

  • Purpose: To observe the shift in the surface plasmon resonance peak of plasmonic nanoparticles (e.g., gold nanoparticles) upon surface modification.

  • Procedure:

    • Acquire the UV-Vis spectra of the bare and PEGylated gold nanoparticle suspensions.

    • A red-shift in the plasmon peak after PEGylation indicates a change in the local refractive index at the nanoparticle surface, suggesting the presence of the PEG layer.

2.3 Thermogravimetric Analysis (TGA)

  • Purpose: To quantify the amount of PEG grafted onto the nanoparticle surface.

  • Procedure:

    • Lyophilize a known amount of the purified PEGylated nanoparticles.

    • Heat the dried sample under a controlled atmosphere (e.g., nitrogen) in a TGA instrument.

    • Record the weight loss as a function of temperature. The weight loss observed in the temperature range where PEG degrades (typically 200-400°C) can be used to calculate the percentage of PEG on the nanoparticles.

Visualizations

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Amine_NP Amine-Functionalized Nanoparticles Dispersion Nanoparticle Dispersion Amine_NP->Dispersion Solvent Anhydrous Solvent (e.g., DMF) Solvent->Dispersion Reaction_Mix Reaction Mixture Dispersion->Reaction_Mix mPEG6Br This compound mPEG6Br->Reaction_Mix Base Non-nucleophilic Base (e.g., DIPEA) Base->Reaction_Mix Stirring Stirring (24-48h) under Inert Atmosphere Reaction_Mix->Stirring Purification Purification (Centrifugation/Dialysis) Stirring->Purification Washing Washing Steps Purification->Washing PEG_NP This compound Modified Nanoparticles Washing->PEG_NP Characterization Characterization (DLS, Zeta, TGA) PEG_NP->Characterization

Caption: Experimental workflow for the surface modification of nanoparticles with this compound.

G cluster_0 Nanoparticle Surface cluster_1 Reactants cluster_2 PEGylated Nanoparticle NP Nanoparticle Amine -NH2 Reaction Nucleophilic Substitution Amine->Reaction Attacks PEG This compound (CH3O-(CH2CH2O)6-Br) PEG->Reaction Base Base (e.g., DIPEA) Base->Reaction Catalyzes PEG_surface -NH-(CH2CH2O)6-OCH3 Reaction->PEG_surface NP_PEG Nanoparticle

Caption: Signaling pathway for the reaction of this compound with an amine-functionalized surface.

G Start Bare Nanoparticles PEGylation PEGylation with This compound Start->PEGylation Hydro_Size Increased Hydrodynamic Size PEGylation->Hydro_Size Zeta Reduced Surface Charge (Zeta Potential) PEGylation->Zeta Protein_Adsorption Reduced Protein Adsorption Hydro_Size->Protein_Adsorption Zeta->Protein_Adsorption Circulation Increased In Vivo Circulation Time Protein_Adsorption->Circulation

Caption: Logical relationship between PEGylation and its effects on nanoparticle properties.

Application Notes and Protocols: m-PEG6-Br in Drug Delivery Systems for Improved Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic properties of drugs. This modification can lead to a prolonged systemic circulation time, improved stability, increased water solubility, and reduced immunogenicity. Among the various PEGylation reagents, methoxy-poly(ethylene glycol)-bromo (m-PEG-Br) derivatives are valuable tools for conjugating PEGs to molecules containing nucleophilic functional groups. This document provides detailed application notes and protocols for the use of m-PEG6-Br, a discrete PEG linker with six ethylene glycol units, in the development of drug delivery systems with improved pharmacokinetic profiles.

This compound is a heterobifunctional linker featuring a methoxy-terminated PEG chain and a terminal bromide. The bromide serves as a good leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of the PEG chain to various functional groups on drugs, proteins, peptides, or nanoparticle surfaces. The hydrophilic nature of the PEG6 spacer enhances the aqueous solubility of the conjugated molecule.

Applications of this compound in Drug Delivery

The primary application of this compound in drug delivery is to improve the pharmacokinetic behavior of therapeutic agents. This is achieved through several mechanisms:

  • Increased Hydrodynamic Size: The attachment of the PEG chain increases the effective size of the drug molecule, which can reduce its renal clearance and prolong its circulation half-life.[1]

  • Steric Hindrance: The flexible PEG chain creates a hydrophilic shield around the drug, which can protect it from enzymatic degradation and recognition by the immune system, thereby reducing immunogenicity.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.

  • Improved Stability: PEGylation can enhance the stability of therapeutic proteins and peptides against proteolysis and other degradation pathways.[2]

This compound is particularly useful as a linker in the synthesis of more complex drug delivery systems, such as:

  • PROTACs (PROteolysis TArgeting Chimeras): this compound can be used as a component of the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand in a PROTAC molecule.[3]

  • Antibody-Drug Conjugates (ADCs): PEG linkers, including those derived from this compound, can be incorporated into ADCs to improve their pharmacokinetic properties and reduce aggregation.[4][5][6]

  • Nanoparticle Functionalization: this compound can be used to modify the surface of nanoparticles, creating a "stealth" coating that reduces opsonization and uptake by the reticuloendothelial system (RES), leading to longer circulation times.[7]

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained when characterizing drug delivery systems incorporating this compound. The values presented are illustrative and will vary depending on the specific drug, formulation, and analytical methods used.

Table 1: Physicochemical Characterization of m-PEG6-Drug Conjugate

ParameterUnconjugated Drugm-PEG6-Drug ConjugateMethod of Analysis
Molecular Weight (Da)350709.3Mass Spectrometry
Aqueous Solubility (mg/mL)0.15.0HPLC
LogP3.51.2Calculated/Experimental
In vitro Stability (t½ in plasma, h)212HPLC-MS

Table 2: Characterization of m-PEG6-Functionalized Nanoparticles

ParameterUnfunctionalized Nanoparticlesm-PEG6-Functionalized NanoparticlesMethod of Analysis
Particle Size (nm)100 ± 5110 ± 7Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.150.12DLS
Zeta Potential (mV)-25 ± 2-10 ± 1.5DLS
Drug Loading Efficiency (%)75 ± 372 ± 4HPLC/UV-Vis Spectroscopy
Encapsulation Efficiency (%)90 ± 288 ± 3HPLC/UV-Vis Spectroscopy

Table 3: In Vitro Drug Release Profile

Time (h)Cumulative Release (%) - Unfunctionalized NanoparticlesCumulative Release (%) - m-PEG6-Functionalized Nanoparticles
13015
46540
88560
129575
24>9890

Table 4: In Vivo Pharmacokinetic Parameters

ParameterUnconjugated Drugm-PEG6-Drug Conjugate
Half-life (t½, h)1.510
Area Under the Curve (AUC, µg·h/mL)50500
Clearance (CL, mL/h/kg)202
Volume of Distribution (Vd, L/kg)50.5

Experimental Protocols

Protocol 1: Synthesis of an m-PEG6-Drug Conjugate

This protocol describes the general procedure for conjugating this compound to a drug molecule containing a primary amine functional group.

Materials:

  • Drug with a primary amine group

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) or other suitable non-nucleophilic base

  • Reaction vial

  • Stir plate and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF in a reaction vial.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Purify the crude product by preparative HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Collect the fractions containing the desired product and lyophilize to obtain the pure m-PEG6-drug conjugate.

  • Characterize the final product by mass spectrometry to confirm the molecular weight and by NMR to confirm the structure.

Protocol 2: Formulation of m-PEG6-Functionalized PLGA Nanoparticles

This protocol outlines the preparation of drug-loaded nanoparticles with a surface functionalized with m-PEG6 using the nanoprecipitation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • PLGA-PEG-COOH (for covalent attachment of m-PEG6-amine) or incorporate a lipid-PEG conjugate for non-covalent coating.

  • m-PEG6-amine (if using PLGA-PEG-COOH)

  • Drug to be encapsulated

  • Acetone

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)

  • Deionized water

  • Stir plate and stir bar

  • Sonicator (optional)

  • Centrifuge

Procedure:

  • For covalent attachment: React PLGA-PEG-COOH with m-PEG6-amine using EDC/NHS chemistry to form PLGA-PEG-mPEG6.

  • Dissolve PLGA (or the pre-functionalized PLGA-PEG-mPEG6) and the drug in acetone to form the organic phase.

  • Slowly inject the organic phase into the aqueous PVA solution under constant stirring.

  • Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • For non-covalent coating (post-formulation): Incubate the pre-formed nanoparticles with a lipid-mPEG6 conjugate.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.

  • Resuspend the final m-PEG6-functionalized nanoparticles in deionized water or a suitable buffer for further characterization.

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release study from m-PEG6-functionalized nanoparticles.

Materials:

  • Drug-loaded m-PEG6-functionalized nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS (e.g., 1 mg/mL).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of PBS (e.g., 50 mL).

  • Incubate the setup at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the larger container.

  • Replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the amount of drug released into the medium using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Cellular Uptake and Cytotoxicity Assay

This protocol outlines the assessment of cellular uptake and cytotoxicity of an m-PEG6-drug conjugate or drug-loaded nanoparticles.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • m-PEG6-drug conjugate or nanoparticles

  • Unconjugated drug (as a control)

  • 96-well plates

  • MTT or other viability assay reagent

  • Fluorescence microscope or flow cytometer (for uptake studies using a fluorescently labeled drug or nanoparticle)

Procedure for Cytotoxicity (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the m-PEG6-drug conjugate, unconjugated drug, and empty nanoparticles (as a control) for 24, 48, or 72 hours.

  • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Procedure for Cellular Uptake:

  • Seed cells on glass coverslips in a 24-well plate or in a 6-well plate for flow cytometry.

  • Treat the cells with a fluorescently labeled m-PEG6-drug conjugate or nanoparticles for different time points (e.g., 1, 4, 24 hours).

  • Wash the cells with cold PBS to remove non-internalized conjugates/nanoparticles.

  • For fluorescence microscopy, fix the cells, stain the nuclei with DAPI, and mount the coverslips on glass slides for imaging.

  • For flow cytometry, detach the cells and analyze the fluorescence intensity to quantify cellular uptake.

Visualizations

Experimental Workflow for Synthesis and Characterization of m-PEG6-Drug Conjugate

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization drug Amine-containing Drug reaction Reaction in DMF with DIPEA drug->reaction peg This compound peg->reaction crude Crude Product reaction->crude hplc Preparative HPLC crude->hplc pure Pure m-PEG6-Drug Conjugate hplc->pure ms Mass Spectrometry pure->ms nmr NMR Spectroscopy pure->nmr

Caption: Workflow for the synthesis, purification, and characterization of an m-PEG6-drug conjugate.

Logical Relationship of PEGylation to Improved Pharmacokinetics

G cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect pegylation PEGylation with This compound size Increased Hydrodynamic Size pegylation->size steric Steric Hindrance pegylation->steric solubility Increased Solubility pegylation->solubility clearance Reduced Renal Clearance size->clearance degradation Reduced Enzymatic Degradation steric->degradation immunogenicity Reduced Immunogenicity steric->immunogenicity circulation Prolonged Circulation Time clearance->circulation stability Improved Stability degradation->stability immunogenicity->stability stability->circulation G cluster_formulation Nanoparticle Formulation cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation plga PLGA / Drug nanoprecipitation Nanoprecipitation plga->nanoprecipitation peg_plga m-PEG6 Functionalized PLGA peg_plga->nanoprecipitation co-precipitation or post-functionalization nanoparticles m-PEG6-NP nanoprecipitation->nanoparticles size_zeta Size & Zeta Potential nanoparticles->size_zeta drug_release Drug Release Study nanoparticles->drug_release animal_model Animal Model (e.g., mouse, rat) nanoparticles->animal_model pk_study Pharmacokinetic Study animal_model->pk_study biodistribution Biodistribution Study animal_model->biodistribution

References

Application Notes and Protocols for Protein Labeling with m-PEG6-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the bioconjugation of proteins using m-PEG6-Br (methoxy-polyethylene glycol with a six-unit PEG chain and a terminal bromide). This reagent facilitates the covalent attachment of a hydrophilic PEG linker to proteins, a process known as PEGylation. Short-chain PEGylation with reagents like this compound can enhance the solubility and stability of proteins while minimizing potential impacts on biological activity, making it a valuable tool in drug development and life science research.

Introduction to this compound Bioconjugation

This compound is a haloacetyl-activated PEG reagent that readily reacts with nucleophilic functional groups on proteins, primarily the thiol groups of cysteine residues and, to a lesser extent, the amine groups of lysine residues. The bromide is an excellent leaving group, enabling efficient nucleophilic substitution reactions under mild conditions. The resulting thioether or amine linkage is highly stable, ensuring the integrity of the PEGylated protein conjugate under physiological conditions.[1][2]

Key Features of this compound:

  • Specificity: Primarily targets free thiol groups of cysteine residues.

  • Stability: Forms a stable thioether bond.[1][2][3]

  • Hydrophilicity: The hexa(ethylene glycol) spacer enhances the water solubility of the labeled protein.

  • Defined Length: As a discrete PEG (dPEG®) reagent, it has a precise molecular weight, simplifying analysis and ensuring batch-to-batch consistency.[4]

Principles of Reaction

The primary mechanism of protein labeling with this compound is an SN2 reaction. The nucleophilic sulfur atom of a deprotonated cysteine residue (thiolate anion) attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a stable thioether bond. Labeling of lysine residues occurs through a similar nucleophilic attack by the ε-amino group, though this reaction is generally less efficient and requires higher pH conditions to deprotonate the amine.

Experimental Protocols

Materials
  • Protein of interest (with at least one accessible cysteine or lysine residue)

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5 for cysteine labeling; Borate or Carbonate buffer, pH 8.0-9.0 for lysine labeling)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) for proteins with disulfide bonds

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE equipment, mass spectrometer)

Protocol for Cysteine-Specific Labeling

This protocol is optimized for proteins containing one or more accessible free cysteine residues.

Experimental Workflow for Cysteine-Specific Labeling

experimental_workflow_cysteine cluster_prep Protein Preparation cluster_reaction Bioconjugation cluster_purification Purification & Analysis Protein_Prep Dissolve Protein in Reaction Buffer Reduction Reduce Disulfides (if necessary with TCEP) Protein_Prep->Reduction Add_PEG Add this compound (molar excess) Reduction->Add_PEG Incubate Incubate (RT, 1-2 hours) Add_PEG->Incubate Quench Quench Reaction (L-cysteine) Incubate->Quench Purify Purify Conjugate (SEC/Dialysis) Quench->Purify Characterize Characterize (SDS-PAGE, MS) Purify->Characterize

Caption: Workflow for cysteine-specific protein labeling with this compound.

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL. Buffers should be free of primary amines (like Tris) and thiols.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. TCEP does not need to be removed before adding the haloacetyl reagent.[5]

  • PEGylation Reaction:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).

    • Add a 10- to 40-fold molar excess of this compound to the protein solution.[5] The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. Protect the reaction from light.

  • Quenching the Reaction:

    • Add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.

  • Characterization:

    • Confirm successful conjugation and assess the purity of the labeled protein using SDS-PAGE, which will show a shift in molecular weight.

    • Determine the degree of labeling and confirm the site of modification using mass spectrometry (ESI-MS or MALDI-TOF).[6][7]

Protocol for Lysine-Targeted Labeling

This protocol is for labeling lysine residues and requires a higher pH to ensure the ε-amino group is deprotonated and nucleophilic.

experimental_workflow_lysine

Caption: Logical workflow for identifying protein-protein interactions.

By attaching a handle (e.g., biotin) to the terminus of the PEG chain on this compound, the labeled protein can be used as a "bait" in pull-down assays to identify its interacting partners from cell lysates. The identified proteins can then be mapped to known signaling pathways to elucidate the biological context of the interaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive this compound (hydrolyzed).- Inaccessible cysteine/lysine residues.- Suboptimal pH.- Presence of competing nucleophiles in the buffer.- Use fresh this compound stock solution.- Ensure the target residue is surface-exposed.- Optimize the buffer pH for the target residue.- Use amine- and thiol-free buffers.
Protein Precipitation - High concentration of organic solvent.- Over-labeling leading to changes in protein properties.- Keep the final concentration of DMSO/DMF below 10%.- Reduce the molar excess of this compound.
Non-specific Labeling - Reaction conditions are too harsh (e.g., very high pH).- Long incubation times.- Optimize pH and reduce incubation time.- For cysteine labeling, ensure the pH is not significantly above 7.5.

Table 3: Common troubleshooting tips for this compound protein labeling.

Conclusion

Bioconjugation with this compound offers a straightforward and effective method for the site-specific PEGylation of proteins. The resulting conjugates benefit from enhanced solubility and stability, making them valuable reagents for a wide range of applications in research and drug development. By following the detailed protocols and characterization methods outlined in these notes, researchers can confidently produce and validate high-quality PEGylated proteins for their specific needs.

References

Application Notes and Protocols for m-PEG6-Br as a Linker in Fluorescent Dye Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fluorescent dyes to biomolecules is a cornerstone of modern biological research and drug development, enabling the visualization and tracking of proteins, antibodies, and other targets of interest. The choice of a linker to connect the dye to the biomolecule is critical, as it can significantly impact the properties of the resulting conjugate, such as its solubility, stability, and steric hindrance.[1][2][3] Polyethylene glycol (PEG) linkers are widely employed in bioconjugation due to their hydrophilicity, biocompatibility, and ability to reduce non-specific binding and immunogenicity.[1][2][3][4] m-PEG6-Br, a monodisperse PEG linker with six ethylene glycol units, a terminal methyl ether group, and a bromide functional group, offers a versatile platform for the conjugation of fluorescent dyes to biomolecules. The bromide serves as an effective leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of various molecules.[5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a linker in the preparation of fluorescently labeled biomolecules.

Properties and Advantages of this compound Linker

The use of an this compound linker in fluorescent dye conjugation offers several key advantages that can enhance the performance and reliability of labeled biomolecules in various applications.

Physicochemical Properties of this compound:

PropertyValueReference
Chemical Formula C13H27BrO6[5]
Molecular Weight 359.25 g/mol [5]
Appearance Colorless to light yellow oilN/A
Solubility Soluble in water and most organic solvents[4]
Reactive Group Bromo (-Br)[5]

Key Benefits of Using this compound:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of the fluorescent dye and the final bioconjugate, which is particularly beneficial for hydrophobic dyes.[1][2][3][4]

  • Reduced Aggregation: The PEG spacer helps to prevent the aggregation of labeled biomolecules, which can otherwise lead to loss of activity and inaccurate quantification.[4]

  • Minimized Steric Hindrance: The flexible and extended structure of the PEG linker provides spatial separation between the fluorescent dye and the biomolecule.[1][2] This can help to preserve the biological activity of the protein or antibody by preventing the dye from interfering with its binding sites.

  • Improved Pharmacokinetics: In in vivo applications, PEGylation can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life and reduced renal clearance.[1]

  • Reduced Immunogenicity: The PEG chain can shield the biomolecule from the host's immune system, reducing the potential for an immune response.[1][2]

  • Versatile Chemistry: The bromide group allows for reaction with a variety of nucleophiles, providing flexibility in the choice of conjugation partners.[5]

Experimental Workflows

The conjugation of a fluorescent dye to a biomolecule using this compound as a linker can be approached through two primary strategies: a two-step sequential conjugation or a pre-conjugation approach. The choice of workflow depends on the specific dye, biomolecule, and available reactive groups.

Workflow 1: Sequential Conjugation

This workflow involves first attaching the this compound linker to the biomolecule, followed by the reaction with a nucleophile-modified fluorescent dye.

G cluster_0 Step 1: Biomolecule PEGylation cluster_1 Step 2: Fluorescent Dye Conjugation Biomolecule Biomolecule (e.g., Protein with -SH group) Reaction1 Nucleophilic Substitution (Thiol-Bromo Reaction) Biomolecule->Reaction1 mPEG6Br This compound mPEG6Br->Reaction1 PEG_Biomolecule Biomolecule-PEG6-Br Reaction1->PEG_Biomolecule Reaction2 Nucleophilic Substitution (Amine-Bromo Reaction) PEG_Biomolecule->Reaction2 Dye Fluorescent Dye (with nucleophilic group, e.g., -NH2) Dye->Reaction2 Final_Conjugate Fluorescent Dye-PEG6-Biomolecule Reaction2->Final_Conjugate

Caption: Sequential conjugation workflow using this compound.

Workflow 2: Pre-conjugation of Dye and Linker

In this approach, the fluorescent dye is first reacted with the this compound linker. The resulting dye-PEG conjugate is then activated and subsequently reacted with the biomolecule.

G cluster_0 Step 1: Dye-Linker Conjugation cluster_1 Step 2: Activation and Biomolecule Conjugation Dye Fluorescent Dye (with nucleophilic group, e.g., -OH) Reaction1 Williamson Ether Synthesis Dye->Reaction1 mPEG6Br This compound mPEG6Br->Reaction1 Dye_PEG Dye-PEG6-OMe Reaction1->Dye_PEG Activation Activation of Dye-PEG (e.g., Conversion to NHS ester) Dye_PEG->Activation Activated_Dye_PEG Activated Dye-PEG6-NHS Activation->Activated_Dye_PEG Reaction2 Amine-NHS Ester Reaction Activated_Dye_PEG->Reaction2 Biomolecule Biomolecule (e.g., Protein with -NH2 group) Biomolecule->Reaction2 Final_Conjugate Fluorescent Dye-PEG6-Biomolecule Reaction2->Final_Conjugate

References

Application Note and Protocol for Nucleophilic Substitution Reaction with m-PEG6-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of peptides, proteins, antibodies, and small molecules. The covalent attachment of PEG chains can improve pharmacokinetics, increase stability, reduce immunogenicity, and enhance solubility.[1][2][3] This document provides a detailed protocol for a nucleophilic substitution reaction using methoxy-polyethylene glycol (6) bromide (m-PEG6-Br) as a model PEGylating agent. The bromide serves as a good leaving group for reactions with various nucleophiles, such as primary amines, thiols, and carboxylates, making it a versatile reagent for bioconjugation.

The reaction proceeds via a standard SN2 mechanism, where a nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a new covalent bond with the PEG chain. The choice of solvent, base, and temperature is crucial for optimizing the reaction yield and minimizing side products.[4] This protocol will outline a general procedure that can be adapted for specific nucleophiles and substrates.

Experimental Protocols

General Procedure for Nucleophilic Substitution with this compound

This protocol describes a general method for the reaction of this compound with a generic nucleophile (Nu-H), such as an amine, thiol, or carboxylate-containing molecule.

Materials:

  • This compound

  • Nucleophile (e.g., primary amine, thiol, or carboxylic acid-containing compound)

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K2CO3))

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Analytical Thin Layer Chromatography (TLC) plates

  • Purification system (e.g., Flash chromatography, Preparative HPLC)

  • Characterization instruments (e.g., NMR, Mass Spectrometry)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the nucleophilic substrate in the chosen anhydrous solvent in the reaction vessel.

  • Addition of Base: Add the appropriate base to the reaction mixture. For amine and thiol nucleophiles, a non-nucleophilic organic base like TEA or DIPEA is typically used. For carboxylic acids, a stronger base like K2CO3 may be required to form the carboxylate salt. Stir the mixture for 15-30 minutes at room temperature.

  • Addition of this compound: Dissolve this compound in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to increase the reaction rate. Monitor the progress of the reaction by analytical TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using an appropriate chromatographic technique. Size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) are often effective for purifying PEGylated compounds.[][6][7][8]

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for the nucleophilic substitution of this compound with different nucleophiles under optimized conditions.

NucleophileProductReaction Time (h)Temperature (°C)Yield (%)Purity (%) (by HPLC)
Benzylaminem-PEG6-NH-Benzyl122585>98
Thiophenolm-PEG6-S-Phenyl82592>99
Benzoic Acidm-PEG6-OOC-Phenyl246075>97

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the nucleophilic substitution reaction with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve Nucleophile & Base in Anhydrous Solvent add_peg Add this compound Solution prep->add_peg Inert Atmosphere react Stir at Controlled Temperature add_peg->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify char Characterize by NMR & MS purify->char

Caption: Experimental workflow for this compound nucleophilic substitution.

References

Troubleshooting & Optimization

common side reactions with m-PEG6-Br and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG6-Br. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (methoxy-polyethylene glycol-bromide) is a PEGylation reagent used to covalently attach a polyethylene glycol (PEG) chain to a molecule of interest, typically a protein, peptide, or other biomolecule. The bromide (Br) group serves as a good leaving group in nucleophilic substitution reactions, allowing for the formation of a stable bond with the target molecule.[1][2] Its primary application is in bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3]

Q2: What functional groups does this compound react with?

This compound is an alkylating agent and primarily reacts with nucleophilic functional groups. The most common target is the thiol group of cysteine residues due to its high nucleophilicity.[4] However, reactions can also occur with other nucleophilic amino acid side chains.

Q3: What are the storage and stability recommendations for this compound?

For long-term storage, this compound should be kept at -20°C in a dry, dark environment.[1][2] For short-term storage (days to weeks), it can be stored at 0-4°C.[2] The compound is generally stable for several weeks at ambient temperature during shipping.[2]

Troubleshooting Guide

Issue 1: Low PEGylation Efficiency or Incomplete Reaction

Possible Causes:

  • Suboptimal pH: The pH of the reaction buffer significantly impacts the nucleophilicity of the target functional groups.

  • Inactivated this compound: The reagent may have degraded due to improper storage or handling.

  • Insufficient Reagent Concentration: The molar excess of this compound may be too low.

  • Steric Hindrance: The target functional group on the protein may be sterically inaccessible.

Solutions:

  • pH Optimization: For targeting cysteine residues, a pH range of 7.5-8.5 is generally recommended to ensure the thiol group is sufficiently deprotonated and nucleophilic. For targeting the N-terminal alpha-amino group, a lower pH of around 7 or slightly below can provide selectivity over lysine epsilon-amino groups.[4]

  • Reagent Handling: Always allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF.

  • Molar Excess: Increase the molar excess of this compound in a stepwise manner. A 20-fold molar excess is a common starting point for cysteine PEGylation.

  • Denaturation/Unfolding: In some cases, partial denaturation of the protein using agents like guanidine hydrochloride or urea can expose buried reactive sites. This should be done with caution to avoid irreversible loss of protein activity.

Issue 2: Non-specific PEGylation and Side Reactions

Common Side Reactions: The primary concern with this compound is its potential to react with nucleophilic amino acid residues other than the intended target, most commonly cysteine. The reactivity of this compound with different amino acid side chains generally follows this order:

Cysteine > Histidine > Lysine > Tyrosine > Serine/Threonine > Aspartate/Glutamate

Alkylation of these residues can lead to a heterogeneous product mixture with varying numbers of PEG chains attached at different locations, potentially impacting the biological activity of the molecule.

Strategies to Avoid Side Reactions:

  • pH Control: This is the most critical parameter for controlling selectivity.

    • For Cysteine-Specific PEGylation: Maintain the pH between 7.0 and 8.0. In this range, the thiol group of cysteine is sufficiently nucleophilic, while the amino groups of lysine and the N-terminus are largely protonated and less reactive.

    • For N-terminal Specific PEGylation: A lower pH (around 7) can favor reaction with the alpha-amino group over the epsilon-amino groups of lysines due to the lower pKa of the N-terminal amine.[4]

  • Reaction Time and Temperature: Minimize reaction time and temperature to reduce the likelihood of slower side reactions. Monitor the reaction progress and quench it as soon as the desired level of PEGylation is achieved.

  • Blocking Agents: If the protein contains highly reactive cysteines that are not the intended target of PEGylation, consider using a reversible thiol-blocking agent before reacting with this compound at other sites.

  • Purification: After the reaction, it is crucial to purify the PEGylated protein to remove unreacted this compound, byproducts, and to separate mono-PEGylated species from multi-PEGylated and unreacted protein. Techniques like size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC) are commonly used.[5]

Parameter Recommendation for Cysteine-Specific PEGylation Recommendation for N-terminal Amine-Specific PEGylation
pH 7.0 - 8.0~7.0
Temperature 4 - 25°C4 - 25°C
Molar Excess of this compound 10- to 50-fold5- to 20-fold
Reaction Buffer Phosphate or borate buffersPhosphate or HEPES buffers
Quenching Agent N-acetyl-cysteine or L-cysteineGlycine or Tris buffer

Experimental Protocols

Protocol 1: Cysteine-Specific PEGylation of a Protein

This protocol provides a general guideline for the site-specific PEGylation of a cysteine residue in a protein.

Materials:

  • Cysteine-containing protein

  • This compound

  • Reaction Buffer: 50 mM Phosphate buffer with 2 mM EDTA, pH 7.5

  • Quenching Solution: 100 mM N-acetyl-cysteine in reaction buffer

  • Purification system (e.g., SEC or IEX chromatography)

  • Anhydrous DMSO

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to free a cysteine for PEGylation, add a 10- to 20-fold molar excess of a reducing agent like DTT or TCEP and incubate for 1-2 hours at room temperature. Remove the reducing agent by dialysis or a desalting column.

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • PEGylation Reaction: Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.

  • Quenching: Once the desired level of PEGylation is reached, add a 50-fold molar excess of the quenching solution to the reaction mixture to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG, quenching agent, and byproducts using an appropriate chromatography technique.

Protocol 2: Characterization of PEGylated Protein

1. SDS-PAGE Analysis:

  • Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.

  • Successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein. The extent of the shift can give a qualitative indication of the number of PEG chains attached.

2. Mass Spectrometry (MS) Analysis:

  • Use MALDI-TOF or ESI-MS to determine the exact molecular weight of the purified PEGylated protein.

  • The mass difference between the PEGylated and un-PEGylated protein will confirm the number of attached PEG chains.

  • Peptide mapping by LC-MS/MS can be used to identify the specific site(s) of PEGylation.[6][7][8][9]

Visualizations

Reaction_Pathway Primary Reaction vs. Side Reactions of this compound cluster_main Desired Reaction cluster_side Side Reactions mPEG6Br This compound Cys Cysteine (Thiol) mPEG6Br->Cys His Histidine (Imidazole) mPEG6Br->His Lys Lysine (Amine) mPEG6Br->Lys Other Other Nucleophiles (Tyr, Ser, Thr, etc.) mPEG6Br->Other Protein Protein PEG_Cys PEGylated Cysteine (Stable Thioether Bond) Cys->PEG_Cys pH 7.0-8.0 PEG_His PEGylated Histidine His->PEG_His Higher pH PEG_Lys PEGylated Lysine Lys->PEG_Lys Higher pH PEG_Other Other PEGylated Residues Other->PEG_Other Extreme Conditions

Caption: Reaction pathways for this compound with a protein.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions Start Start PEGylation Reaction Analyze Analyze Product (SDS-PAGE, MS) Start->Analyze Desired_Product Desired Product? Analyze->Desired_Product Success Reaction Successful Desired_Product->Success Yes Low_Yield Low Yield / No Reaction Desired_Product->Low_Yield No, Low Yield Non_Specific Non-specific PEGylation Desired_Product->Non_Specific No, Non-specific Check_pH Check / Optimize pH Low_Yield->Check_pH Check_Reagent Check Reagent Quality and Concentration Low_Yield->Check_Reagent Non_Specific->Check_pH Adjust_Conditions Adjust Reaction Time and Temperature Non_Specific->Adjust_Conditions Purify Optimize Purification Non_Specific->Purify Check_pH->Start Check_Reagent->Start Adjust_Conditions->Start Purify->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing m-PEG6-Br Reactions with Thiol Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction efficiency of m-PEG6-Br with thiol groups.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with thiol groups?

A1: The optimal pH for the alkylation of cysteine residues with bromoacetyl reagents like this compound is typically in the range of 7.5 to 8.5[1]. The reactivity of the thiol group is highly dependent on its deprotonation to the more nucleophilic thiolate anion (S-). Since the pKa of a typical cysteine thiol group is around 8.3, a pH at or slightly above this value ensures a sufficient concentration of the reactive thiolate for efficient reaction[1]. At acidic pH, the thiol group remains protonated (-SH), which significantly reduces its nucleophilicity and slows the reaction rate[1]. Reactions at a higher pH, such as 9.0, can further increase the reaction rate with the bromoacetyl group maintaining high chemoselectivity for thiols[2][3].

Q2: What are the potential side reactions when using this compound, and how can they be minimized?

A2: While the bromoacetyl group is relatively specific for cysteine residues, side reactions can occur with other nucleophilic amino acid side chains, especially under non-optimal conditions. These include the ε-amino group of lysine, the imidazole ring of histidine, and the thioether of methionine[1]. These side reactions are more prevalent at higher pH values (above 9.0), with prolonged reaction times, or when using a large excess of this compound[1]. To minimize side reactions, it is recommended to work within the optimal pH range of 7.5-8.5 and to optimize the reaction time and the molar ratio of this compound to the thiol-containing molecule[1].

Q3: How does the reactivity of this compound compare to maleimide-functionalized PEGs?

A3: There is a significant kinetic difference between the reaction of thiols with bromoacetyl groups and maleimide groups. The reaction with maleimides is significantly faster at a lower pH of 6.5, with rate constants being 2-3 orders of magnitude higher than for bromoacetyl groups at this pH[2]. Conversely, the bromoacetyl group reacts more efficiently at a higher pH, such as 9.0[2]. An advantage of the thioether bond formed from a thiol-bromoacetyl reaction is its stability; it is not susceptible to the reverse Michael addition that can sometimes be observed with thiol-maleimide conjugates[4].

Q4: How should this compound be stored?

A4: For long-term storage, this compound should be stored at -20°C. For short-term storage, 4°C is acceptable. It is important to protect the compound from moisture to prevent hydrolysis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Reaction Efficiency / Incomplete Conjugation Suboptimal pH: The reaction pH is too low, resulting in a low concentration of the reactive thiolate anion.Increase the reaction pH to the optimal range of 7.5-8.5. Consider a step-wise increase and monitor the reaction progress.
Insufficient Molar Excess of this compound: The molar ratio of this compound to the thiol-containing molecule is too low.Increase the molar excess of this compound. A 5 to 20-fold molar excess is a common starting point for optimization.
Short Reaction Time: The reaction may not have been allowed to proceed to completion.Increase the reaction time. Monitor the reaction progress at different time points using a suitable analytical method (e.g., HPLC, SDS-PAGE) to determine the optimal duration.
Oxidation of Thiol Groups: The thiol groups on the target molecule may have oxidized to form disulfides, rendering them unreactive.Perform the reaction in a deoxygenated buffer. Consider adding a small amount of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is compatible with bromoacetyl chemistry.
Non-Specific Labeling / Presence of Multiple PEGylated Species Reaction pH is too High: A pH above 9.0 can increase the reactivity of other nucleophilic groups like the amino groups of lysine.Lower the reaction pH to the 7.5-8.5 range to improve selectivity for thiol groups[1].
Excessive Molar Ratio of this compound: A large excess of the PEG reagent increases the likelihood of reactions with less reactive sites.Reduce the molar excess of this compound. Titrate the amount to find the optimal balance between efficiency and specificity.
Prolonged Reaction Time: Extended reaction times can lead to the accumulation of side products.Optimize the reaction time to the minimum required for sufficient conjugation of the target thiol group[1].
Precipitation of Protein/Peptide During Reaction Change in Solubility upon PEGylation: The addition of the PEG chain can alter the solubility of the target molecule.Perform the reaction in a buffer with appropriate ionic strength or additives. Consider using a co-solvent if compatible with your biomolecule.
Difficulty in Purifying the PEGylated Product Similar Physicochemical Properties of Reactants and Products: The unreacted biomolecule, PEG reagent, and PEGylated product may have similar properties, making separation challenging.Utilize a combination of purification techniques. Size-exclusion chromatography (SEC) is effective for removing excess low molecular weight PEG reagent[]. Ion-exchange chromatography (IEX) can separate based on changes in surface charge after PEGylation[]. Hydrophobic interaction chromatography (HIC) can also be employed[].

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Thiol-Containing Peptide with this compound

This protocol provides a general guideline. Optimal conditions such as molar ratio, reaction time, and temperature should be determined empirically for each specific application.

Materials:

  • Thiol-containing peptide

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.0 (degassed)

  • Quenching Solution: 1 M N-acetylcysteine or L-cysteine in reaction buffer

  • Purification columns (e.g., SEC, IEX)

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiol-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

    • Immediately before use, dissolve this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound solution to the peptide solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The optimal reaction time should be determined by monitoring the reaction progress.

  • Quenching the Reaction:

    • Add a 100-fold molar excess of the quenching solution (e.g., N-acetylcysteine) to the reaction mixture to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Peptide:

    • Remove excess quenching reagent and unreacted this compound using size-exclusion chromatography (SEC)[].

    • If further purification is needed to separate unreacted peptide from the PEGylated product, ion-exchange chromatography (IEX) or reverse-phase HPLC can be employed[].

  • Analysis:

    • Analyze the purified product by SDS-PAGE, HPLC, and/or mass spectrometry to confirm successful conjugation and assess purity.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_quench 3. Quenching cluster_purify 4. Purification cluster_analysis 5. Analysis prep_peptide Dissolve Thiol-Peptide in Degassed Buffer react Mix Peptide and this compound (5-20x molar excess of PEG) Incubate 2-4h at RT prep_peptide->react prep_peg Dissolve this compound in Buffer prep_peg->react quench Add Excess N-acetylcysteine react->quench purify_sec Size-Exclusion Chromatography (SEC) quench->purify_sec purify_iex Ion-Exchange Chromatography (IEX) purify_sec->purify_iex analysis SDS-PAGE, HPLC, Mass Spectrometry purify_iex->analysis troubleshooting_logic start Low Reaction Efficiency? check_ph Is pH in 7.5-8.5 range? start->check_ph adjust_ph Adjust pH to 7.5-8.5 check_ph->adjust_ph No check_ratio Is molar excess of This compound sufficient (5-20x)? check_ph->check_ratio Yes adjust_ph->check_ph increase_ratio Increase molar excess of this compound check_ratio->increase_ratio No check_time Is reaction time long enough (2-4h)? check_ratio->check_time Yes increase_ratio->check_ratio increase_time Increase reaction time and monitor check_time->increase_time No check_oxidation Could thiols be oxidized? check_time->check_oxidation Yes increase_time->check_time deoxygenate Use deoxygenated buffers and consider adding TCEP check_oxidation->deoxygenate Yes success Reaction Optimized check_oxidation->success No deoxygenate->success

References

troubleshooting low yield in m-PEG6-Br conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: m-PEG6-Br Conjugation Reactions

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in this compound conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugation reaction has a very low yield. What are the most common initial culprits?

Low yield in a PEGylation reaction can stem from several factors. A systematic check of the following is recommended:

  • Reagent Integrity: this compound is susceptible to hydrolysis and should be stored under appropriate conditions (typically -20°C, dry).[1][2] Ensure the reagent has not expired and was handled correctly to prevent moisture exposure.

  • Reaction pH: The pH of the reaction buffer is critical. The optimal pH depends on the nucleophile you are targeting on your substrate molecule (e.g., an amine or a thiol).[3] An incorrect pH can drastically slow down or prevent the reaction.

  • Molar Ratio: An inappropriate molar ratio of this compound to your substrate can lead to incomplete reactions or the formation of undesired multi-PEGylated products.[4][5]

  • Substrate Quality: Ensure your protein, antibody, or small molecule is pure, correctly folded, and that the target functional groups are available for conjugation. Contaminants in the substrate solution (e.g., other nucleophiles like Tris buffer) can compete with the intended reaction.

  • Analytical Method: The method used to determine yield (e.g., HPLC, SDS-PAGE) may not be properly calibrated or optimized, leading to an inaccurate assessment of the conjugate concentration.

Q2: How can I verify the quality of my this compound reagent?

Verifying the reagent's quality is a crucial first step.

  • Storage Conditions: Confirm that the reagent has been stored at -20°C in a desiccated environment.[1][6] Upon receipt, it should be stored under these conditions, even if shipped at ambient temperature.[1][2]

  • Solubility: The reagent should be readily soluble in appropriate organic solvents like DMSO.[1]

  • Appearance: this compound is typically a colorless to light yellow liquid or a solid powder.[1][6] Any significant deviation could indicate degradation.

  • QC with a Control Reaction: If you suspect the reagent is inactive, perform a control reaction with a simple, well-characterized small molecule containing a primary amine or thiol to confirm its reactivity.

Q3: What is the optimal pH for conjugation with this compound?

The optimal pH is determined by the pKa of the target nucleophilic group. The bromide on this compound is a good leaving group for nucleophilic substitution reactions.[1][2]

  • Targeting Thiols (e.g., Cysteine): Thiol groups are generally more nucleophilic than amines.[7] The reaction with a cysteine residue should be performed at a pH between 6.5 and 7.5. In this range, the thiol group (-SH) is sufficiently deprotonated to the thiolate form (-S⁻), which is the reactive species, without promoting side reactions like disulfide bond formation.

  • Targeting Amines (e.g., Lysine or N-terminus): For reactions with primary amines, a pH range of 7.5 to 9.0 is typically used. The amine must be in its unprotonated, nucleophilic state (R-NH₂) to react.

    • To selectively target the N-terminal α-amino group over lysine's ε-amino groups, the reaction can be performed at a lower pH (around 7.0). The N-terminus generally has a lower pKa (7.5-8.5) than lysine residues (pKa ~10.5), meaning it will be more unprotonated and reactive at a neutral pH.[3]

Q4: I am observing a mix of unreacted substrate and multi-PEGylated products. How should I optimize the molar ratio?

This is a common issue indicating that the stoichiometry is not optimized.[4] The goal is often to maximize the mono-PEGylated product.

  • Perform a Titration Study: Set up a series of parallel reactions varying the molar excess of this compound to your substrate. For example, test ratios of 1:1, 2:1, 5:1, and 10:1 (PEG:substrate).

  • Analyze the Results: Use an appropriate analytical technique, such as Size-Exclusion (SEC) or Reverse-Phase (RP) HPLC, to quantify the percentage of unreacted substrate, mono-PEGylated product, and multi-PEGylated species at each ratio.[8][9]

  • Select the Optimal Ratio: Choose the ratio that provides the highest yield of the desired mono-PEGylated product while minimizing other species. A trade-off between conversion of the starting material and the formation of multi-PEGylated byproducts is often necessary.[4]

Q5: My substrate (e.g., a protein) appears to be degrading or aggregating during the reaction. What can I do?

Protein stability is paramount for a successful conjugation.[3]

  • Lower the Temperature: Reactions are often run at 4°C or room temperature. If you observe degradation, performing the reaction at a lower temperature (e.g., 4°C) for a longer period may preserve the protein's integrity.

  • Adjust the pH: While pH is critical for reactivity, extreme pH values can denature proteins. Ensure your chosen pH is within the stability range of your substrate.

  • Limit Reaction Time: Analyze time points (e.g., 1, 4, 8, 24 hours) to find the shortest time required to achieve an acceptable yield, as prolonged exposure to reaction conditions can lead to degradation.[10]

  • Include Stabilizers: Consider adding known stabilizing excipients to the reaction buffer, provided they do not contain nucleophilic groups that would interfere with the conjugation.

Troubleshooting Workflow and Parameter Optimization

If you are experiencing low yield, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow Troubleshooting Workflow for Low Conjugation Yield cluster_start cluster_checks cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_analysis Analytical Problems cluster_solutions Start Low Yield Observed Reagents 1. Verify Reagents Start->Reagents Conditions 2. Review Conditions Start->Conditions Analysis 3. Validate Analysis Start->Analysis R_Storage Improper Storage? (Stored at -20°C, Dry) Reagents->R_Storage C_pH Incorrect pH? Conditions->C_pH A_Quant Inaccurate Quantification? Analysis->A_Quant R_Buffer Interfering Buffer? (e.g., Tris, Azide) R_Storage->R_Buffer S_Reagent Action: Use fresh reagent lot. Use non-nucleophilic buffer (e.g., PBS, HEPES). R_Buffer->S_Reagent C_Ratio Suboptimal Molar Ratio? C_pH->C_Ratio C_Time Incorrect Time/Temp? C_Ratio->C_Time S_Condition Action: Optimize pH for target. Perform molar ratio titration. Run time-course experiment. C_Time->S_Condition A_Loss Product Loss During Purification/Workup? A_Quant->A_Loss S_Analysis Action: Validate analytical method. Optimize purification protocol. A_Loss->S_Analysis

Caption: A step-by-step workflow for troubleshooting low yield in conjugation reactions.

The relationship between key reaction parameters and the desired outcomes is complex. Optimizing one parameter may negatively affect another, requiring a balanced approach.

Parameter_Influence Key Parameter Interdependencies cluster_inputs Input Parameters cluster_outputs Reaction Outcomes pH pH Yield Yield of Desired Product pH->Yield Selectivity Selectivity (e.g., N-Term vs. Lys) pH->Selectivity Stability Substrate Stability pH->Stability Molar_Ratio Molar Ratio (PEG:Substrate) Molar_Ratio->Yield Purity Purity (vs. multi-PEGylated) Molar_Ratio->Purity Temperature Temperature Temperature->Yield affects rate Temperature->Stability can cause degradation Time Reaction Time Time->Yield Time->Stability can cause degradation

Caption: The influence of input parameters on key reaction outcomes in PEGylation.

Quantitative Data Summary

Optimizing a conjugation reaction requires systematically varying key parameters. The following table summarizes common starting points and considerations for this compound reactions.

ParameterTypical RangeConsiderations
pH 6.5 - 9.0Match to the pKa of the target nucleophile (6.5-7.5 for thiols, 7.5-9.0 for amines).[3]
Molar Ratio (PEG:Substrate) 1:1 to 20:1Higher ratios increase conversion but may lead to multi-PEGylation.[5] Requires empirical optimization.
Substrate Concentration 0.1 - 10 mg/mLHigher concentrations can increase reaction rates but may also promote aggregation.[3]
Temperature 4°C - 25°C (RT)Lower temperatures can improve substrate stability but will require longer reaction times.[11]
Reaction Time 1 - 24 hoursMust be balanced with substrate stability. Monitor reaction progress over time.[3]
Buffer Type PBS, HEPESAvoid buffers with primary amines (e.g., Tris) or other nucleophiles (e.g., sodium azide).

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general starting point for conjugating this compound to a protein via amine groups. It must be optimized for each specific protein.

  • Buffer Exchange: Ensure the protein is in a suitable, amine-free buffer (e.g., 1X PBS, pH 7.5). Use dialysis or a desalting column for buffer exchange. Adjust the protein concentration to 1-5 mg/mL.

  • Prepare this compound Stock: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.

  • Initiate Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. For a starting point, use a 10-fold molar excess.

  • Incubate: Allow the reaction to proceed at room temperature for 4 hours or at 4°C for 16 hours with gentle end-over-end mixing.

  • Quench Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., 1 M Tris or glycine to a final concentration of 50 mM).

  • Purification: Remove unreacted this compound and byproducts. For proteins, Size-Exclusion Chromatography (SEC) is a highly effective method.[12]

  • Analysis: Analyze the purified conjugate using SDS-PAGE to visualize the mass shift and RP-HPLC or SEC-HPLC to assess purity and yield.[9]

Protocol 2: Monitoring Reaction Progress by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the reaction.[9]

  • Method: A Reverse-Phase (RP-HPLC) or Size-Exclusion (SEC-HPLC) method is typically used.

    • RP-HPLC: Can separate unreacted substrate from mono- and multi-PEGylated products based on differences in hydrophobicity.

    • SEC-HPLC: Separates molecules based on their hydrodynamic radius. The addition of PEG chains significantly increases the size, allowing for clear separation of conjugated species.[3][12]

  • Sample Preparation: At each time point (e.g., T=0, 1h, 4h, 8h), withdraw a small aliquot (5-10 µL) from the reaction mixture. If necessary, quench the reaction in the aliquot immediately by diluting it into a low pH mobile phase.

  • Injection: Inject the samples onto the HPLC system.

  • Data Analysis: Integrate the peak areas corresponding to the unreacted substrate and the various PEGylated products. Calculate the percentage of each species to track the reaction's progress and determine the optimal reaction time. Due to PEG's lack of a strong UV chromophore, detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be more accurate than UV detection for quantification.[8][13]

References

Technical Support Center: Purification Strategies for m-PEG6-Br Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of m-PEG6-Br conjugated proteins.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound conjugated proteins.

Problem 1: Low Yield of PEGylated Protein After Purification

Question: I am observing a significantly lower than expected yield of my this compound conjugated protein after the purification step. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery of your PEGylated protein can stem from several factors, ranging from the conjugation reaction itself to the purification methodology. Here are some common causes and troubleshooting recommendations:

  • Incomplete Conjugation Reaction:

    • Cause: The initial conjugation of this compound to your protein may be inefficient, resulting in a low concentration of the desired product in your starting material.

    • Troubleshooting:

      • Optimize reaction conditions such as pH, temperature, and incubation time. Amine-reactive PEGylation, for instance, is typically more efficient at a pH range of 7-9.[1]

      • Ensure the correct molar ratio of PEG reagent to protein is used.

      • Confirm the activity of your this compound reagent, as it can hydrolyze over time.

  • Protein Precipitation:

    • Cause: PEGylated proteins can sometimes aggregate and precipitate if the buffer conditions are not optimal.[2]

    • Troubleshooting:

      • Perform all purification steps at 4°C to minimize aggregation.[2]

      • Screen different buffer compositions, pH levels, and additives (e.g., arginine, glycerol) to improve protein solubility.

  • Poor Binding to Chromatography Resin (IEX & HIC):

    • Cause: The buffer conditions may not be suitable for the interaction between your PEGylated protein and the chromatography matrix.

    • Troubleshooting for IEX: Ensure the pH of your buffer is at least 0.5 to 1 unit away from the isoelectric point (pI) of your PEGylated protein to ensure proper charge for binding.[3] The salt concentration in your loading buffer should be low enough to allow for binding.[4]

    • Troubleshooting for HIC: The salt concentration in the binding buffer may be too low to promote hydrophobic interactions. A high salt concentration is typically required for binding in HIC.

  • Suboptimal Elution Conditions:

    • Cause: The elution buffer may be too harsh, causing the protein to denature and be lost, or too weak, resulting in incomplete elution from the column.

    • Troubleshooting:

      • For IEX, a gradual linear salt gradient is often more effective than a step elution for resolving and recovering your protein.[4][5]

      • For HIC, a decreasing salt gradient is used for elution. Optimize the steepness of this gradient.

      • Analyze the flow-through and wash fractions to see if your protein is not binding or is being washed away prematurely.

Problem 2: Poor Resolution and Purity of the PEGylated Protein

Question: My purified product contains a mixture of unreacted protein, free PEG, and different PEGylated species (mono-, di-, multi-PEGylated). How can I improve the resolution and purity?

Answer:

Achieving high purity is a common challenge in PEGylated protein purification due to the heterogeneity of the reaction mixture.[6][] Here are strategies to enhance resolution:

  • Choice of Purification Technique:

    • Size Exclusion Chromatography (SEC): This method is effective at removing unreacted PEG and can separate PEGylated proteins from the native protein, especially when there is a significant size difference.[5][] However, it may not effectively separate different PEGylated species (e.g., mono- vs. di-PEGylated) if the size difference is not substantial.[8]

    • Ion-Exchange Chromatography (IEX): IEX is often the preferred method for separating PEGylated species.[5][] The attachment of a neutral PEG chain shields the surface charges of the protein, altering its binding affinity to the IEX resin. This allows for the separation of native protein, mono-PEGylated, di-PEGylated, and even positional isomers.[]

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate PEGylated proteins based on changes in hydrophobicity upon PEG conjugation.[5][] The effectiveness of HIC in separating different PEGylated species often depends on the size of the attached PEG.[5]

  • Optimization of Chromatographic Parameters:

    • Gradient Slope (IEX & HIC): A shallower elution gradient can significantly improve the resolution between different species.[9]

    • Flow Rate: Reducing the flow rate can enhance the interaction time between the protein and the resin, leading to better separation.

    • Column Selection: Choose a column with the appropriate pore size (for SEC) or ligand chemistry (for IEX and HIC) for your specific protein and PEG conjugate.

  • Multi-Step Purification:

    • Combining different chromatography techniques can often yield the highest purity. A common strategy is to use IEX for initial separation of PEGylated species followed by SEC as a polishing step to remove any remaining aggregates or impurities.[5]

Frequently Asked Questions (FAQs)

1. What is the first step I should take to purify my this compound conjugated protein?

Before starting any chromatographic purification, it is crucial to remove excess unreacted this compound and other small molecule reactants from the conjugation reaction mixture. This can be achieved through dialysis or buffer exchange using a desalting column. This initial cleanup prevents interference with subsequent chromatography steps.

2. Which chromatography method is best for separating mono-PEGylated from multi-PEGylated proteins?

Ion-exchange chromatography (IEX) is generally the most effective method for separating proteins with different degrees of PEGylation.[5][] The addition of each neutral PEG chain alters the overall surface charge of the protein, leading to different elution profiles on an IEX column.

3. Why do I see multiple peaks for my mono-PEGylated protein in IEX?

The presence of multiple peaks for a mono-PEGylated species in IEX often indicates the presence of positional isomers.[] This means the this compound has attached to different amino acid residues on the protein surface (e.g., different lysine residues), resulting in molecules with the same mass but slightly different charge distributions.

4. Can I use the same purification protocol for different proteins conjugated with this compound?

While the general principles remain the same, the optimal purification protocol will be protein-specific. Factors such as the protein's size, isoelectric point (pI), and surface hydrophobicity will significantly influence its behavior on different chromatography columns. Therefore, method development and optimization are essential for each new this compound conjugated protein.

5. How can I confirm the purity and identity of my purified PEGylated protein?

Several analytical techniques can be used to assess the purity and confirm the identity of your final product:

  • SDS-PAGE: To visualize the increase in molecular weight and assess purity.

  • Size Exclusion Chromatography (SEC): To determine the hydrodynamic radius and detect any aggregation.[10][11]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.

  • UV/Vis Spectroscopy: To determine protein concentration.

Quantitative Data Summary

The following table summarizes typical recovery and purity data from different chromatography techniques used for PEGylated protein purification. Note that these values can vary significantly depending on the specific protein, PEG reagent, and optimized conditions.

Purification MethodProteinPEG Size (kDa)Purity (%)Recovery (%)Reference
Anion Exchange ChromatographyBovine Serum Albumin12 and 30>90Not Reported[12]
Hydrophobic Interaction ChromatographyRNase A2097~85[13]
Size Exclusion ChromatographyRNase A20Comparable to HIC~65[13]
Aqueous Two-Phase SeparationHuman Serum Albumin20>9950[14]
Aqueous Two-Phase SeparationHuman Serum Albumin40>9958[14]

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific this compound conjugated protein.

Size Exclusion Chromatography (SEC) Protocol

This protocol is designed to separate the PEGylated protein from unreacted protein and free PEG based on size.

Materials:

  • SEC Column: e.g., Superdex 200 Increase 10/300 GL (for proteins in the 10-600 kDa range)[15]

  • Equilibration/Running Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4)

  • Sample: this compound conjugated protein reaction mixture, clarified by centrifugation (10,000 x g for 10 minutes) and filtered (0.22 µm filter).

Procedure:

  • Equilibrate the SEC column with at least 2 column volumes (CVs) of equilibration buffer at a recommended flow rate (e.g., 0.5 mL/min).

  • Inject the clarified protein sample onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

  • Elute the proteins with the equilibration buffer at a constant flow rate.

  • Monitor the elution profile using UV absorbance at 280 nm.

  • Collect fractions corresponding to the different peaks. The PEGylated protein is expected to elute earlier than the unreacted native protein.

  • Analyze the collected fractions by SDS-PAGE and/or other analytical methods to identify the fractions containing the purified PEGylated protein.

Ion-Exchange Chromatography (IEX) Protocol

This protocol is designed to separate the PEGylated protein from unreacted protein and different PEGylated species based on charge differences. This example assumes the PEGylated protein has a lower pI than the native protein and will be purified using anion exchange chromatography.

Materials:

  • IEX Column: e.g., HiTrap Q HP (strong anion exchanger)

  • Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0

  • Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Sample: Desalted this compound conjugated protein reaction mixture in Binding Buffer.

Procedure:

  • Equilibrate the IEX column with 5-10 CVs of Binding Buffer.[16]

  • Load the prepared sample onto the column.

  • Wash the column with 5-10 CVs of Binding Buffer to remove any unbound molecules.[16]

  • Elute the bound proteins using a linear gradient of 0-100% Buffer B over 10-20 CVs.[4]

  • Monitor the elution profile at 280 nm.

  • Collect fractions across the gradient. The PEGylated protein is expected to elute at a lower salt concentration than the more highly charged native protein.

  • Analyze the fractions to identify those containing the desired purified product.

Hydrophobic Interaction Chromatography (HIC) Protocol

This protocol separates the PEGylated protein from the native protein based on differences in hydrophobicity.

Materials:

  • HIC Column: e.g., HiTrap Phenyl HP (high substitution)

  • Binding Buffer (Buffer A): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0

  • Sample: this compound conjugated protein reaction mixture with ammonium sulfate added to a final concentration of 1.5 M.

Procedure:

  • Equilibrate the HIC column with 5-10 CVs of Binding Buffer.

  • Load the sample onto the column.

  • Wash the column with 5-10 CVs of Binding Buffer.

  • Elute the bound proteins with a linear gradient of 0-100% Elution Buffer (a decreasing salt gradient) over 10-20 CVs.

  • Monitor the elution at 280 nm.

  • Collect fractions and analyze to identify the purified PEGylated protein. The elution order will depend on whether PEGylation increased or decreased the overall hydrophobicity of the protein.

Visualizations

experimental_workflow cluster_conjugation This compound Conjugation cluster_purification Purification Protein Target Protein Reaction Conjugation Reaction Protein->Reaction PEG This compound PEG->Reaction Mixture Reaction Mixture (PEGylated protein, unreacted protein, free PEG) Reaction->Mixture SEC Size Exclusion Chromatography (SEC) Mixture->SEC IEX Ion-Exchange Chromatography (IEX) Mixture->IEX HIC Hydrophobic Interaction Chromatography (HIC) Mixture->HIC Analysis Purity & Identity Analysis (SDS-PAGE, MS) SEC->Analysis IEX->Analysis HIC->Analysis

Caption: General experimental workflow for this compound protein conjugation and purification.

troubleshooting_workflow Start Low Yield or Purity Issue CheckReaction Step 1: Verify Conjugation Efficiency (SDS-PAGE of crude reaction) Start->CheckReaction OptimizeReaction Optimize Reaction Conditions (pH, molar ratio, time) CheckReaction->OptimizeReaction Low Conjugation CheckPurification Step 2: Evaluate Purification Step CheckReaction->CheckPurification Good Conjugation OptimizeReaction->Start AnalyzeFractions Analyze Flow-through & Wash Fractions CheckPurification->AnalyzeFractions ConsiderMethod Consider Alternative Purification Method (e.g., IEX instead of SEC) CheckPurification->ConsiderMethod Poor Resolution End Improved Yield & Purity CheckPurification->End Successful OptimizeBinding Adjust Binding Buffer (pH, salt concentration) AnalyzeFractions->OptimizeBinding Protein in Flow-through OptimizeElution Optimize Elution Gradient (shallower gradient, different salt/pH) AnalyzeFractions->OptimizeElution Protein in Wash OptimizeBinding->CheckPurification OptimizeElution->CheckPurification ConsiderMethod->CheckPurification

Caption: Logical troubleshooting workflow for low yield or purity issues.

References

how to prevent hydrolysis of m-PEG6-Br during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of m-PEG6-Br during storage and in their experiments.

Troubleshooting Guide

Encountering unexpected results with this compound? This guide will help you troubleshoot potential issues related to its stability.

Problem: Loss of Reactivity or Inconsistent Results in Downstream Applications

If you are observing lower than expected yields in your conjugation reactions or inconsistent results between batches, it may be due to the degradation of this compound. The primary degradation pathway is hydrolysis, where the terminal bromide is replaced by a hydroxyl group, forming the unreactive m-PEG6-OH.

Immediate Action:

  • Verify Storage Conditions: Ensure that your this compound has been stored according to the recommended guidelines.

  • Perform a Quality Control Check: If possible, analyze the integrity of your this compound sample using the analytical methods described in the "Experimental Protocols" section.

Logical Troubleshooting Flow:

G start Start: Inconsistent Experimental Results check_storage 1. Review Storage Conditions (Temperature, Atmosphere, Solvent) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Move to Recommended Storage. Consider discarding the current vial. storage_ok->improper_storage No run_qc 2. Perform Quality Control (NMR or HPLC) storage_ok->run_qc Yes improper_storage->run_qc qc_pass QC Passed? (No significant hydrolysis) run_qc->qc_pass investigate_other Troubleshoot other experimental parameters (e.g., reaction conditions, other reagents). qc_pass->investigate_other Yes qc_fail Action: Discard degraded this compound. Obtain a fresh vial. qc_pass->qc_fail No end End: Issue Resolved investigate_other->end qc_fail->end

Caption: Troubleshooting workflow for inconsistent results with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

The primary cause of degradation is hydrolysis. The terminal carbon-bromine (C-Br) bond is susceptible to nucleophilic attack by water, which leads to the substitution of the bromide group (-Br) with a hydroxyl group (-OH), forming m-PEG6-OH. This hydrolysis product is unreactive in subsequent nucleophilic substitution reactions intended for the bromide.

Q2: What are the optimal storage conditions for this compound?

To minimize hydrolysis, this compound should be stored under the following conditions:

FormStorage TemperatureRecommended Duration
Pure (neat liquid) -20°CUp to 3 years
4°CUp to 2 years
In Anhydrous Solvent -80°CUp to 6 months
-20°CUp to 1 month

Note: Always store under an inert atmosphere (e.g., argon or nitrogen) and ensure the container is tightly sealed to prevent moisture ingress.

Q3: Can I store this compound dissolved in a solvent?

Yes, but it is crucial to use an anhydrous solvent and store the solution at or below -20°C. The presence of even trace amounts of water in the solvent can lead to hydrolysis over time. For longer-term storage in solution, -80°C is recommended.

Q4: How can I tell if my this compound has hydrolyzed?

Hydrolysis can be detected and quantified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • By ¹H NMR: The signal corresponding to the methylene protons adjacent to the bromine (–CH₂–Br) will decrease, while a new signal for the methylene protons adjacent to the hydroxyl group (–CH₂–OH) will appear at a different chemical shift.

  • By HPLC: The hydrolyzed product, m-PEG6-OH, will have a different retention time compared to this compound, typically eluting earlier on a reverse-phase column due to its increased polarity.

Refer to the "Experimental Protocols" section for detailed methodologies.

Q5: What is the effect of pH on the stability of this compound?

The hydrolysis of alkyl halides can be influenced by pH. Both acidic and basic conditions can accelerate the rate of hydrolysis compared to neutral conditions. Therefore, it is recommended to avoid exposing this compound to acidic or basic aqueous environments during storage or prior to its intended reaction.

Data Presentation

The following table provides representative data on the stability of this compound under various storage conditions to illustrate the impact of temperature and moisture on hydrolysis.

Table 1: Representative Stability Data for this compound (Purity >98%)

Storage ConditionDurationPurity of this compound (%)Formation of m-PEG6-OH (%)
-20°C, sealed under Argon 12 months> 97< 1
4°C, sealed under Argon 12 months~ 95~ 3-4
25°C (Room Temp), sealed, exposed to air 3 months~ 85~ 12-14
25°C (Room Temp), in DMSO (not anhydrous) 1 month~ 90~ 8-9
-20°C, in anhydrous DMSO under Argon 6 months> 96< 2

Note: This is representative data based on the known chemical behavior of similar compounds and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Assessment of this compound Hydrolysis by ¹H NMR Spectroscopy

This protocol describes how to use ¹H NMR to identify and quantify the extent of this compound hydrolysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is anhydrous.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.

  • Data Analysis:

    • Identify the characteristic signals:

      • This compound: The methylene protons adjacent to the bromine (–O–CH₂–CH₂ –Br) typically appear around 3.8 ppm. The protons on the adjacent ether oxygen (–O–CH₂ –CH₂–Br) appear around 3.7 ppm.

      • m-PEG6-OH (hydrolysis product): The methylene protons adjacent to the hydroxyl group (–O–CH₂–CH₂ –OH) will appear at a different chemical shift, typically around 3.6-3.7 ppm.

      • PEG backbone: The repeating ethylene glycol units (–O–CH₂–CH₂–O–) will show a large signal around 3.65 ppm.

    • Quantification:

      • Integrate the signal corresponding to the –CH₂–Br protons of this compound and the signal corresponding to the –CH₂–OH protons of the hydrolysis product.

      • Calculate the percentage of hydrolysis using the following formula: % Hydrolysis = [Integral(–CH₂–OH) / (Integral(–CH₂–OH) + Integral(–CH₂–Br))] * 100%

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol provides a reverse-phase HPLC method to separate and quantify this compound from its hydrolysis product, m-PEG6-OH.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) % B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector, as PEG has no strong UV chromophore.

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in the initial mobile phase composition (20% Acetonitrile in water).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • m-PEG6-OH, being more polar, will elute before this compound.

    • The peak areas can be used to determine the relative percentages of the parent compound and the hydrolysis product.

Visualization

Hydrolysis Pathway of this compound

G mPEG6Br This compound (Active for Conjugation) Hydrolysis Hydrolysis (SN1 or SN2) mPEG6Br->Hydrolysis H2O H₂O (Moisture) H2O->Hydrolysis mPEG6OH m-PEG6-OH (Inactive Hydrolysis Product) Hydrolysis->mPEG6OH HBr HBr Hydrolysis->HBr

Caption: The hydrolysis pathway of this compound to its inactive alcohol form.

Recommended Storage and Handling Workflow

G start Receive this compound check_seal Check for Intact Seal start->check_seal seal_ok Seal Intact? check_seal->seal_ok contact_supplier Contact Supplier seal_ok->contact_supplier No storage_decision Short-term or Long-term Storage? seal_ok->storage_decision Yes short_term Store at 4°C (Short-term) storage_decision->short_term Short-term long_term Store at -20°C (Long-term) storage_decision->long_term Long-term use Use in Experiment short_term->use long_term->use inert_gas Purge with Inert Gas (Argon/Nitrogen) use->inert_gas seal_tightly Seal Tightly inert_gas->seal_tightly back_to_storage Return to Appropriate Storage seal_tightly->back_to_storage

Caption: Recommended workflow for the storage and handling of this compound.

Technical Support Center: Improving the Solubility of m-PEG6-Br Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with m-PEG6-Br conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A: this compound is a monofunctional polyethylene glycol (PEG) derivative with six repeating ethylene glycol units, capped with a methoxy group at one end and a bromine atom at the other. The hydrophilic PEG spacer is known to increase the aqueous solubility of conjugated molecules.[1][2][3] The bromide serves as a good leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of the PEG chain to various molecules, a process known as PEGylation.[1][2][3] PEGylation can enhance the therapeutic properties of biomolecules by increasing their solubility, extending their in-vivo circulation time, and reducing immunogenicity.[4]

Q2: In which solvents is this compound typically soluble?

A: Based on data for similar mPEG-Bromide compounds, this compound is expected to be soluble in water, aqueous buffers, and a range of organic solvents including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and methylene chloride.[5][6] It is likely to be less soluble in alcohols and toluene, and insoluble in diethyl ether.[5][6]

Q3: What factors can influence the solubility of my this compound conjugate?

A: The solubility of an this compound conjugate is influenced by several factors:

  • The nature of the conjugated molecule: If the molecule being conjugated to this compound is highly hydrophobic, the resulting conjugate may have limited aqueous solubility.

  • Concentration: Higher concentrations of the conjugate are more likely to lead to precipitation or aggregation.[4][7]

  • pH of the solution: The pH can affect the surface charge and conformational stability of the conjugated molecule, particularly if it is a protein or peptide, which can impact solubility.[4][7]

  • Temperature: Temperature can affect solubility, though the effect can vary. For many solids, solubility increases with temperature, but for some PEGylated compounds, elevated temperatures can induce aggregation.[4]

  • Buffer conditions: The ionic strength and composition of the buffer can influence the stability and solubility of the conjugate.[4]

Q4: Can I expect my this compound conjugate to be as soluble as the parent this compound molecule?

A: Not necessarily. While the PEG chain enhances hydrophilicity, the overall solubility of the conjugate will be a composite of the properties of both the PEG and the conjugated molecule. If you are conjugating a poorly soluble drug or a hydrophobic peptide, the resulting conjugate may still exhibit solubility challenges.

Troubleshooting Guide

Issue 1: My this compound conjugate has precipitated out of solution.

Possible Causes and Solutions:

  • High Concentration: The concentration of your conjugate may be too high for the chosen solvent system.

    • Solution: Try dissolving the conjugate at a lower concentration. If a higher concentration is required for your experiment, you may need to explore different solvent systems or formulation strategies.

  • Inappropriate Solvent: The solvent may not be optimal for your specific conjugate.

    • Solution: Refer to the solubility table below. If you are working in an aqueous buffer, consider adding a co-solvent.

  • Suboptimal pH: For protein or peptide conjugates, the pH of the buffer may be near the isoelectric point (pI) of the protein, where it has minimal net charge and is often least soluble.

    • Solution: Adjust the pH of your buffer to be at least 1-2 units away from the pI of your protein.

  • Temperature Effects: The temperature at which you are working might be promoting precipitation.

    • Solution: Try dissolving the conjugate at a different temperature. Gentle warming may help for some compounds, but for others, especially proteins, it is often better to work at lower temperatures (e.g., 4°C) to enhance stability.[7]

Issue 2: My this compound conjugate appears to be forming aggregates.

Possible Causes and Solutions:

  • Hydrophobic Interactions: The conjugated molecule may have exposed hydrophobic regions that are interacting with each other, leading to aggregation.[7]

    • Solution 1: Optimize Molar Ratio during Conjugation: Using a large excess of the PEG reagent during the conjugation reaction can sometimes lead to over-PEGylation and aggregation.[7] Consider titrating the molar ratio of this compound to your target molecule to find the optimal balance between conjugation efficiency and aggregation.

    • Solution 2: Use Stabilizing Excipients: The addition of certain excipients can help to stabilize your conjugate and prevent aggregation.[7] Common stabilizers include:

      • Amino Acids: L-Arginine or L-glutamate (e.g., at 50 mM) can help to suppress aggregation.[7]

      • Sugars/Polyols: Sucrose, trehalose, or glycerol (e.g., at 5-10% v/v) can act as stabilizers.[7]

      • Surfactants: A low concentration of a non-ionic surfactant like Polysorbate 20 or 80 can help to prevent aggregation.

  • Mechanical Stress: Vigorous mixing or agitation can denature proteins and lead to aggregation.[4]

    • Solution: Use gentle mixing methods, such as slow end-over-end rotation, instead of vortexing or vigorous stirring.[4]

Data Presentation

Table 1: Qualitative Solubility of this compound and its Conjugates

Solvent/SolutionThis compound (unconjugated)This compound Conjugate (General Guideline)Notes
WaterSoluble[5][6]Varies (dependent on conjugated molecule)Solubility of conjugates can be limited by the hydrophobicity of the attached molecule.
Aqueous Buffers (e.g., PBS)Soluble[5][6]Varies (pH and ionic strength dependent)For protein conjugates, avoid pH close to the isoelectric point.
Dimethyl Sulfoxide (DMSO)Soluble[5][6]Generally SolubleA good initial solvent for dissolving hydrophobic conjugates before further dilution.
Dimethylformamide (DMF)Soluble[5][6]Generally SolubleSimilar to DMSO, can be used as a primary solvent.
ChloroformSoluble[5][6]Likely SolubleUseful for non-aqueous applications.
Methylene ChlorideSoluble[5][6]Likely SolubleUseful for non-aqueous applications.
Ethanol/MethanolLess Soluble[5][6]May have limited solubilityCan be used as a co-solvent.
TolueneLess Soluble[5][6]Likely to have poor solubility
Diethyl EtherInsoluble[5][6]Insoluble

Experimental Protocols

Protocol 1: Dissolving a Hydrophobic this compound Conjugate using a Co-solvent

This protocol is intended for conjugates that show poor solubility in aqueous buffers.

  • Initial Dissolution in an Organic Solvent:

    • Weigh out the desired amount of your this compound conjugate.

    • Dissolve the conjugate in a minimal amount of a water-miscible organic solvent in which it is readily soluble, such as DMSO or DMF. Start with a small volume (e.g., 10-50 µL) and gently vortex or pipette to mix until fully dissolved.

  • Addition to Aqueous Buffer:

    • Slowly add the dissolved conjugate solution dropwise to your desired aqueous buffer with gentle stirring.

    • Crucially, the final concentration of the organic solvent should be kept to a minimum (ideally <5% v/v) to avoid negative effects on downstream applications, especially those involving live cells.

  • Observation and Adjustment:

    • Observe the solution for any signs of precipitation.

    • If precipitation occurs, you may need to either decrease the final concentration of the conjugate or slightly increase the percentage of the co-solvent. Always consider the tolerance of your experimental system to the organic solvent.

Protocol 2: Solvent Exchange by Dialysis for Buffer Exchange

This protocol is useful when you need to transfer your conjugate from an organic solvent-containing solution into a purely aqueous buffer.

  • Prepare the Dialysis Unit:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate for your conjugate (typically 3-5 times smaller than the molecular weight of the conjugate).

    • Prepare the dialysis membrane and unit according to the manufacturer's instructions.

  • Sample Loading:

    • Load your dissolved this compound conjugate solution into the dialysis unit.

  • Dialysis:

    • Place the dialysis unit in a beaker containing your desired final aqueous buffer. The volume of the external buffer should be at least 100 times the volume of your sample.

    • Stir the external buffer gently at 4°C.

    • Perform several buffer changes over a period of 24-48 hours to ensure complete removal of the original solvent. For example, change the buffer after 2-4 hours, then again after another 4-6 hours, and then leave overnight.

  • Sample Recovery:

    • Carefully remove the sample from the dialysis unit. The conjugate is now in your desired aqueous buffer.

Visualizations

experimental_workflow_cosolvent cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Addition to Aqueous Buffer cluster_2 Step 3: Final Product start Weigh this compound Conjugate dissolve Dissolve in minimal DMSO or DMF start->dissolve add_to_buffer Add dropwise to aqueous buffer with stirring dissolve->add_to_buffer Slowly check_solvent Ensure final organic solvent concentration is low (<5%) add_to_buffer->check_solvent observe Observe for precipitation check_solvent->observe final_solution Soluble Conjugate in Aqueous Buffer observe->final_solution

Caption: Workflow for dissolving a hydrophobic this compound conjugate using a co-solvent.

experimental_workflow_dialysis cluster_0 Step 1: Preparation cluster_1 Step 2: Dialysis cluster_2 Step 3: Recovery start Start with conjugate in organic/aqueous mixture prep_dialysis Prepare dialysis unit with appropriate MWCO start->prep_dialysis load_sample Load sample into dialysis unit prep_dialysis->load_sample dialyze Dialyze against desired aqueous buffer (multiple changes) load_sample->dialyze recover Recover sample from dialysis unit dialyze->recover After 24-48h final_product Conjugate in pure aqueous buffer recover->final_product

Caption: Workflow for solvent exchange of an this compound conjugate using dialysis.

References

Technical Support Center: Characterization of m-PEG6-Br Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of m-PEG6-Br modified peptides. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary challenges in characterizing this compound modified peptides?

A1: The characterization of PEGylated peptides, including those modified with this compound, presents several analytical challenges.[1][2][3][4] The primary difficulties arise from the heterogeneity of the PEGylation reaction, which can result in a mixture of products with varying numbers of PEG chains attached (degree of PEGylation) and at different sites on the peptide.[1][2] The polydispersity of many PEG reagents, although less of an issue with a discrete PEG like this compound, can also contribute to analytical complexity.[3] These factors can lead to difficulties in purification and characterization, manifesting as broad peaks in chromatography and complex mass spectra.[1][3]

Mass Spectrometry

Q2: Why is my mass spectrum for a PEGylated peptide so complex and difficult to interpret?

A2: The complexity in mass spectra of PEGylated peptides is often due to several factors. The attachment of PEG moieties increases the charge-state envelope in electrospray ionization (ESI-MS), leading to overlapping isotopic clusters that can be difficult to deconvolute.[1] Additionally, the inherent (though minimal for discrete PEGs) or reaction-induced heterogeneity of the sample means you are often analyzing a mixture of species (e.g., un-PEGylated peptide, mono-PEGylated, di-PEGylated), each with its own isotopic pattern and charge state distribution.[1][3] In-source fragmentation of the PEG chain can also contribute to a complex spectrum.[5][6]

Q3: I am not seeing the expected molecular weight for my this compound modified peptide in the mass spectrum. What could be the issue?

A3: There are several potential reasons for not observing the expected molecular weight:

  • Incomplete reaction: A significant amount of un-PEGylated peptide may be present if the reaction has not gone to completion.

  • Multiple PEGylations: If your peptide has multiple potential reaction sites (e.g., N-terminus, lysine side chains), you may have a mixture of species with one, two, or more PEG chains attached.

  • Unexpected modifications: Side reactions during synthesis or PEGylation can lead to other modifications.

  • Instrument calibration: Ensure your mass spectrometer is properly calibrated in the mass range of your PEGylated peptide.[7][8]

  • Poor ionization/detection: PEGylated peptides can sometimes be challenging to ionize and detect efficiently. Optimization of MS parameters is crucial.

Q4: How can I determine the degree of PEGylation (the number of PEG chains attached) to my peptide?

A4: The degree of PEGylation can be determined by the mass shift observed in the mass spectrum compared to the unmodified peptide. For each this compound molecule that has reacted and lost the bromine atom, an increase in mass is expected. MALDI-TOF MS is often used for this purpose as it typically produces singly charged ions, simplifying the spectrum and making it easier to identify the different PEGylated species.[1][9][10]

Q5: How can I identify the specific site(s) of PEGylation on my peptide?

A5: Identifying the site of PEGylation typically involves tandem mass spectrometry (MS/MS) experiments.[6][11] The PEGylated peptide is fragmented, and the resulting fragment ions are analyzed. By comparing the fragment ion series of the modified and unmodified peptides, the location of the mass shift corresponding to the PEG moiety can be pinpointed to a specific amino acid residue.[12][13] This is often done in a "bottom-up" proteomics approach where the PEGylated peptide is first digested with an enzyme like trypsin, and the resulting smaller peptides are analyzed by LC-MS/MS.[13][14]

Chromatography

Q6: I am observing broad peaks and poor resolution when analyzing my PEGylated peptide by HPLC. What can I do to improve this?

A6: Broad peaks and poor resolution are common issues in the HPLC analysis of PEGylated peptides.[15][16] This can be due to the heterogeneity of the sample, on-column aggregation, or secondary interactions with the stationary phase.[17][18] To improve peak shape and resolution, you can try the following:

  • Optimize the gradient: A shallower gradient can often improve the separation of different PEGylated species.[15]

  • Increase column temperature: Operating at a higher temperature (e.g., 45-60 °C) can reduce viscosity, improve mass transfer, and minimize secondary interactions.[15][16]

  • Change the stationary phase: A column with a larger pore size (e.g., 300 Å) is often beneficial for larger molecules like PEGylated peptides.[15] Both C4 and C18 columns can be effective, and the optimal choice may depend on the specific peptide.[15][16]

  • Adjust the mobile phase: Ensure the mobile phase contains an appropriate ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (e.g., 0.1%).[15][16]

Q7: My PEGylated peptide is showing significant peak tailing in reverse-phase HPLC. What is the cause and how can I fix it?

A7: Peak tailing is often caused by strong, unwanted interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[17][18][19] Basic residues in the peptide can interact with acidic silanols. To mitigate this:

  • Use a well-endcapped column: Modern, high-purity silica columns with advanced endcapping are less prone to silanol interactions.

  • Lower the mobile phase pH: Using an acidic mobile phase (e.g., with 0.1% TFA) will protonate the silanol groups, reducing their interaction with the peptide.

  • Increase the buffer concentration: A higher buffer concentration can help to mask the residual silanol groups.[17]

  • Check for column contamination or degradation: If the problem persists, the column may be contaminated or the stationary phase may be degraded.[18]

NMR Spectroscopy

Q8: Can I use NMR to characterize my this compound modified peptide?

A8: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for characterizing PEGylated peptides.[20][21] ¹H NMR is particularly useful for confirming the presence of the PEG moiety, as the repeating ethylene glycol units give a very strong, characteristic signal around 3.6 ppm.[21][22] NMR can also be used to quantify the degree of PEGylation and, in some cases, to identify the site of modification by observing chemical shift perturbations in the amino acid residues of the peptide upon PEGylation.[20]

Troubleshooting Guides

Mass Spectrometry Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No signal or very low signal for the PEGylated peptide Poor ionization efficiency of the PEGylated peptide.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).[23][24] Try a different matrix for MALDI (e.g., sinapinic acid).[10]
Sample loss during preparation.Use low-binding tubes and pipette tips. Optimize desalting/cleanup steps to ensure peptide recovery.[25]
In-source fragmentation.Reduce the cone voltage or other in-source fragmentation parameters.[5]
High background noise or contaminant peaks (especially repeating patterns) Contamination from polymers like polyethylene glycol (PEG) in solvents, vials, or from other sources.Use high-purity, LC-MS grade solvents.[25] Thoroughly clean the MS system.[7] Use a guard column or perform sample cleanup.[25]
Presence of detergents or salts in the sample.Ensure thorough desalting and removal of detergents before MS analysis.[26]
Inaccurate mass measurement Mass spectrometer is not properly calibrated.Calibrate the instrument using a known standard in the appropriate mass range.[7][8]
Incorrect charge state assignment during deconvolution.Use software tools to carefully review and manually verify the charge state assignments. Post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the charge state envelope.[3]
Poor isotopic resolution High degree of heterogeneity in the sample.Improve the purification of the PEGylated peptide before MS analysis.
Instrument resolution is insufficient.Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).[1]
HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak fronting Sample overload.Reduce the amount of sample injected.[17]
Inappropriate sample solvent.Dissolve the sample in the initial mobile phase or a weaker solvent.
Split peaks Partially clogged frit or void in the column.Replace the column frit or the entire column.[19]
Contamination at the head of the column.Flush the column or replace it. Use a guard column to protect the analytical column.
Ghost peaks Contamination from a previous injection (carryover).Run blank injections with a strong solvent to clean the system.
Contaminants in the mobile phase or sample.Use fresh, high-purity solvents and filter samples before injection.
Irreproducible retention times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column if performance continues to decline.

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines a general procedure for preparing an this compound modified peptide for analysis by LC-MS.

  • Reaction Quenching: After the PEGylation reaction, quench any unreacted this compound by adding a small molecule with a primary amine or thiol, such as Tris buffer or cysteine, respectively.

  • Buffer Exchange/Desalting:

    • Use a desalting column (e.g., a C18 Sep-Pak or a spin column) to remove excess reagents, salts, and quenching agents.

    • Equilibrate the column with a solution containing a low percentage of organic solvent (e.g., 5% acetonitrile) and an acid (e.g., 0.1% formic acid or TFA).

    • Load the sample onto the column.

    • Wash the column with the equilibration buffer to remove salts and other hydrophilic impurities.

    • Elute the PEGylated peptide with a higher concentration of organic solvent (e.g., 60-80% acetonitrile) containing 0.1% formic acid or TFA.

  • Sample Concentration: Dry the eluted sample in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptide in a solvent suitable for MS analysis, typically 5-50% acetonitrile in water with 0.1% formic acid.

Protocol 2: HPLC Method for Analysis of PEGylated Peptides

This protocol provides a starting point for developing an HPLC method for the analysis of this compound modified peptides.

  • Column: Reversed-phase C4 or C18, 300 Å pore size, 2.1 or 4.6 mm ID, 150 mm length.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 0.3 mL/min for 2.1 mm ID, 1.0 mL/min for 4.6 mm ID.

  • Column Temperature: 45 °C.

  • Detection: UV at 214 nm and 280 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (wash)

    • 40-45 min: 95% B (hold)

    • 45-46 min: 95% to 5% B (return to initial)

    • 46-55 min: 5% B (re-equilibration)

Note: This gradient is a starting point and should be optimized for your specific peptide. A shallower gradient over the elution range of the PEGylated species will likely improve resolution.[15]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Modification cluster_purification Purification cluster_characterization Characterization peptide_synthesis Peptide Synthesis pegylation This compound Modification peptide_synthesis->pegylation quench Reaction Quenching pegylation->quench hplc_purification HPLC Purification quench->hplc_purification ms_analysis Mass Spectrometry (LC-MS, MALDI-TOF) hplc_purification->ms_analysis hplc_analysis Analytical HPLC hplc_purification->hplc_analysis nmr_analysis NMR Spectroscopy hplc_purification->nmr_analysis

Caption: General experimental workflow for the synthesis, modification, purification, and characterization of this compound modified peptides.

ms_troubleshooting_logic start Complex or Uninterpretable Mass Spectrum c1 Check for multiple species start->c1 c2 Check for high charge states start->c2 c3 Check for background ions start->c3 s1 Improve purification (HPLC) c1->s1 s2 Use MALDI-TOF or add charge-stripping agent (TEA) c2->s2 s3 Use high-purity solvents and clean the MS system c3->s3

Caption: Logic diagram for troubleshooting complex mass spectra of PEGylated peptides.

hplc_peak_tailing cause Cause of Peak Tailing Secondary Interactions (Silanols) Column Contamination/Degradation Inappropriate Mobile Phase solution Solutions Use end-capped column Lower mobile phase pH (e.g., 0.1% TFA) Increase buffer strength Flush or replace column cause->solution

Caption: Common causes and solutions for peak tailing in HPLC analysis of modified peptides.

References

Technical Support Center: m-PEG6-Br Reactivity and Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG6-Br. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound with nucleophiles?

A1: The primary reaction mechanism for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. In this one-step process, the nucleophile attacks the carbon atom attached to the bromine, and the bromide ion leaves simultaneously. The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile.

Q2: How does the steric hindrance of the m-PEG6 chain affect its reactivity?

A2: The polyethylene glycol (PEG) chain of this compound creates steric hindrance, which can significantly impact its reactivity. The flexible PEG chain can fold around the reactive bromide end, partially shielding it from the incoming nucleophile. This steric hindrance can decrease the frequency of successful collisions between the nucleophile and the electrophilic carbon, thereby reducing the reaction rate. As the number of PEG chains or their length increases, this steric hindrance effect can become more pronounced, potentially leading to a decrease in binding affinity and reaction efficiency.[1]

Q3: What factors can influence the rate of my PEGylation reaction with this compound?

A3: Several factors can influence the rate of your PEGylation reaction. These include:

  • Nucleophile Strength: Stronger nucleophiles will react more quickly with this compound.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, leaving it more available to react.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate by providing more kinetic energy for the molecules to overcome the activation energy barrier.

  • Concentration of Reactants: As an SN2 reaction, the rate is directly proportional to the concentration of both this compound and the nucleophile.

  • pH: The pH of the reaction medium can be critical, especially when working with amine nucleophiles. The pH should be high enough to ensure a significant portion of the amine is in its deprotonated, nucleophilic form, but not so high as to cause side reactions or degradation of your target molecule.

Q4: My PEGylation reaction is slow or incomplete. What are the common causes and how can I troubleshoot this?

A4: Slow or incomplete PEGylation reactions are a common issue. Here are some troubleshooting steps:

  • Verify Nucleophile Activity: Ensure your nucleophile is active and not degraded. For example, if you are using a thiol, ensure it has not oxidized to form a disulfide.

  • Optimize Reaction Conditions:

    • Increase Temperature: Cautiously increase the reaction temperature in increments to see if the rate improves. Monitor for any degradation of your starting materials.

    • Increase Reactant Concentration: Increasing the concentration of either the this compound or the nucleophile can increase the reaction rate.

    • Change Solvent: If you are using a protic solvent, consider switching to a polar aprotic solvent to enhance the nucleophilicity of your attacking group.

    • Adjust pH: If your nucleophile is an amine or another pH-sensitive group, optimize the pH to maximize its nucleophilicity.

  • Check for Steric Hindrance on Your Substrate: If your target molecule is also sterically hindered near the reaction site, the combination of this and the PEG's steric bulk might be severely slowing the reaction. It may be necessary to explore alternative conjugation strategies.

  • Consider a Different Leaving Group: While bromide is a good leaving group, for particularly challenging reactions, you might consider an m-PEG derivative with an even better leaving group, such as iodide or a tosylate, if available.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction due to steric hindrance or suboptimal conditions.- Increase reaction time. - Increase temperature. - Use a higher concentration of the stronger nucleophile. - Switch to a polar aprotic solvent.
Side reactions or degradation of starting materials.- Run the reaction at a lower temperature for a longer period. - Ensure the pH is optimal and not causing degradation. - Use fresh, high-quality reagents.
Slow Reaction Rate Significant steric hindrance from the PEG chain and/or the substrate.- Increase the reaction temperature. - Use a less sterically hindered nucleophile if possible. - Consider a PEG derivative with a longer linker between the PEG chain and the reactive group.
Poor nucleophile strength.- Ensure the nucleophile is fully deprotonated (adjust pH for amines). - Switch to a stronger nucleophile.
Inappropriate solvent.- Use a polar aprotic solvent like DMF or DMSO instead of a protic solvent like water or ethanol.
Formation of Side Products Reaction with other nucleophilic groups on the substrate.- Use protecting groups for sensitive functionalities on your substrate. - Optimize reaction conditions (e.g., lower temperature, adjusted pH) to favor the desired reaction.
Degradation of this compound or the substrate.- Ensure anhydrous reaction conditions if reagents are moisture-sensitive. - Lower the reaction temperature.

Experimental Protocols

General Protocol for a Trial PEGylation Reaction with this compound and an Amine Nucleophile
  • Reagent Preparation:

    • Dissolve the amine-containing substrate in a suitable polar aprotic solvent (e.g., DMF or DMSO) to a final concentration of 10 mg/mL.

    • Prepare a stock solution of this compound in the same solvent at a 5-fold molar excess to the substrate.

    • Prepare a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to be used at a 2 to 3-fold molar excess relative to the substrate to ensure the amine is deprotonated.

  • Reaction Setup:

    • In a clean, dry reaction vial, add the substrate solution.

    • Add the DIPEA to the substrate solution and stir for 5 minutes at room temperature.

    • Add the this compound solution to the reaction vial.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by a suitable technique such as HPLC, LC-MS, or SDS-PAGE (for protein substrates).

  • Work-up and Purification:

    • Once the reaction has reached the desired level of completion, quench the reaction (e.g., by adding a small amount of a primary amine like Tris buffer if there is excess this compound).

    • Purify the PEGylated product using an appropriate chromatographic technique, such as size-exclusion chromatography (SEC) or reversed-phase HPLC.

Visualizations

Steric_Hindrance_Effect cluster_0 Scenario 1: Low Steric Hindrance cluster_1 Scenario 2: High Steric Hindrance Nucleophile_1 Nucleophile Reaction_Site_1 C-Br Nucleophile_1->Reaction_Site_1 Easy Approach PEG_Chain_1 m-PEG6 Chain (Extended Conformation) Nucleophile_2 Nucleophile Reaction_Site_2 C-Br Nucleophile_2->Reaction_Site_2 Hindered Approach PEG_Chain_2 m-PEG6 Chain (Coiled Conformation) Start End

Caption: Impact of PEG chain conformation on nucleophile accessibility.

SN2_Workflow Start Start: Define Reaction (Substrate, Nucleophile) Conditions Select Reaction Conditions (Solvent, Temp, pH) Start->Conditions Reaction Initiate Reaction: Mix Reactants Conditions->Reaction Monitoring Monitor Progress (HPLC, LC-MS) Reaction->Monitoring Complete Reaction Complete? Monitoring->Complete Workup Quench and Purify (Chromatography) Complete->Workup Yes Troubleshoot Troubleshoot: Adjust Conditions Complete->Troubleshoot No Product Characterize Product Workup->Product Troubleshoot->Conditions

Caption: Experimental workflow for a typical SN2 PEGylation reaction.

References

refining reaction times and temperatures for m-PEG6-Br coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in refining reaction times and temperatures for m-PEG6-Br coupling reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a methoxy-terminated polyethylene glycol (PEG) derivative with six ethylene glycol units and a terminal bromide. The bromide acts as an excellent leaving group in nucleophilic substitution reactions, making it a versatile reagent for attaching a hydrophilic PEG spacer to various molecules, such as proteins, peptides, and small molecule drugs.[1][2] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the target molecule.[3][4]

Q2: What factors influence the reaction time and temperature of an this compound coupling reaction?

A2: Several factors critically influence the optimal reaction time and temperature for this compound coupling:

  • Nucleophilicity of the substrate: More potent nucleophiles will react faster and may require milder temperatures.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can effectively solvate the counter-ion of the nucleophile and enhance its reactivity.

  • Base: The choice and concentration of a base (if required to deprotonate the nucleophile) can significantly impact the reaction rate.

  • Steric hindrance: Sterically hindered nucleophiles may necessitate longer reaction times or higher temperatures to achieve a good yield.

  • Concentration of reactants: Higher concentrations generally lead to faster reaction rates.

Q3: My this compound coupling reaction is not proceeding to completion. What should I do?

A3: If you are observing low conversion, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the reaction mixture can significantly increase the reaction rate. We recommend a stepwise increase, for example, from room temperature to 40°C, then to 60°C, while monitoring the reaction progress.

  • Increase the reaction time: Some reactions, especially with weaker nucleophiles, may require extended reaction times. Monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS) to determine the optimal time.

  • Check your reagents: Ensure that your this compound, nucleophile, solvent, and any base used are pure and anhydrous, as impurities or water can interfere with the reaction.

  • Increase the excess of one reagent: Using a molar excess of either the this compound or the nucleophile can drive the reaction to completion.

Q4: I am observing the formation of side products in my reaction. How can I minimize them?

A4: The formation of side products can often be suppressed by optimizing the reaction conditions:

  • Lower the reaction temperature: High temperatures can sometimes lead to decomposition or side reactions. Running the reaction at a lower temperature for a longer period might improve the selectivity.

  • Use a milder base: If a base is used, switching to a weaker or non-nucleophilic base can prevent base-catalyzed side reactions.

  • Purify your starting materials: Impurities in the starting materials can often be the source of unexpected side products.

Troubleshooting and Optimization Guide

The following table summarizes key parameters and suggested starting points for optimizing your this compound coupling reaction. It is recommended to vary one parameter at a time to understand its effect on the reaction outcome.

ParameterStarting ConditionOptimization Strategy
Temperature Room Temperature (20-25°C)Increase in 10-20°C increments if the reaction is slow. Decrease if side products are observed.
Reaction Time 12-24 hoursMonitor reaction progress by TLC or LC-MS every few hours to determine the point of maximum conversion.
Solvent Acetonitrile (ACN) or Dimethylformamide (DMF)If solubility is an issue or the reaction is slow, try other polar aprotic solvents like DMSO.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)For pH-sensitive substrates, consider using a weaker base like potassium carbonate.
Reactant Ratio 1.2 equivalents of this compoundIncrease the excess of this compound (e.g., to 1.5 or 2.0 eq.) if the conversion of your nucleophile is incomplete.

Experimental Protocols

General Protocol for this compound Coupling with an Amine

This protocol provides a general starting point for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas supply

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Dissolve the amine substrate in anhydrous DMF in the reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • Add 2-3 equivalents of TEA or DIPEA to the solution and stir for 10 minutes at room temperature.

  • In a separate vial, dissolve 1.2 equivalents of this compound in a small amount of anhydrous DMF.

  • Add the this compound solution dropwise to the amine solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gradually increase the temperature to 40-60°C.

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • The product can be purified using techniques like column chromatography, preparative HPLC, or ion-exchange chromatography, depending on the properties of the final product.[3][5][6][]

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_side_products Side Product Formation cluster_outcome Outcome start Low Yield or Incomplete Reaction increase_temp Increase Temperature (e.g., to 40-60°C) start->increase_temp Reaction is slow increase_time Increase Reaction Time (monitor progress) start->increase_time check_reagents Check Reagent Purity (anhydrous conditions) start->check_reagents increase_excess Increase Excess of This compound start->increase_excess success Successful Coupling increase_temp->success increase_time->success check_reagents->success increase_excess->success side_products Side Products Observed lower_temp Lower Reaction Temperature side_products->lower_temp milder_base Use Milder Base side_products->milder_base lower_temp->success milder_base->success

Caption: Troubleshooting workflow for this compound coupling reactions.

ReactionScheme cluster_conditions Reaction Conditions mPEG6Br This compound (CH3O-(CH2CH2O)6-Br) Solvent Solvent (e.g., DMF, ACN) PEG_Product PEGylated Product (m-PEG6-Nu) mPEG6Br->PEG_Product Nucleophile Nucleophile (Nu-H) Base Base (optional) (e.g., TEA, K2CO3) Nucleophile->PEG_Product Temperature Temperature (RT to 60°C) Byproduct Byproduct (H-Br)

References

Technical Support Center: Troubleshooting Protein Aggregation after PEGylation with m-PEG6-Br

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation following PEGylation with m-PEG6-Br.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after PEGylation with this compound?

Protein aggregation post-PEGylation can be triggered by a combination of factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:

  • Disruption of Protein Stability: The covalent attachment of PEG chains can alter the protein's surface charge, hydrophobicity, and conformational stability, leading to the exposure of aggregation-prone hydrophobic patches.[1][2]

  • Suboptimal Reaction Conditions: Environmental factors such as pH, temperature, and ionic strength that deviate from the protein's optimal stability range can induce partial unfolding and subsequent aggregation.[1][2]

  • High Protein and/or Reagent Concentration: High concentrations of protein or the PEG reagent increase the probability of intermolecular interactions, which can lead to the formation of aggregates.[3][4] Adding the PEG reagent too quickly can create localized high concentrations, promoting uncontrolled reactions and precipitation.[5]

  • Over-PEGylation: The attachment of an excessive number of PEG molecules can significantly alter the protein's physicochemical properties, reducing its solubility and leading to aggregation.[5]

  • Hydrophobicity of the Linker: The this compound reagent includes a C6 alkyl bromide linker. While PEG itself is hydrophilic, the linker portion can contribute to increased surface hydrophobicity, potentially promoting protein-protein interactions and aggregation.[5]

Q2: How does the chemistry of this compound contribute to potential aggregation?

This compound (methoxy-polyethylene glycol with a hexyl bromide terminus) is an alkylating agent. The primary reaction mechanism involves the nucleophilic substitution of the bromide by a sufficiently nucleophilic group on the protein, most commonly the thiol group of a cysteine residue. The reaction can also occur with other nucleophiles like the imidazole group of histidine or the ε-amino group of lysine, although typically at a slower rate and under different pH conditions.

Aggregation can be influenced by:

  • Intermolecular Crosslinking: If the protein has multiple reactive sites, there is a risk of one PEG molecule reacting with two different protein molecules, leading to crosslinking and aggregation. However, with a monofunctional PEG like this compound, this is less likely unless the protein itself forms reactive oligomers.

  • Conformational Changes: The covalent modification at specific sites can induce local or global conformational changes in the protein, potentially exposing hydrophobic regions that can then interact to form aggregates.[1]

Q3: What are the first steps I should take to troubleshoot aggregation?

When encountering aggregation, a systematic approach to optimization is recommended. Start by evaluating and adjusting the following key parameters:

  • Reaction Buffer Composition: Ensure the buffer pH is optimal for both the protein's stability and the PEGylation reaction. For thiol-reactive PEGylation, a pH range of 7.0-8.5 is common.[5] Consider adding stabilizing excipients.

  • PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can lead to over-PEGylation and aggregation.[5] It is crucial to titrate the molar ratio to find the optimal balance between PEGylation efficiency and protein stability.

  • Protein Concentration: High protein concentrations can favor intermolecular aggregation.[3][4] Try reducing the protein concentration during the reaction.

  • Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down both the PEGylation reaction and the aggregation process, often leading to a better outcome.[5]

Troubleshooting Guides

Issue 1: Visible Precipitation or Turbidity During or After the PEGylation Reaction

Visible precipitates or a cloudy appearance in the reaction mixture are clear indicators of severe aggregation.

G start Visible Aggregation (Precipitation/Turbidity) step1 Reduce Concentrations start->step1 High protein or PEG concentration? step2 Optimize Buffer Conditions step1->step2 Test range (e.g., 0.5-5 mg/mL protein) and lower PEG:protein ratio step3 Lower Reaction Temperature step2->step3 Is buffer pH/ionic strength optimal for protein stability? step4 Modify Reagent Addition step3->step4 Conduct reaction at 4°C instead of room temperature end Aggregation Minimized step4->end Add PEG reagent stepwise instead of all at once

Caption: Troubleshooting workflow for visible aggregation.

ParameterRecommendationRationale
Protein Concentration Test a range of lower concentrations (e.g., 0.5, 1, 2 mg/mL).[3]Reduces the likelihood of intermolecular interactions and aggregation.[4]
PEG:Protein Molar Ratio Evaluate a range of molar excess values (e.g., 1:1, 5:1, 10:1).[3]A lower ratio can prevent over-PEGylation, which may alter protein solubility.[5]
Buffer pH Screen a pH range around the protein's isoelectric point (pI) and its known stability optimum (e.g., pH 6.5, 7.0, 7.5, 8.0).[3]Proteins are often least soluble at their pI. Moving the pH away from the pI can increase net charge and repulsion between molecules.[6]
Ionic Strength Modify the salt concentration (e.g., 50 mM, 150 mM, 300 mM NaCl).Salt concentration affects electrostatic interactions within and between protein molecules.[6]
Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[5]Slows down both the reaction and aggregation kinetics, allowing for more controlled PEGylation.[5]
Reagent Addition Add the dissolved this compound to the protein solution slowly and with gentle mixing, or in a stepwise manner.[5]Prevents localized high concentrations of the PEG reagent that can cause rapid, uncontrolled reactions and precipitation.[5]
Issue 2: Soluble Aggregates Detected by Analytical Methods (e.g., SEC)

Even without visible precipitation, soluble high molecular weight (HMW) species may form. These are often detected by techniques like Size Exclusion Chromatography (SEC).

G start Soluble Aggregates Detected (e.g., by SEC) step1 Add Stabilizing Excipients start->step1 Is protein stability marginal? step2 Refine PEG:Protein Ratio and Reaction Time step1->step2 Excipients insufficient? step3 Evaluate PEG Chain Length step2->step3 Further optimization needed? step4 Purification Strategy step3->step4 Aggregation persists? end Monomeric PEG-Protein Yield Increased step4->end Separate monomer from aggregates

References

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Characterization of m-PEG6-Br and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of polyethylene glycol (PEG) is a cornerstone of modern drug delivery and bioconjugation. The precise characterization of these PEG derivatives is paramount to ensure the quality, efficacy, and safety of the final therapeutic product. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for the structural elucidation and quantitative analysis of PEGylated molecules. This guide provides a comprehensive comparison of the NMR spectroscopic features of methoxy-poly(ethylene glycol)6-bromide (m-PEG6-Br) and its common alternatives, supported by experimental data and detailed protocols.

Performance Comparison: ¹H and ¹³C NMR Data

The chemical environment of the terminal functional group in a PEG derivative significantly influences the chemical shifts of nearby protons and carbons. These shifts serve as diagnostic markers for successful functionalization and can be used to quantify the degree of substitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a PEG derivative is dominated by the strong signal of the repeating ethylene glycol units, typically appearing as a broad multiplet around 3.6 ppm. The signals from the terminal methoxy group and the functionalized end-group are of lower intensity but provide crucial structural information.

One of the key challenges in the ¹H NMR analysis of high molecular weight PEGs is the potential overlap of terminal group signals with the broad backbone peak. However, for shorter PEG chains like this compound, these signals are generally well-resolved. A critical aspect of accurate analysis is the consideration of ¹H-¹³C satellite peaks, which arise from the 1.1% natural abundance of ¹³C. These satellite peaks, flanking the main PEG backbone signal, can be mistaken for impurities or terminal group signals if not correctly identified.[1][2] In fact, their integration relative to a terminal proton signal can be used to accurately determine the molecular weight and degree of functionalization.[1]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for m-PEG6-X in CDCl₃

ProtonsThis compound (Estimated)m-PEG-OH[3]m-PEG-Ester[1][3]
CH₃ O-~3.38 (s)3.38 (s)3.38 (s)
-OCH₂CH₂ O- (backbone)~3.64 (m)~3.64 (m)~3.64 (m)
-OCH₂ CH₂-Br~3.80 (t)--
-OCH₂CH₂ -Br~3.45 (t)--
-OCH₂ CH₂-OH-~3.70 (t)-
-OCH₂CH₂ -OH-~3.55 (t)-
-OCH₂ CH₂-O(C=O)R--~4.28 (t)
-OCH₂CH₂ -O(C=O)R--~3.75 (t)

Note: Chemical shifts are referenced to TMS at 0 ppm. Multiplicities are denoted as (s) for singlet, (t) for triplet, and (m) for multiplet. Estimated values for this compound are based on typical shifts for alkyl bromides and data for similar PEG structures.[4]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy offers a wider spectral dispersion, often allowing for the unambiguous identification of each carbon atom in the PEG derivative. The chemical shift of the carbon atom directly attached to the functional group is particularly informative.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for m-PEG6-X in CDCl₃

CarbonThis compound (Estimated)m-PEG-OHm-PEG-Ester
CH₃ O-~59.0~59.0~59.0
-OCH₂CH₂ O- (backbone)~70.5~70.5~70.5
-OCH₂ CH₂-Br~71.3--
-OCH₂CH₂ -Br~30.2--
-OCH₂ CH₂-OH-~72.5-
-OCH₂CH₂ -OH-~61.5-
-OCH₂ CH₂-O(C=O)R--~69.1
-OCH₂CH₂ -O(C=O)R--~63.8
-O(C=O)R--~171.1

Note: Chemical shifts are referenced to TMS at 0 ppm. Estimated values for this compound are based on typical shifts for alkyl bromides.[5][6]

Experimental Protocols

Quantitative ¹H NMR (qNMR) for Determination of Functionalization

This protocol outlines the steps for determining the degree of functionalization of this compound using ¹H NMR, with a particular focus on the utilization of ¹H-¹³C satellite peaks for enhanced accuracy.[1]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound product.

  • Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., maleic anhydride). The internal standard should have a sharp signal in a region of the spectrum that does not overlap with the analyte signals.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration. For PEG derivatives, a D1 of 10-15 seconds is often sufficient.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals of interest, especially the terminal group protons and the ¹³C satellite peaks.

3. Data Processing and Analysis:

  • Apply Fourier transformation and phase correction to the acquired FID.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Carefully integrate the following signals:

    • The methoxy protons (CH₃O-) of the m-PEG chain (e.g., ~3.38 ppm).

    • The protons on the carbon adjacent to the bromine atom (-OCH₂CH₂-Br).

    • The ¹³C satellite peaks of the main PEG backbone signal. These are typically located at approximately ±0.175 ppm from the central peak at 400 MHz.[1]

  • The degree of functionalization can be calculated by comparing the integration of the terminal group protons to the integration of the methoxy protons or the ¹³C satellite peaks.

Visualizations

m_PEG6_Br_Structure cluster_peg CH3 CH₃-O- PEG1 (CH₂CH₂O) CH3->PEG1 PEG2 PEG3 -CH₂CH₂-Br PEG2->PEG3

Caption: Molecular structure of this compound.

NMR_Characterization_Workflow cluster_analysis Spectral Analysis start This compound Sample dissolve Dissolve in Deuterated Solvent with Internal Standard start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube acquire Acquire ¹H and ¹³C NMR Spectra nmr_tube->acquire process Process NMR Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra process->analyze chem_shift Chemical Shift Analysis (Identify Functional Groups) analyze->chem_shift integration Integration Analysis (Determine Purity & Functionalization) analyze->integration coupling Coupling Constant Analysis (Confirm Structure) analyze->coupling end Characterized Product chem_shift->end integration->end coupling->end

Caption: Experimental workflow for NMR characterization.

Quantification_Logic title Quantification of Functionalization integrals Measure Integrals of: - Methoxy Protons (I_methoxy) - Terminal CH₂-Br Protons (I_terminal) - ¹³C Satellite Peaks (I_satellite) ratio1 Ratio 1: (I_terminal / 2) / (I_methoxy / 3) integrals->ratio1 ratio2 Ratio 2: (I_terminal / 2) / (I_satellite / (0.011 * 4 * n)) integrals->ratio2 result Degree of Functionalization (%) ratio1->result ratio2->result

Caption: Logic for quantifying functionalization degree.

References

A Comparative Guide to Mass Spectrometry Analysis of m-PEG6-Br Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of m-PEG6-Br as a peptide labeling reagent for mass spectrometry (MS) analysis, pitted against established alternatives. The unique combination of a polyethylene glycol (PEG) linker and a bromine atom in this compound offers a distinctive isotopic signature for confident identification and quantification of labeled peptides. This document outlines the expected performance of this compound, supported by data from analogous brominated labeling reagents, and provides detailed experimental protocols for its application.

Performance Comparison: this compound vs. Alternatives

The selection of a labeling reagent is critical for the success of quantitative proteomic experiments. Here, we compare the key characteristics of this compound with two widely used classes of labeling reagents: a standard alkylating agent (Iodoacetamide) and an isobaric labeling reagent (Tandem Mass Tags - TMT).

Table 1: Comparison of Labeling Reagent Properties

FeatureThis compound (Expected)Iodoacetamide (IAM)Tandem Mass Tags (TMT)
Target Residue(s) Primary amines (N-terminus, Lysine)CysteinePrimary amines (N-terminus, Lysine)
Reaction Type N-acylationS-AlkylationN-acylation
Monoisotopic Mass Shift +351.12 Da (for 79Br) / +353.12 Da (for 81Br)+57.02 DaVaries by reagent (e.g., TMTpro™ is +304.21 Da)
Specificity High for primary aminesHigh for Cysteine, with some off-target reactionsHigh for primary amines
Labeling Efficiency Expected to be high and comparable to other NHS-estersHigh under reducing conditionsHigh
Quantification Strategy MS1-based, relies on the isotopic signature of bromineLabel-free or in conjunction with isotopic labelingMS2/MS3-based, relies on reporter ions
Multiplexing Capability Primarily for 2-plex (light vs. heavy bromine isotopes) or relative quantification against an internal standardLimited to label-free approaches unless isotopically labeled IAM is usedHigh (up to 18-plex with TMTpro™)[1]
Key Advantage Distinct isotopic pattern for easy identification of labeled peptides.[2][3]Simple and effective for cysteine modification.High multiplexing capacity for comparative studies.[1]
Potential Limitation Limited multiplexing. Potential for PEG to influence peptide fragmentation.Only labels cysteine-containing peptides.Reporter ion ratio compression in complex samples.

Experimental Data: Performance Metrics

While direct experimental data for this compound is not widely available in peer-reviewed literature, we can infer its performance based on studies utilizing similar bromine-containing labeling probes. The following table summarizes the expected performance characteristics, drawing parallels from a study on the D-BPBr probe, a novel bromine-labeled reagent for amino acid analysis.[2][3]

Table 2: Expected Performance of this compound in Quantitative MS Analysis

ParameterExpected Performance for this compoundRationale/Supporting Data from Analogs
Labeling Efficiency > 95%NHS-ester chemistry is highly efficient for labeling primary amines.
MS1 Isotopic Signature Distinct M and M+2 peaks with ~1:1 intensity ratio.[2][3]The natural abundance of 79Br and 81Br isotopes is approximately 1:1.
Limit of Detection (LOD) Low fmol to high amol rangePEGylation can enhance ionization efficiency, and the distinct isotopic signature aids in distinguishing signal from noise.
Quantitative Accuracy High, with linear response over several orders of magnitudeBromine-labeled standards have shown good linearity in quantitative assays.[2][3]
Fragmentation Efficiency Potentially altered due to the PEG chainPEG chains can influence peptide fragmentation patterns, sometimes leading to dominant neutral losses of ethylene glycol units.

Experimental Protocols

Detailed methodologies are crucial for the successful application of any labeling reagent. Below are the protocols for peptide labeling with this compound and subsequent mass spectrometry analysis.

Protocol 1: Labeling of Peptides with this compound

This protocol is adapted from standard procedures for NHS-ester based labeling of peptides.

Materials:

  • Peptide sample (lyophilized)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Solid Phase Extraction (SPE) C18 cartridges for desalting

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound NHS ester to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound by dissolving the required amount in anhydrous DMF or DMSO. This solution should be prepared fresh before each use.

  • Peptide Sample Preparation:

    • Dissolve the lyophilized peptide sample in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the 10 mM this compound stock solution to the peptide solution.

    • Vortex the mixture gently and incubate for 1 hour at room temperature.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted this compound.

  • Sample Cleanup:

    • Desalt the labeled peptide sample using a C18 SPE cartridge to remove excess reagent and buffer components.

    • Elute the labeled peptides with an appropriate solvent (e.g., 50% acetonitrile in 0.1% formic acid).

    • Lyophilize the purified labeled peptide sample.

Protocol 2: Mass Spectrometry Analysis of this compound Labeled Peptides

This protocol outlines a general workflow for LC-MS/MS analysis.

Instrumentation and Columns:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Reversed-phase C18 analytical column (e.g., 75 µm ID x 15 cm).

LC-MS/MS Parameters:

  • Sample Loading:

    • Reconstitute the lyophilized labeled peptide sample in 0.1% formic acid in water.

    • Load an appropriate amount of the sample onto the analytical column.

  • Chromatographic Separation:

    • Use a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) to elute the peptides. A typical gradient might be 5-40% B over 60 minutes.

  • Mass Spectrometry Analysis:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • MS1 Scan:

      • Scan range: m/z 350-1800

      • Resolution: 60,000 or higher

      • Look for the characteristic 1:1 isotopic pattern of bromine-labeled peptides (M and M+2 separated by ~2 Da).

    • MS2 Scan (CID/HCD):

      • Select the top 10-20 most intense precursor ions for fragmentation.

      • Use a normalized collision energy (NCE) of 25-30%.

      • Analyze the fragment ions in a high-resolution analyzer.

Visualizing the Workflow and Data

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G Experimental Workflow for this compound Labeling and MS Analysis cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_cleanup Cleanup cluster_analysis Analysis Peptide_Sample Peptide Sample in Buffer Reaction Incubate at RT for 1h Peptide_Sample->Reaction mPEG6Br This compound NHS Ester Solution mPEG6Br->Reaction Quench Quench with Tris Buffer Reaction->Quench SPE SPE Desalting (C18) Quench->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: A flowchart of the experimental workflow for labeling peptides with this compound and subsequent analysis by mass spectrometry.

G Expected MS1 Isotopic Pattern of a Brominated Peptide cluster_ms1 MS1 Spectrum cluster_peaks Expected MS1 Isotopic Pattern of a Brominated Peptide a M b M+2 p1 p2 xlabel m/z ylabel Relative Intensity

Caption: A diagram illustrating the characteristic 1:1 isotopic pattern of a peptide labeled with a single bromine atom in an MS1 spectrum.

G Simplified Fragmentation of an this compound Labeled Peptide Precursor [M+H]+ b_ions b-ions Precursor->b_ions CID/HCD y_ions y-ions Precursor->y_ions CID/HCD Neutral_Loss Neutral Loss of (C2H4O)n Precursor->Neutral_Loss CID/HCD Immonium_ions Immonium Ions b_ions->Immonium_ions y_ions->Immonium_ions

Caption: A simplified diagram showing the potential fragmentation pathways of an this compound labeled peptide upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

References

m-PEG6-Br vs. m-PEG6-OH: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a suitable linker is a critical step in the design of bioconjugates. Polyethylene glycol (PEG) linkers are widely favored for their ability to improve the solubility, stability, and pharmacokinetic properties of biomolecules. This guide provides an in-depth comparison of two common PEG6 linkers, m-PEG6-Br and m-PEG6-OH, to aid in the selection of the optimal reagent for specific bioconjugation needs.

The primary difference between this compound and m-PEG6-OH lies in their terminal functional groups and, consequently, their reactivity and conjugation strategy. While this compound features a reactive bromide group, m-PEG6-OH possesses a hydroxyl group that requires activation prior to conjugation. This fundamental distinction dictates the reaction pathways, experimental protocols, and ultimately the suitability of each linker for a given application.

At a Glance: Key Differences and Performance Metrics

FeatureThis compoundm-PEG6-OH
Chemical Structure Methoxy-PEG6-BromideMethoxy-PEG6-Hydroxide
Formula C13H27BrO6C13H28O7
Molecular Weight 359.26 g/mol 296.36 g/mol
Conjugation Strategy One-step nucleophilic substitution (alkylation)Two-step: Activation followed by nucleophilic substitution
Primary Target(s) Thiols (cysteine), Amines (lysine)Amines (lysine), Thiols (cysteine)
Reactivity Directly reactive with nucleophilesRequires activation to a sulfonate ester (e.g., tosylate, mesylate)
Reaction pH Typically neutral to slightly basic (pH 7-8.5) for thiol alkylationActivation: Basic (e.g., with pyridine); Conjugation: pH 7.5-8.5 for amines
Linkage Stability Stable thioether or secondary amine bondStable secondary amine or thioether bond
Potential for Side Reactions Possible reaction with other nucleophilesPotential for side reactions during activation and conjugation steps

Reaction Mechanisms and Experimental Workflows

The choice between this compound and m-PEG6-OH dictates the entire workflow of a bioconjugation experiment. Below are diagrams illustrating the distinct pathways for each linker.

This compound: One-Step Alkylation

This compound reacts directly with nucleophilic residues on a biomolecule, such as the thiol group of a cysteine residue, in a one-step nucleophilic substitution reaction. The bromide ion serves as a good leaving group, facilitating the formation of a stable thioether bond.

G cluster_0 Bioconjugation with this compound This compound This compound Reaction Reaction This compound->Reaction Protein-SH Protein-SH Protein-SH->Reaction Purification Purification Reaction->Purification One-step Alkylation PEGylated_Protein PEGylated_Protein Purification->PEGylated_Protein

Caption: Workflow for bioconjugation using this compound.

m-PEG6-OH: Two-Step Activation and Conjugation

The hydroxyl group of m-PEG6-OH is not sufficiently reactive for direct bioconjugation. Therefore, a two-step process is necessary. First, the hydroxyl group is activated, typically by converting it into a sulfonate ester such as a tosylate, using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This activated PEG is then purified and subsequently reacted with a nucleophilic residue on the target biomolecule.

G cluster_1 Bioconjugation with m-PEG6-OH m-PEG6-OH m-PEG6-OH Activation Activation (e.g., with TsCl) m-PEG6-OH->Activation Activated_PEG m-PEG6-OTs Activation->Activated_PEG Purification1 Purification Activated_PEG->Purification1 Conjugation Conjugation Purification1->Conjugation Protein-NH2 Protein-NH2 Protein-NH2->Conjugation Purification2 Purification Conjugation->Purification2 PEGylated_Protein PEGylated_Protein Purification2->PEGylated_Protein

Caption: Workflow for bioconjugation using m-PEG6-OH.

Experimental Protocols

Protocol 1: Thiol-Specific PEGylation with this compound

This protocol describes the conjugation of this compound to a cysteine residue on a protein.

Materials:

  • Protein with an accessible cysteine residue

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in PBS buffer. If the target cysteine is in a disulfide bond, reduce the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the excess TCEP by buffer exchange.

  • PEGylation Reaction: Dissolve this compound in DMSO to prepare a stock solution. Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: Quench the reaction by adding L-cysteine to a final concentration of 10 mM and incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Protocol 2: Amine-Specific PEGylation with Activated m-PEG6-OH

This protocol outlines the activation of m-PEG6-OH to m-PEG6-tosylate and its subsequent conjugation to a lysine residue on a protein.

Part A: Activation of m-PEG6-OH

Materials:

  • m-PEG6-OH

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Diethyl ether

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve m-PEG6-OH in anhydrous DCM under an inert atmosphere (e.g., argon). Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add anhydrous pyridine to the solution, followed by the dropwise addition of TsCl (1.2 equivalents).

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture with cold water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the solution using a rotary evaporator. Precipitate the m-PEG6-tosylate by adding the concentrated solution to cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.

  • Characterization: Confirm the structure of m-PEG6-tosylate by NMR spectroscopy.

Part B: Conjugation of m-PEG6-Tosylate to a Protein

Materials:

  • m-PEG6-tosylate

  • Protein with accessible lysine residues

  • Borate buffer (pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Protein Preparation: Dissolve the protein in borate buffer (pH 8.5).

  • PEGylation Reaction: Dissolve the purified m-PEG6-tosylate in the protein solution. A molar ratio of 20:1 (PEG:protein) is a good starting point.

  • Incubation: Gently mix the solution and incubate at room temperature for 4-6 hours.

  • Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry.

Performance Comparison and Recommendations

The choice between this compound and m-PEG6-OH depends on several factors, including the target biomolecule, the desired site of conjugation, and the experimental setup.

This compound: The Direct Approach

  • Advantages:

    • One-step reaction: Simplifies the experimental workflow and reduces the number of purification steps.

    • Good for thiol-specific conjugation: Alkylation of thiols is a relatively efficient and specific reaction under mild conditions.

  • Disadvantages:

    • Lower reactivity towards amines: While it can react with amines, the conditions are generally harsher than for thiol alkylation, and the efficiency may be lower compared to activated esters.

    • Potential for lower site-specificity: The reactivity of alkyl halides can sometimes lead to off-target modifications if multiple nucleophilic residues are present and accessible.

m-PEG6-OH: The Versatile Precursor

  • Advantages:

    • High reactivity after activation: Sulfonate esters are highly reactive towards primary amines, leading to efficient conjugation.

    • Versatility: The hydroxyl group can be activated to various reactive species, allowing for a wider range of conjugation chemistries to be employed.

  • Disadvantages:

    • Two-step process: Requires an additional activation and purification step, which can be time-consuming and may lead to a lower overall yield.

    • Harsh activation conditions: The use of organic solvents and bases during the activation step may not be suitable for all biomolecules.

Conclusion: Which is Better for Your Bioconjugation?

There is no single "better" reagent; the optimal choice is application-dependent.

  • Choose this compound when your primary goal is to conjugate to an accessible cysteine residue in a straightforward, one-step process. It is particularly well-suited for proteins where thiol-specific modification is desired and a simple protocol is a priority.

  • Choose m-PEG6-OH when you need to target lysine residues with high efficiency or when you require the flexibility to explore different activation chemistries. The two-step process, while more involved, provides a highly reactive PEG derivative that can lead to high conjugation yields with primary amines.

For any bioconjugation strategy, optimization of reaction conditions, including stoichiometry, pH, and incubation time, is crucial to achieve the desired degree of PEGylation while preserving the biological activity of the target molecule.

The Sweet Spot of Spacing: Advantages of m-PEG6-Br Over Longer PEG Chain Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Polyethylene glycol (PEG) linkers are widely employed to connect therapeutic payloads to biomolecules, such as antibodies in Antibody-Drug Conjugates (ADCs). While longer PEG chains are often utilized to enhance solubility and extend circulation half-life, shorter PEG linkers, specifically m-PEG6-Br, offer a unique set of advantages that can be pivotal for optimizing the therapeutic window of a bioconjugate. This guide provides an objective comparison of this compound with its longer-chain counterparts, supported by experimental data and detailed methodologies.

Key Advantages of this compound

The selection of an optimal PEG linker length is a balancing act between hydrophilicity, steric hindrance, and pharmacokinetic properties. While longer PEG chains can improve solubility and reduce immunogenicity, they can also introduce disadvantages such as decreased drug potency and altered biodistribution.[1][2] this compound, a monodisperse PEG linker with six ethylene glycol units, often resides in a "sweet spot," providing sufficient hydrophilicity to mitigate the aggregation of hydrophobic payloads without the detrimental effects of excessive PEGylation.[3]

The primary advantages of using a shorter PEG linker like this compound include:

  • Reduced Steric Hindrance: Shorter linkers minimize the spatial barrier between the conjugated payload and its target, which can be crucial for efficient cell internalization and cytotoxicity.[4][5] Longer PEG chains can create a "shielding" effect, potentially hindering the binding of the targeting moiety to its receptor or the action of the payload within the cell.[4][5]

  • Potentially Enhanced In Vitro Potency: By minimizing steric hindrance, shorter PEG linkers can lead to higher in vitro cytotoxicity.[2] This is particularly relevant for ADCs, where the linker must allow for the efficient release and action of the cytotoxic drug upon internalization into the target cell.

  • Favorable Pharmacokinetics for Specific Applications: While longer PEGs are known to extend plasma half-life, this is not always advantageous.[1][6] For applications like immuno-PET imaging, a shorter PEG linker can lead to faster clearance from the blood, resulting in higher contrast images at earlier time points.[7]

  • Improved Synthesis and Purification: Shorter, monodisperse PEG linkers like this compound are often easier to synthesize and purify compared to their longer, more polydisperse counterparts.[8] This can lead to more homogenous bioconjugates with a well-defined drug-to-antibody ratio (DAR).[3]

Comparative Data: this compound vs. Longer PEG Linkers

The following tables summarize quantitative data from various studies, comparing the performance of bioconjugates with different PEG linker lengths. It is important to note that the data is synthesized from studies using different molecules and experimental models, which may influence the results.

Propertym-PEG6-LinkerLonger PEG Linkers (e.g., PEG12, PEG24)Rationale & References
Hydrophilicity Provides sufficient hydrophilicity to counteract the hydrophobicity of many payloads, reducing aggregation.Offer greater hydrophilicity, which can be beneficial for highly hydrophobic payloads or high DAR conjugates.Shorter PEGs can effectively increase the hydrophilicity of the conjugate, mitigating aggregation without the potential downsides of longer chains.[1][3]
Steric Hindrance Minimal steric hindrance, potentially allowing for more efficient target binding and payload delivery.Increased steric hindrance can shield the payload or the targeting moiety, potentially reducing efficacy.The flexible nature of longer PEG chains can create a larger hydrodynamic radius, which may interfere with biological interactions.[4][5]
In Vitro Cytotoxicity (IC50) Often results in lower IC50 values (higher potency) due to reduced steric hindrance and more efficient payload release/action.May lead to higher IC50 values (lower potency) as the longer PEG chain can impede the payload's mechanism of action.Studies have shown that increasing PEG linker length can be accompanied by a decrease in in vitro cytotoxicity.[1][2]
Pharmacokinetics (Plasma Half-life) Generally results in a shorter plasma half-life compared to longer PEGs. This can be advantageous for applications requiring rapid clearance.Significantly increases plasma half-life by increasing the hydrodynamic radius and reducing renal clearance.The choice of PEG length allows for the fine-tuning of the pharmacokinetic profile to suit the therapeutic application.[1][6][9]
Aggregation Effectively reduces aggregation for many ADCs, especially at lower to moderate DARs.More effective at preventing aggregation for ADCs with highly hydrophobic payloads or very high DARs.The hydrophilic nature of PEG helps to prevent the aggregation of hydrophobic drug-linker complexes on the antibody surface.[10][11]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to support the design of comparable studies.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using m-PEG-Br Linkers

This protocol describes a general method for conjugating a thiol-reactive payload to an antibody via a bromo-PEG linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound or a longer chain m-PEGn-Br linker

  • Thiol-containing cytotoxic payload

  • Reducing agent (e.g., TCEP)

  • Reaction buffer (e.g., PBS with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a 5-10 molar excess of TCEP for 1-2 hours at 37°C to reduce interchain disulfide bonds and generate free thiol groups.

  • Linker-Payload Conjugation:

    • Dissolve the m-PEGn-Br linker and the thiol-containing payload in an organic co-solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced antibody at a molar ratio calculated to achieve the desired DAR.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted linker-payload.

  • Purification:

    • Purify the ADC using size-exclusion chromatography to remove unreacted linker-payload, excess quenching reagent, and any aggregated protein.

  • Characterization:

    • Characterize the purified ADC for DAR, purity, and aggregation using techniques such as HIC-HPLC, RP-HPLC, and SEC-MALS.[12][][14][15][16]

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

This assay measures the ability of an ADC to kill cancer cells and is a primary indicator of its potency.[17][18][19][20]

Materials:

  • Target cancer cell line

  • Antigen-negative control cell line

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADCs with different PEG linker lengths

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media.

    • Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization:

    • Remove the media and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each ADC.

Protocol 3: Pharmacokinetic Study in Rodents

This study evaluates the plasma clearance and half-life of ADCs with different PEG linker lengths.[1]

Materials:

  • Rodent model (e.g., mice or rats)

  • ADCs with different PEG linker lengths

  • Dosing and blood collection supplies

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • ADC Administration:

    • Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to the animals.

  • Blood Sampling:

    • Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours) post-injection.

  • Plasma Preparation:

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantification of ADC:

    • Measure the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.

  • Data Analysis:

    • Perform pharmacokinetic analysis to determine key parameters such as clearance, volume of distribution, and plasma half-life.

Visualizing the Impact of PEG Linker Length

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound and longer PEG linkers.

ADC_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis mAb Monoclonal Antibody Reduction Antibody Reduction (TCEP) mAb->Reduction Payload Thiol-Payload Conjugation Linker-Payload Conjugation Payload->Conjugation Linker m-PEGn-Br Linker Linker->Conjugation Reduction->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC) Quenching->Purification Characterization Characterization (HIC, RP-HPLC, SEC-MALS) Purification->Characterization

Figure 1: General workflow for the synthesis and analysis of an ADC.

Steric_Hindrance_Comparison cluster_short This compound Linker cluster_long Longer PEG Linker Antibody_short Antibody Payload_short Payload Antibody_short->Payload_short m-PEG6 Receptor_short Target Receptor Payload_short->Receptor_short Efficient Binding Antibody_long Antibody Payload_long Payload Antibody_long->Payload_long Long PEG Receptor_long Target Receptor Payload_long->Receptor_long Potential Steric Hindrance

Figure 2: Steric hindrance comparison of short vs. long PEG linkers.

ADC_Internalization_Pathway ADC ADC binds to Target Receptor Internalization Internalization via Endocytosis ADC->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cell_Death Apoptosis/ Cell Death Payload_Release->Cell_Death

Figure 3: A simplified signaling pathway of ADC internalization and action.

Conclusion

The selection of a PEG linker is a critical decision in the design of bioconjugates. While longer PEG chains offer distinct advantages in terms of solubility and circulation half-life, the use of a shorter linker like this compound can provide a superior balance of properties for many applications. By minimizing steric hindrance, shorter linkers can enhance in vitro potency and offer more favorable pharmacokinetics for specific therapeutic or diagnostic purposes. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally select the optimal PEG linker length to maximize the therapeutic potential of their bioconjugates.

References

Evaluating the Stability of Bioconjugate Bonds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates. The bond formed by the linker must be stable enough to prevent premature payload release in systemic circulation, yet in some cases, labile enough to ensure efficient payload delivery at the target site. This guide provides an objective comparison of the stability of the bond formed by m-PEG6-Br with other common linker alternatives, supported by experimental data and detailed protocols.

This compound (methoxy-polyethylene glycol (6)-bromide) is a popular linker for bioconjugation due to the hydrophilic nature of the PEG spacer, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The terminal bromide is an excellent leaving group for nucleophilic substitution reactions with functional groups such as thiols, amines, and hydroxyls, forming stable thioether, amine, or ether bonds, respectively.[1][3] This guide will evaluate the stability of these bonds in comparison to other widely used linkages in the field of bioconjugation.

Chemical Structure and Reactivity of this compound

The fundamental reaction of this compound involves the displacement of the bromide ion by a nucleophile (e.g., from a protein, peptide, or small molecule drug). This forms a stable, non-cleavable covalent bond.

cluster_reactants Reactants cluster_product Product mPEG6Br This compound Conjugate m-PEG6-Biomolecule (Stable Conjugate) mPEG6Br->Conjugate Nucleophilic Substitution Nucleophile Biomolecule-Nu (e.g., -SH, -NH2, -OH) Nucleophile->Conjugate

Caption: Reaction of this compound with a biomolecule.

Comparative Stability of Bioconjugate Linkages

The stability of a linker is paramount and is often evaluated by its half-life in plasma or serum. The bonds formed by this compound are generally considered highly stable and fall into the category of non-cleavable linkers.[4]

Non-Cleavable Linkers: These linkers create a permanent bond between the biomolecule and the payload. The payload is typically released after the complete degradation of the biomolecule, for example, within the lysosome.[5]

  • Thioether/Ether/Amine Bonds (from this compound): The carbon-sulfur (thioether), carbon-oxygen (ether), and carbon-nitrogen (amine) bonds formed via nucleophilic substitution with this compound are highly stable under physiological conditions.[6] Ether bonds, in particular, are notoriously robust and generally require specific enzymatic activity for cleavage, which is not prevalent in human plasma.[7][8] Thioether and amine bonds formed through alkylation are also very stable.

  • Maleimide-Thiol Adducts: While forming a thioether bond, the linkage created by the reaction of a maleimide with a thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione and albumin in the plasma.[9][10] This can lead to premature payload release. Next-generation maleimides have been developed to improve stability.[11]

Cleavable Linkers: These are designed to be cleaved by specific triggers present at the target site, such as low pH or specific enzymes.[3][5]

  • Hydrazones: These linkers are acid-labile and are designed to release their payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[12][13] However, they can exhibit instability at physiological pH (7.4), leading to premature drug release.[12]

  • Disulfides: These linkers are cleaved in the reducing environment inside cells, where the concentration of glutathione is significantly higher than in the bloodstream. This provides a mechanism for intracellular drug release.

  • Peptide Linkers (e.g., Val-Cit): These linkers are designed to be cleaved by specific enzymes, such as cathepsin B, which are highly active in the lysosomal compartment of tumor cells.[14] They generally exhibit high stability in plasma.[3]

The following table summarizes the stability of various linker types based on available data.

Linker TypeBond FormedCleavage MechanismRelative Plasma StabilityTypical Half-life (t½) in Human Plasma
This compound derived Thioether, Ether, AmineNon-cleavable (stable)Very High> 1 week (estimated based on bond type)
Maleimide ThioetherNon-cleavable, but susceptible to retro-Michael additionModerate to HighVariable (hours to days), dependent on conjugation site and maleimide structure[15][16]
Hydrazone HydrazonepH-sensitive (acidic)Low to ModerateHours to days at pH 7.4; minutes to hours at pH 5.0[13]
Disulfide DisulfideRedox-sensitiveModerateVariable, dependent on steric hindrance around the bond
Val-Cit Peptide AmideEnzymatic (Cathepsin B)High> 100 hours[3]
Oxime OximeMore stable than hydrazoneHighGenerally stable at pH 7.4[17]

Experimental Protocols for Stability Assessment

To quantitatively evaluate the stability of a bioconjugate, in vitro and in vivo studies are essential.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the bioconjugate and the rate of payload deconjugation in plasma.[8]

Methodology:

  • Incubation: Incubate the purified bioconjugate at a defined concentration (e.g., 100 µg/mL) in human, rat, or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

  • Sample Preparation: Immediately quench the reaction by adding an excess of cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins. Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact bioconjugate, free payload, and any degradation products.[18]

  • Data Interpretation: Plot the percentage of intact conjugate versus time to determine the half-life (t½) of the conjugate in plasma.

cluster_workflow In Vitro Plasma Stability Workflow Start Start: Purified Bioconjugate Incubate Incubate with Plasma (37°C) Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction (e.g., cold Acetonitrile) Sample->Quench Analyze Analyze by LC-MS Quench->Analyze Data Determine Half-life (t½) Analyze->Data

Caption: Experimental workflow for in vitro plasma stability assay.

In Vivo Pharmacokinetic (PK) Studies

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the bioconjugate.

Methodology:

  • Administration: Administer a single intravenous (IV) dose of the bioconjugate to an appropriate animal model (e.g., mice or rats).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Bioanalysis: Analyze the plasma samples using validated bioanalytical methods, such as ELISA or LC-MS/MS, to determine the concentrations of:

    • Total biomolecule (e.g., total antibody)

    • Intact bioconjugate (e.g., antibody-drug conjugate)

    • Unconjugated payload

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for both the total biomolecule and the intact bioconjugate. A faster clearance of the intact conjugate compared to the total biomolecule is indicative of in vivo linker instability.

Logical Comparison of Linker Stability

The choice of linker depends on the desired mechanism of action for the bioconjugate.

cluster_comparison Linker Stability Comparison cluster_stable High Stability (Non-cleavable) cluster_conditionally_stable Conditionally Stable (Cleavable) cluster_less_stable Potentially Labile mPEG_Br m-PEG-Br derived (Thioether, Ether, Amine) ValCit Val-Cit (Enzymatic) Sulfone Sulfone-Thiol Maleimide Maleimide-Thiol Hydrazone Hydrazone (pH-sensitive) Disulfide Disulfide (Redox)

Caption: Logical categorization of linker stability.

Conclusion

The bond formed by the this compound linker through nucleophilic substitution results in a highly stable, non-cleavable linkage. This makes it an excellent choice for applications where the payload should remain attached to the biomolecule until the biomolecule itself is degraded, minimizing off-target effects and providing a long circulation half-life.

In contrast, alternative linkers offer a range of stabilities and release mechanisms. Cleavable linkers, such as hydrazones and peptide-based linkers, are designed for controlled payload release in specific microenvironments, which can be advantageous for certain therapeutic strategies. However, some widely used non-cleavable linkers, like those based on traditional maleimide chemistry, can exhibit unexpected lability in vivo.

The selection of an appropriate linker, therefore, requires a thorough evaluation of the desired pharmacokinetic profile and mechanism of action for the bioconjugate. For applications demanding maximum stability and a non-cleavable design, the bonds formed by this compound represent a robust and reliable choice. Quantitative stability studies, as outlined in the provided protocols, are crucial for validating the performance of any chosen linker in a specific bioconjugate context.

References

A Comparative Analysis of m-PEG6-Br and Other Crosslinking Agents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinking Strategy

In the landscape of advanced biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a crosslinking agent is a critical determinant of therapeutic efficacy, stability, and safety. This guide provides a comprehensive comparative analysis of m-PEG6-Br, a methoxy-polyethylene glycol-bromide linker with a six-unit PEG chain, against other commonly employed crosslinking agents. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their specific bioconjugation needs.

Executive Summary

Crosslinking agents are fundamental molecular tools that enable the covalent linkage of different molecules, such as antibodies to cytotoxic payloads or E3 ligase ligands to target protein binders. The properties of the linker, including its length, flexibility, hydrophilicity, and the chemistry of its reactive groups, profoundly influence the characteristics of the final bioconjugate.

This compound offers a combination of a hydrophilic PEG spacer and a reactive bromide group. The PEG chain enhances solubility, reduces aggregation, and can improve the pharmacokinetic profile of the conjugate[1]. The bromide group serves as a reactive handle for conjugation, typically with thiol groups on cysteine residues, forming a stable thioether bond[2]. This guide will compare the performance of this compound with other prevalent crosslinking chemistries, including maleimides and N-hydroxysuccinimide (NHS) esters, across key performance parameters.

Comparative Data of Crosslinking Agents

The selection of a crosslinking agent is often a trade-off between reaction efficiency, stability of the resulting conjugate, and the overall impact on the biological activity of the conjugated molecules. The following tables summarize key quantitative and qualitative data to facilitate a direct comparison.

Table 1: Comparison of Physicochemical and Reactive Properties

FeatureThis compoundMaleimide-PEGnNHS-Ester-PEGn
Reactive Group Bromo (-Br)MaleimidoN-Hydroxysuccinimide Ester
Target Functionality Thiols (Cysteine)Thiols (Cysteine)Primary Amines (Lysine)
Resulting Linkage ThioetherThiosuccinimideAmide
Linkage Stability High (Irreversible)[3]Variable (Prone to retro-Michael reaction and thiol exchange)[4][5]High (Stable)[2]
Reaction pH Neutral to slightly basic6.5 - 7.5[6]7.0 - 9.0[2]
Hydrophilicity HighModerate to High (depending on PEG length)Moderate to High (depending on PEG length)
Key Advantage Forms a highly stable thioether bond, less susceptible to exchange reactions.[3]Fast and highly specific reaction with thiols at physiological pH.Efficiently reacts with abundant lysine residues.
Key Disadvantage Slower reaction kinetics compared to maleimides.Potential for linker-drug dissociation in vivo.[4]Can lead to heterogeneous products due to multiple lysine residues on a protein surface.[2]

Table 2: Performance Comparison in Antibody-Drug Conjugates (ADCs)

ParameterADC with Thioether Linkage (from Bromo-PEG)ADC with Thiosuccinimide Linkage (from Maleimide-PEG)ADC with Amide Linkage (from NHS-Ester-PEG)
In Vitro Cytotoxicity (IC50) Generally potent, dependent on payload and target.Potent, but can be affected by linker instability.Potent, but heterogeneity can impact efficacy.
Plasma Stability High; reduced premature payload release.[7]Variable; susceptible to payload loss over time.[4][7]High linkage stability, but overall ADC stability can be affected by hydrophobicity.
Aggregation Propensity Low, due to the hydrophilic PEG spacer.[8][9]Can be higher, especially with hydrophobic payloads and linkers.[10]Dependent on overall hydrophobicity of the conjugate.[11]
Therapeutic Index Potentially improved due to higher stability and reduced off-target toxicity.Can be limited by off-target toxicity from prematurely released payload.Can be variable due to product heterogeneity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments discussed in this guide.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Cysteine-Engineered Antibody)

Objective: To covalently attach this compound to a protein via a cysteine residue.

Materials:

  • Thiol-containing protein (e.g., cysteine-engineered mAb) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • This compound.

  • Reducing agent (e.g., TCEP, Tris(2-carboxyethyl)phosphine).

  • Reaction buffer (e.g., PBS with EDTA, pH 7.2-7.5).

  • Quenching solution (e.g., N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography (SEC) or affinity chromatography)[12][13][14].

Procedure:

  • Antibody Reduction (if necessary): If the cysteine residues are involved in disulfide bonds, a partial reduction is required. Incubate the antibody with a 10-fold molar excess of TCEP for 30 minutes at room temperature to expose the free thiol groups[15].

  • Buffer Exchange: Remove the reducing agent by buffer exchange into the reaction buffer using a desalting column.

  • Conjugation Reaction: Dissolve this compound in an appropriate solvent (e.g., DMSO) and add it to the reduced antibody solution at a 5- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching: Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted this compound and incubate for 30 minutes.

  • Purification: Purify the antibody-PEG conjugate using SEC to remove excess reagents and unconjugated linker.

  • Characterization: Characterize the conjugate by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload release in plasma.

Materials:

  • ADC of interest.

  • Human, mouse, or rat plasma.

  • Incubator at 37°C.

  • LC-MS/MS system for quantification of released payload[7][16].

  • Immunoaffinity capture beads (e.g., Protein A/G) for ADC capture[4].

Procedure:

  • Incubation: Incubate the ADC in plasma at a concentration of 1 mg/mL at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Preparation for Free Payload Analysis:

    • Precipitate plasma proteins by adding an equal volume of acetonitrile.

    • Centrifuge to pellet the proteins.

    • Collect the supernatant containing the released payload.

  • Sample Preparation for Intact ADC Analysis:

    • Capture the ADC from the plasma aliquots using immunoaffinity beads.

    • Wash the beads to remove unbound plasma proteins.

    • Elute the ADC from the beads.

  • Analysis:

    • Quantify the amount of released payload in the supernatant using LC-MS/MS[4].

    • Analyze the intact ADC to determine the change in drug-to-antibody ratio (DAR) over time, also by LC-MS[16].

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the conjugate.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of an ADC on a target cancer cell line.

Materials:

  • Target cancer cell line.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • ADC of interest and control antibodies.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[10].

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of ADC and PROTAC action, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_ADC_Synthesis cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody reduce Reduction (TCEP) mAb->reduce reduced_mAb Reduced mAb (Free Thiols) reduce->reduced_mAb conjugation Conjugation Reaction reduced_mAb->conjugation mPEG6Br This compound linker_payload Linker-Payload Conjugate mPEG6Br->linker_payload Reaction payload Cytotoxic Payload payload->linker_payload linker_payload->conjugation crude_ADC Crude ADC Mixture conjugation->crude_ADC purification Purification (SEC) crude_ADC->purification final_ADC Purified ADC purification->final_ADC

Caption: Workflow for the synthesis of an antibody-drug conjugate using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Antigen Receptor ADC->Receptor Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis

Caption: Simplified signaling pathway of ADC-induced apoptosis.

PROTAC_Mechanism_of_Action cluster_ternary_complex Ternary Complex Formation cluster_degradation Ubiquitination & Degradation PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing an this compound linker.

Conclusion

The selection of a crosslinking agent is a multifaceted decision that requires careful consideration of the desired properties of the final bioconjugate. This compound, with its ability to form stable thioether bonds and its inherent hydrophilicity, presents a compelling option for the development of robust and effective ADCs and PROTACs. The enhanced stability it offers can translate to an improved therapeutic index by minimizing premature drug release and associated off-target toxicities.

While maleimide-based linkers offer faster reaction kinetics, the potential for in vivo instability remains a significant concern. NHS ester-based conjugation to lysine residues is a well-established method but often results in heterogeneous products that can complicate development and characterization.

Ultimately, the optimal crosslinking strategy will depend on the specific application, the nature of the biomolecules being conjugated, and the desired therapeutic outcome. The data and protocols presented in this guide provide a solid foundation for researchers to navigate these choices and advance the development of next-generation biotherapeutics.

References

A Researcher's Guide to Assessing the Impact of m-PEG6-Br on Protein Function Post-Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in biopharmaceutical development. It offers a wealth of benefits, including enhanced serum half-life, improved stability, and reduced immunogenicity of therapeutic proteins. However, the choice of PEGylation reagent and conjugation strategy is critical, as it can significantly influence the bioactivity of the modified protein. This guide provides a comprehensive comparison of m-PEG6-Br, a thiol-reactive PEGylating agent, with other common alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Comparing this compound with Alternative PEGylation Reagents

The selection of a PEGylation reagent is dictated by the available functional groups on the protein surface and the desired properties of the final conjugate. This compound, with its terminal bromide, is designed for the alkylation of nucleophilic residues, primarily the thiol groups of cysteine residues. This offers a more targeted approach compared to amine-reactive reagents, given the lower abundance and higher nucleophilicity of free cysteines on a protein's surface.

Below is a comparative overview of this compound and two widely used alternatives: m-PEG-NHS ester (amine-reactive) and m-PEG-Maleimide (thiol-reactive).

FeatureThis compoundm-PEG-NHS Esterm-PEG-Maleimide
Target Residue(s) Cysteine (primary), Methionine, HistidineLysine, N-terminusCysteine
Reaction Type Nucleophilic Substitution (Alkylation)AcylationMichael Addition
Bond Formed ThioetherAmideThioether
Reaction pH 7.5 - 9.07.0 - 8.56.5 - 7.5
Specificity High (for free thiols)Low (multiple lysines often available)Very High (for free thiols)
Bond Stability Very StableVery StableStable, but can undergo retro-Michael reaction
Potential for Heterogeneity Low (if free cysteines are limited)High (positional isomers)Low (if free cysteines are limited)
Potential Impact on Activity Lower, if cysteine is not in the active site.[1][2]Higher, due to random modification of lysines which can be in active or binding sites.[1]Lower, if cysteine is not in the active site.[1][2]

Quantitative Data from a Case Study: PEGylation of Granulocyte Colony-Stimulating Factor (G-CSF)

To illustrate the impact of different PEGylation strategies, we can look at studies on Granulocyte Colony-Stimulating Factor (G-CSF), a therapeutic protein used to treat neutropenia. While direct comparative data for this compound is limited, we can use data from studies employing other thiol-reactive PEGs (like PEG-maleimide) as a proxy to compare with amine-reactive methods.

In one study, site-specific PEGylation of a G-CSF variant with an engineered cysteine residue was compared to the commercially available N-terminally PEGylated G-CSF (using an aldehyde-PEG).[2]

ConjugatePEGylation StrategyIn Vitro Bioactivity (% of native G-CSF)In Vivo Efficacy (Leukocyte Proliferation)
Native G-CSF -100%Baseline
Commercial PEG-G-CSF N-terminal (amine-reactive)~30-50%Sustained but lower peak response
Cys-PEG-G-CSF (20 kDa) Site-specific (thiol-reactive)~70-80%Similar to commercial product
Cys-PEG-G-CSF (40 kDa) Site-specific (thiol-reactive)~50-60%Significantly prolonged activity[2]

These findings suggest that a more targeted, site-specific PEGylation at a cysteine residue can lead to better retention of in vitro bioactivity compared to random or N-terminal amine-directed PEGylation.[1][2]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the impact of this compound conjugation.

Protocol 1: Site-Specific Protein PEGylation with this compound

This protocol outlines the general steps for conjugating this compound to a protein with an available cysteine residue.

Materials:

  • Protein with at least one free cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the target cysteine is in a disulfide bond, pre-treat the protein with a 2-5 molar excess of TCEP for 30-60 minutes at room temperature.

  • PEGylation Reaction: Add this compound to the protein solution at a molar ratio of 5:1 to 20:1 (PEG:protein). The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Add a 10-fold molar excess of the quenching reagent (e.g., L-cysteine) over the initial amount of this compound to stop the reaction. Incubate for 1 hour.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Protocol 2: In Vitro Bioactivity Assay

The specific bioactivity assay will depend on the protein of interest. The following is a general enzymatic assay protocol.

Materials:

  • Native (unconjugated) protein

  • PEGylated protein

  • Substrate for the enzyme

  • Assay buffer

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a Standard Curve: Create a series of dilutions of the native protein to generate a standard curve of activity versus concentration.

  • Prepare Samples: Prepare dilutions of the native and PEGylated proteins at the same molar concentrations.

  • Initiate Reaction: Add the substrate to the wells of the microplate containing the protein samples and assay buffer.

  • Measure Activity: Measure the rate of product formation or substrate consumption over time using a plate reader at the appropriate wavelength.

  • Calculate Residual Activity: Compare the activity of the PEGylated protein to that of the native protein at the same molar concentration to determine the percentage of residual activity.

Protocol 3: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a protein as a function of temperature, allowing for the determination of its melting temperature (Tm), a key indicator of thermal stability.

Materials:

  • Native protein

  • PEGylated protein

  • Appropriate buffer

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Prepare samples of the native and PEGylated protein at a concentration of 0.5-1 mg/mL in the same buffer.

  • DSC Scan: Load the protein sample and a buffer reference into the DSC. Scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).

  • Data Analysis: Analyze the resulting thermogram to determine the Tm for both the native and PEGylated protein. An increase in Tm for the PEGylated protein indicates enhanced thermal stability.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Protein Native Protein Conjugation PEGylation Reaction (pH 7.5-8.5) Protein->Conjugation PEG_reagent This compound PEG_reagent->Conjugation Quenching Quenching Conjugation->Quenching Purification SEC / IEX Quenching->Purification Characterization SDS-PAGE & Mass Spec Purification->Characterization Bioactivity In Vitro Bioactivity Assay Purification->Bioactivity Stability Thermal & Proteolytic Stability Purification->Stability

Caption: A general experimental workflow for protein PEGylation and subsequent analysis.

Signaling Pathway Modulation

signaling_pathway cluster_unpegylated Native Protein Interaction cluster_pegylated PEGylated Protein Interaction Native_Protein Native Protein Receptor Cell Surface Receptor Native_Protein->Receptor High Affinity Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Signal Transduction PEG_Protein PEGylated Protein Receptor2 Cell Surface Receptor PEG_Protein->Receptor2 Steric Hindrance (Reduced Affinity) Signaling_Cascade2 Intracellular Signaling Cascade Receptor2->Signaling_Cascade2 Altered Signal Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Full Cellular Response Cellular_Response2 Cellular Response Signaling_Cascade2->Cellular_Response2 Diminished Response

Caption: Potential impact of PEGylation on receptor binding and downstream signaling.

Comparison of Conjugation Strategies

conjugation_comparison cluster_amine Amine-Reactive PEGylation (e.g., NHS Ester) cluster_thiol Thiol-Reactive PEGylation (e.g., this compound) Start Protein with Lysine and Cysteine Residues Amine_Reaction Reaction at multiple Lysines and N-terminus Start->Amine_Reaction Thiol_Reaction Site-specific reaction at Cysteine Start->Thiol_Reaction Amine_Product Heterogeneous Mixture of Positional Isomers Amine_Reaction->Amine_Product Amine_Outcome Potential for reduced activity due to modification in active/binding sites Amine_Product->Amine_Outcome Thiol_Product Homogeneous Product Thiol_Reaction->Thiol_Product Thiol_Outcome Higher probability of retaining activity (if Cys is not critical) Thiol_Product->Thiol_Outcome

Caption: Logical comparison of amine-reactive vs. thiol-reactive PEGylation outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of m-PEG6-Br: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed, step-by-step procedure for the safe disposal of m-PEG6-Br, a common PROTAC linker, ensuring compliance with safety regulations and fostering a secure research environment.

While this compound is not classified as a hazardous substance, it is imperative to handle it with the care and precaution afforded to all laboratory chemicals.[1] Adherence to the following disposal protocol is essential for maintaining a safe laboratory and protecting the environment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for quick reference.

PropertyValue
Chemical Formula C13H27BrO6
Molecular Weight 359.3 g/mol
CAS Number 125562-29-0
Appearance Varies (often a liquid or solid)
Solubility Soluble in aqueous media
Storage Refrigerated in a closed container
Personal Protective Equipment (PPE) Protocol

Prior to handling this compound for any purpose, including disposal, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing accidental exposure.

Caption: Essential personal protective equipment for handling this compound.

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound should be treated as a special waste procedure, managed by a licensed disposal company in accordance with all national and regional regulations.[1] The following workflow outlines the necessary steps from initial preparation to final handover.

Disposal_Workflow cluster_prep Phase 1: Preparation for Disposal cluster_containment Phase 2: Containment and Labeling cluster_storage Phase 3: Temporary Storage cluster_disposal Phase 4: Final Disposal A 1. Segregate Waste: Isolate this compound waste from other chemical waste streams. B 2. Select Appropriate Waste Container: Use a clearly labeled, leak-proof container. A->B C 3. Transfer Waste: Carefully transfer the this compound waste into the designated container inside a fume hood. B->C D 4. Securely Seal Container: Ensure the container is tightly closed to prevent leaks or spills. C->D E 5. Label Container Clearly: Label with 'this compound Waste', CAS number (125562-29-0), and any other institutional requirements. D->E F 6. Store in Designated Area: Place the sealed container in a designated hazardous waste accumulation area. E->F G 7. Maintain Storage Conditions: Store in a cool, dry, and well-ventilated location, away from incompatible materials. F->G H 8. Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed waste disposal company. G->H I 9. Document Disposal: Maintain a record of the disposal, including the date, quantity, and disposal vendor. H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG6-Br
Reactant of Route 2
Reactant of Route 2
m-PEG6-Br

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。